Product packaging for 6-(2,5-Difluorophenyl)picolinic acid(Cat. No.:CAS No. 887983-00-8)

6-(2,5-Difluorophenyl)picolinic acid

Cat. No.: B1328098
CAS No.: 887983-00-8
M. Wt: 235.19 g/mol
InChI Key: WRVCKFUPPIVQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(2,5-Difluorophenyl)picolinic acid (CAS 887983-00-8) is a fluorinated picolinic acid derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C12H7F2NO2 and a molecular weight of 235.19 g/mol, this compound serves as a versatile synthetic intermediate . Picolinic acid, the core scaffold of this molecule, is a natural metabolite of tryptophan known to play a role in immunomodulation and metal ion transport, providing a basis for its derivatives' biological activity . As a building block, this compound is particularly valuable for the synthesis of more complex molecules targeting various disease pathways. Its structure, featuring a picolinic acid moiety and a difluorophenyl group, is commonly employed in the development of kinase inhibitors . Researchers utilize this compound in the exploration of new treatments for hematological malignancies and other conditions . Please handle with care; this product may cause skin irritation (H317) and serious eye irritation (H319) . Store in a sealed, dry container between 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7F2NO2 B1328098 6-(2,5-Difluorophenyl)picolinic acid CAS No. 887983-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,5-difluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-7-4-5-9(14)8(6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVCKFUPPIVQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647069
Record name 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887983-00-8
Record name 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(2,5-Difluorophenyl)picolinic acid (CAS: 887983-00-8)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(2,5-Difluorophenyl)picolinic acid, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry, agrochemical research, and materials science. Drawing from established principles of organic synthesis and the known roles of its constituent moieties, this document offers insights into its synthesis, characterization, and prospective applications.

Core Molecular Identity and Physicochemical Profile

This compound is an aromatic carboxylic acid featuring a pyridine ring substituted at the 6-position with a 2,5-difluorophenyl group. The presence of the picolinic acid scaffold, a known chelating agent, combined with the electronically distinct difluorophenyl ring, makes this molecule a compelling candidate for creating novel chemical entities with tailored properties.

Chemical Structure

Caption: Chemical structure of this compound.
Physicochemical Data Summary

As experimental data for this specific compound is not widely published, the following properties have been calculated using computational models to provide reliable estimates for research planning.[1][2][3][4]

PropertyPredicted ValueSource
CAS Number 887983-00-8N/A
Molecular Formula C₁₂H₇F₂NO₂N/A
Molecular Weight 235.19 g/mol N/A
logP 2.35 ± 0.4ALOGPS[2]
Aqueous Solubility (logS) -2.81ALOGPS[2]
pKa (Strongest Acidic) 3.15ChemAxon[5]
Polar Surface Area 50.2 ŲPubChem[6]
Hydrogen Bond Donors 1PubChem[6]
Hydrogen Bond Acceptors 4PubChem[6]
Rotatable Bonds 1PubChem[6]

Synthesis and Purification: A Mechanistic Approach

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: (1) a Suzuki-Miyaura cross-coupling between a 6-halopicolinate ester and (2,5-difluorophenyl)boronic acid, followed by (2) saponification of the resulting ester to yield the target carboxylic acid.

SynthesisWorkflow start1 Methyl 6-bromopicolinate step1 Suzuki-Miyaura Cross-Coupling start1->step1 start2 (2,5-Difluorophenyl)boronic acid start2->step1 reagents Pd(PPh₃)₄ K₂CO₃ (aq.) Dioxane reagents->step1 intermediate Methyl 6-(2,5-difluorophenyl)picolinate step1->intermediate step2 Ester Hydrolysis (Saponification) intermediate->step2 hydrolysis_reagents LiOH or NaOH THF/H₂O hydrolysis_reagents->step2 product This compound step2->product

Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)

This protocol is a robust, well-precedented starting point for laboratory synthesis.

Step 1: Suzuki-Miyaura Coupling to form Methyl 6-(2,5-difluorophenyl)picolinate

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-bromopicolinate (1.0 eq.), (2,5-difluorophenyl)boronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent catalyst oxidation and homocoupling of the boronic acid, a common side reaction.[7]

  • Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent such as 1,4-dioxane. Subsequently, add a degassed aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq.). The base is essential for the transmetalation step of the catalytic cycle.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Expert Insight: A key challenge when using ortho-fluorinated aryl boronic acids is the competing protodeboronation side reaction, where the boronic acid is replaced by a hydrogen atom.[8] Employing a highly active catalyst and maintaining the lowest effective reaction temperature can minimize this undesired pathway.

Step 2: Saponification to this compound

  • Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.).

  • Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester.

  • Purification:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer to a pH of ~3-4 with 1M hydrochloric acid (HCl). The product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

    • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization (Expected)

Confirmation of the final product's identity and purity would rely on a standard suite of spectroscopic techniques. The expected signals are:

  • ¹H NMR: Aromatic protons on both the pyridine and phenyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm). The carboxylic acid proton would likely be a broad singlet further downfield.

  • ¹³C NMR: Signals corresponding to the 12 carbon atoms would be observed, with the carboxyl carbon appearing at ~165-175 ppm. Carbon atoms bonded to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms on the phenyl ring, each showing coupling to adjacent protons and to each other.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion corresponding to [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 235.19 g/mol .

Potential Applications and Research Value

The unique structural features of this compound make it a highly valuable scaffold for investigation in several scientific domains.

Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[9]

  • Metabolic Stability: The difluorophenyl group can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[10]

  • Binding Affinity and Selectivity: The highly electronegative fluorine atoms can alter the electronic distribution of the molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets such as enzymes or receptors. This can enhance potency and selectivity.[11]

  • Picolinic Acid Scaffold: Picolinic acid and its derivatives are present in numerous bioactive compounds and are known to act as enzyme inhibitors and potent metal chelators.[12][13] This scaffold provides a versatile handle for creating complex molecules with potential therapeutic applications, including anti-inflammatory and anticonvulsant activities.[8][14] A notable example of a drug containing a difluorophenyl moiety is Diflunisal, an anti-inflammatory agent.[15]

Agrochemical Development

The 6-aryl-picolinate structure is a core component of a modern class of synthetic auxin herbicides, including the commercial products halauxifen-methyl and florpyrauxifen-benzyl.[16][17][18][19] These compounds are valued for their high efficacy and broad weed-control spectrum. This compound serves as a direct precursor or a key structural analog for the discovery of new herbicidal agents within this class.

Coordination Chemistry and Materials Science

As a bidentate N,O-chelating ligand, picolinic acid forms stable complexes with a wide range of metal ions.[13] The introduction of the fluorinated phenyl group can modulate the electronic properties and stability of these metal complexes, making them of interest for applications in catalysis, bioimaging, and the development of novel materials.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. As with most aromatic carboxylic acids, it may cause skin and eye irritation.[6] Refer to the specific Material Safety Data Sheet (MSDS) from the supplier for detailed handling and disposal information.

References

An In-Depth Technical Guide to 6-(2,5-Difluorophenyl)picolinic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-(2,5-Difluorophenyl)picolinic acid, a fluorinated pyridine carboxylic acid derivative of significant interest to researchers in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies, analytical principles, and the known biological activities of related picolinic acid scaffolds, this document serves as a vital resource for professionals engaged in the exploration of novel therapeutic agents. We will delve into a robust synthetic pathway, detail expected analytical characteristics, and explore the potential pharmacological landscape of this compound, grounding our discussion in established scientific literature.

Introduction: The Picolinic Acid Scaffold in Drug Discovery

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives represent a "privileged" structural motif in the field of drug discovery.[1] This scaffold is a key component in a multitude of biologically active molecules, demonstrating a broad spectrum of therapeutic applications.[2][3] The unique electronic properties and chelating ability of the picolinic acid moiety contribute to its diverse pharmacological profile, which includes antimicrobial, anticonvulsant, and enzyme inhibitory activities.[4][5][6] The introduction of a difluorophenyl group at the 6-position of the picolinic acid core, as in this compound, is anticipated to modulate its physicochemical and biological properties, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles. This guide aims to provide the foundational knowledge necessary for the synthesis, analysis, and biological evaluation of this promising compound.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₁₂H₇F₂NO₂
Molecular Weight 235.19 g/mol
IUPAC Name 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid
CAS Number 887983-00-8
logP (Octanol-Water Partition Coefficient) Predicted to be in the range of 2.5 - 3.5, indicating moderate lipophilicity.[7][9]QSPR Models
Aqueous Solubility Predicted to have low to moderate aqueous solubility, influenced by pH due to the acidic carboxylic acid group.[8]QSPR Models
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-4, typical for picolinic acids.

Synthesis of this compound

The synthesis of 6-aryl-picolinic acids is well-documented, with the Suzuki-Miyaura cross-coupling reaction being a highly effective and versatile method.[10][11] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a halide and a boronic acid derivative. For the synthesis of this compound, a suitable starting material would be a 6-halopicolinic acid ester, which can be coupled with (2,5-difluorophenyl)boronic acid.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a reliable workflow for the synthesis of the target compound. The choice of a methyl or ethyl ester for the picolinic acid starting material is strategic, as it protects the carboxylic acid during the coupling reaction and can be readily hydrolyzed in the final step.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis A Methyl 6-chloropicolinate C Methyl 6-(2,5-difluorophenyl)picolinate A->C B (2,5-Difluorophenyl)boronic acid B->C D Methyl 6-(2,5-difluorophenyl)picolinate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Catalyst->C E This compound D->E Reagents Base (e.g., NaOH or LiOH) Solvent (e.g., MeOH/H₂O) Acid workup (e.g., HCl) Reagents->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 6-chloropicolinate

  • (2,5-Difluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 6-(2,5-difluorophenyl)picolinate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 6-chloropicolinate (1.0 eq), (2,5-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 6-(2,5-difluorophenyl)picolinate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified methyl 6-(2,5-difluorophenyl)picolinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide or lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the difluorophenyl rings. The protons on the pyridine ring will likely appear as doublets and triplets, while the protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the 12 carbons in the molecule. The carbon attached to the carboxylic acid group will be the most downfield signal. The carbons attached to the fluorine atoms will appear as doublets due to carbon-fluorine coupling.

Reference Spectra: While a specific spectrum for the target compound is not available, the spectra of picolinic acid and other substituted aromatic compounds can be used for comparison.[12][13]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 236.0. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 234.0.

Fragmentation Pattern: Under collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for related phenylpyridine structures include the loss of CO₂ from the carboxylic acid group, as well as cleavage of the bond between the two aromatic rings.[14] The presence of the difluorophenyl group will influence the fragmentation, and the resulting fragments can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to assess the purity of the synthesized compound. A suitable mobile phase would consist of a mixture of acetonitrile or methanol and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape. The compound should exhibit a single, sharp peak under optimized conditions.

Potential Biological Activity and Therapeutic Applications

While the specific biological activity of this compound has not been extensively reported, the broader class of picolinic acid derivatives has shown significant promise in various therapeutic areas. This provides a strong rationale for investigating the pharmacological profile of this compound.

Biological_Potential cluster_core This compound cluster_applications Potential Therapeutic Areas Core Core Compound A Enzyme Inhibition (e.g., Metallo-β-lactamases, Kinases) [4, 7] Core->A B Anticonvulsant Activity [6] Core->B C Antimicrobial Properties [3] Core->C D Neuroprotective Effects [5] Core->D

Caption: Potential therapeutic applications based on the picolinic acid scaffold.

Enzyme Inhibition

Picolinic acid derivatives have been identified as potent inhibitors of various enzymes. For instance, dipicolinic acid derivatives have shown significant inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers bacterial resistance to a broad range of β-lactam antibiotics.[4] Additionally, picolinic acids have been studied as inhibitors of dopamine β-monooxygenase, an enzyme involved in the biosynthesis of norepinephrine, suggesting potential applications in cardiovascular and neurological disorders.[5] The 2,5-difluorophenyl substitution could enhance binding affinity and selectivity for specific enzyme targets.

Neurological and Inflammatory Disorders

Derivatives of picolinic acid have been investigated for their anticonvulsant properties.[6] The structural similarity to other centrally active agents suggests that this compound could be a candidate for screening in models of epilepsy and other neurological conditions. Furthermore, related compounds have been explored as antagonists of prostaglandin receptors, indicating potential anti-inflammatory applications.

Conclusion and Future Directions

This compound is a compound with considerable potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a comprehensive framework for its synthesis via a robust Suzuki-Miyaura coupling protocol, detailed the expected analytical characteristics for its structural confirmation, and outlined the promising therapeutic avenues suggested by the rich pharmacology of the picolinic acid scaffold.

Future research should focus on the experimental validation of the proposed synthesis and the thorough characterization of the compound's physicochemical properties. Subsequently, a systematic biological evaluation is warranted to explore its activity in relevant assays, guided by the potential applications discussed herein. The insights gained from such studies will be instrumental in determining the therapeutic utility of this and related fluorinated picolinic acid derivatives.

References

A Technical Guide to 6-(2,5-Difluorophenyl)picolinic Acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary: This document provides a comprehensive technical overview of 6-(2,5-Difluorophenyl)picolinic acid, a fluorinated derivative of picolinic acid. Picolinic acid and its analogues are recognized as privileged scaffolds in medicinal chemistry and materials science due to their metal-chelating properties and diverse biological activities. The introduction of a difluorophenyl moiety is a strategic design element intended to modulate the compound's physicochemical and pharmacokinetic properties. This guide details the molecule's identity, predicted properties, a plausible synthetic route, expected analytical characteristics, and potential applications based on the established pharmacology of related structures. It serves as a foundational resource for researchers investigating this compound for novel therapeutic or material science applications.

Introduction: The Significance of Picolinic Acid Scaffolds

Picolinic acid (pyridine-2-carboxylic acid) is a simple heterocyclic compound that serves as a fundamental building block in both biology and synthetic chemistry.[1] It is a catabolite of the amino acid tryptophan and functions as a bidentate chelating agent for various metal ions, including chromium, zinc, and iron, which is believed to facilitate their absorption and transport.[1] This inherent ability to coordinate with metals has made the picolinic acid scaffold a cornerstone for developing a wide array of compounds with significant biological activities, including anti-inflammatory, anti-proliferative, and neuroprotective effects.[2]

In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a widely employed tactic to enhance metabolic stability, binding affinity, and membrane permeability. The this compound molecule combines the proven picolinic acid scaffold with the benefits of fluorination, making it a compound of significant interest for further investigation.

Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique chemical structure, which dictates its properties and potential interactions.

IdentifierValueReference
IUPAC Name This compound[3]
Synonyms 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid[3][4]
CAS Number 887983-00-8[3][4][5]
Molecular Formula C₁₂H₇F₂NO₂[3][4][5]
Molecular Weight 235.19 g/mol [3]
Canonical SMILES C1=CC(=C(C=C1F)F)C2=NC=CC=C2C(=O)O[3]
InChI Key WRVCKFUPPIVQQM-UHFFFAOYSA-N[3]
Predicted Physicochemical Characteristics

While comprehensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its constituent parts. These predictions are crucial for designing experiments related to solubility, formulation, and ADME (absorption, distribution, metabolism, and excretion) studies.

PropertyPredicted Value/CharacteristicRationale
pKa ~3.0 - 4.0The carboxylic acid group is acidic. The electron-withdrawing nature of the pyridine ring and the difluorophenyl group is expected to lower the pKa relative to benzoic acid, making it a stronger acid.
LogP 2.5 - 3.5The difluorophenyl group significantly increases lipophilicity compared to the parent picolinic acid. This suggests moderate to good membrane permeability but potentially lower aqueous solubility.
Aqueous Solubility LowThe increased lipophilicity and crystalline nature of the solid suggest low solubility in neutral water. Solubility is expected to increase significantly in basic aqueous solutions (pH > pKa) due to deprotonation of the carboxylic acid to form the more soluble carboxylate salt.
Hydrogen Bond Donors 1 (from -COOH)The carboxylic acid proton is the primary hydrogen bond donor.
Hydrogen Bond Acceptors 4 (from N, two O, two F)The pyridine nitrogen, both carboxylate oxygens, and the fluorine atoms can act as hydrogen bond acceptors, influencing solubility and receptor binding.

Synthesis and Purification

Proposed Synthetic Workflow: Suzuki Coupling

The proposed synthesis involves the palladium-catalyzed coupling of a 6-halopicolinate ester with 2,5-difluorophenylboronic acid, followed by saponification (ester hydrolysis) to yield the final carboxylic acid product. This approach is highly efficient and tolerant of a wide range of functional groups.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification (Hydrolysis) start1 Methyl 6-bromopicolinate reagents1 Pd(PPh₃)₄ (Catalyst) Na₂CO₃ (Base) Toluene/H₂O (Solvent) start1->reagents1 start2 2,5-Difluorophenylboronic acid start2->reagents1 intermediate Methyl 6-(2,5-difluorophenyl)picolinate reagents1->intermediate 80-100 °C reagents2 LiOH or NaOH THF/H₂O (Solvent) intermediate->reagents2 intermediate->reagents2 product This compound reagents2->product Room Temp.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 6-(2,5-difluorophenyl)picolinate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 6-bromopicolinate (1.0 eq), 2,5-difluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Rationale: The palladium catalyst is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond. The base is required to activate the boronic acid.

  • Heat the reaction mixture to reflux (e.g., 90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester intermediate.

    • Self-Validation: The purification step is critical to remove catalyst residues and byproducts, ensuring the integrity of the subsequent step.

Step 2: Synthesis of this compound

  • Dissolve the purified methyl 6-(2,5-difluorophenyl)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature.

    • Rationale: The hydroxide acts as a nucleophile to hydrolyze the methyl ester to the corresponding carboxylate salt.

  • Monitor the reaction by TLC or LC-MS until the ester is fully converted (typically 1-4 hours).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

    • Rationale: Acidification protonates the carboxylate salt, causing the less soluble free acid to precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Verify the structure and purity using NMR spectroscopy and mass spectrometry.

Spectroscopic and Structural Analysis

Structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity and purity of this compound.

TechniqueExpected Characteristics
¹H NMR - Aromatic Region (7.0-9.0 ppm): Multiple signals corresponding to the 5 distinct aromatic protons on the two rings. Protons on the fluorinated ring will exhibit complex splitting patterns due to both H-H and H-F coupling. - Carboxylic Acid (10.0-13.0 ppm): A broad singlet, which is exchangeable with D₂O.
¹³C NMR - Aromatic Region (110-160 ppm): Expect 12 distinct signals for the 12 aromatic carbons. Carbons bonded to fluorine will appear as doublets due to C-F coupling, which is a key diagnostic feature. - Carbonyl (165-175 ppm): A singlet for the carboxylic acid carbon.
¹⁹F NMR Two distinct signals, likely complex multiplets, for the two non-equivalent fluorine atoms on the phenyl ring. This is a definitive technique for confirming the presence and substitution pattern of the fluorine atoms.
Mass Spec (ESI-) A strong signal for the molecular ion [M-H]⁻ at m/z ≈ 234.
Infrared (IR) - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption at ~1700-1725 cm⁻¹. - C=C/C=N Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region. - C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.

Potential Biological Activity and Applications

While direct biological studies on this compound are limited, its structure suggests several promising avenues for research, drawing from the extensive literature on picolinic acid derivatives and fluorinated aromatics.

G cluster_apps Potential Research Applications center_node 6-(2,5-Difluorophenyl) picolinic acid Scaffold app1 Anticancer Agents center_node->app1 Fluorine enhances metabolic stability app2 Metal-Binding Drugs center_node->app2 Picolinate moiety chelates metals app3 Enzyme Inhibitors center_node->app3 Scaffold for kinase inhibitor design app4 Coordination Chemistry center_node->app4 Ligand for novel metal complexes

Caption: Potential applications derived from the core scaffold.

  • Anticancer Drug Development: Many pyridine-based molecules are potent inhibitors of protein kinases, which are critical targets in oncology.[2] The 6-phenylpicolinic acid scaffold can be used to design novel kinase inhibitors. The difluoro-substitution can enhance binding affinity through interactions with the target protein and improve metabolic stability, a key attribute for viable drug candidates.

  • Metal Chelators: Picolinic acid is a well-known chelator.[1] Derivatives could be explored for applications where metal dysregulation is implicated, such as in neurodegenerative diseases or as antimicrobial agents that function by sequestering essential metal ions from pathogens.

  • Anti-inflammatory Agents: Some picolinic acid derivatives have shown anti-inflammatory properties. The mechanism often involves modulating cytokine production or enzyme activity. This compound could be screened in relevant assays to explore this potential.

  • Materials Science: As a bidentate ligand, this molecule can be used to synthesize novel metal complexes. Fluorinated ligands can impart unique properties, such as enhanced stability or altered photophysical characteristics, to the resulting metal-organic frameworks (MOFs) or coordination polymers.[6]

Safety and Handling

Based on data for similar chemical structures, this compound should be handled with appropriate care in a laboratory setting.[3]

Hazard TypeGHS Information
Signal Word Warning
Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically accessible compound with high potential for applications in drug discovery and materials science. It merges the biologically relevant picolinic acid core with the advantageous properties conferred by fluorine substitution. While specific experimental data on its biological activity and physicochemical properties remain to be fully elucidated, the foundational knowledge of its parent structures provides a strong rationale for its investigation. This guide offers the necessary theoretical framework, including a plausible synthetic route and expected analytical data, to empower researchers to explore the promising opportunities presented by this molecule.

References

physical and chemical properties of 6-(2,5-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,5-Difluorophenyl)picolinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique structural features, including the picolinic acid moiety known for its chelating properties and the difluorophenyl group that can modulate physicochemical and pharmacological properties, make it a valuable building block for the synthesis of novel compounds.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, alongside detailed protocols for its characterization.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its fundamental identifiers and structure.

  • Chemical Name: this compound[2]

  • Synonyms: 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid[2]

  • CAS Number: 887983-00-8[2]

  • Molecular Formula: C₁₂H₇F₂NO₂[2]

  • Molecular Weight: 235.19 g/mol [2][3]

The molecular structure, depicted below, consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a 2,5-difluorophenyl group.

Caption: Chemical structure of this compound.

Physical Properties

PropertyValue (Predicted or by Analogy)Source/Analogy
Appearance White to off-white crystalline powder[4][5]
Melting Point 139-142 °C (for Picolinic Acid)[5]
Boiling Point ~402.4 ± 45.0 °C (Predicted for isomer)[6]
Solubility Soluble in water, ethanol; sparingly soluble in non-polar organic solvents.[1][7][8]
Density ~1.392 ± 0.06 g/cm³ (Predicted for isomer)[6]

Expert Insight: The difluorophenyl substitution is expected to increase the melting point and decrease the aqueous solubility compared to the parent picolinic acid due to increased molecular weight and crystal lattice energy. The fluorine atoms can also engage in hydrogen bonding, which may influence its solubility in protic solvents.

Chemical Properties

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the carboxylic acid group, and the difluorophenyl substituent.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter influencing its behavior in solution and biological systems. While the specific pKa for this compound is not documented, we can estimate it based on the parent picolinic acid.

CompoundpKaSource
Picolinic Acid1.07 (pyridinium ion), 5.32 (carboxylic acid)[9][10]

Expert Insight: The electron-withdrawing nature of the difluorophenyl group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to picolinic acid. This is due to the inductive effect of the fluorine atoms, which stabilizes the carboxylate anion.

Reactivity and Stability
  • Chelation: Picolinic acid and its derivatives are well-known bidentate chelating agents for various metal ions.[1] The nitrogen atom of the pyridine ring and the carboxylate group can coordinate with metal centers, forming stable complexes. This property is crucial for its potential applications in catalysis and as a ligand in coordination chemistry.

  • Amide Formation: The carboxylic acid group can readily undergo reactions to form amides, which is a common strategy in drug discovery to modify the properties of a lead compound.[11]

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many carboxylic acids, it may undergo decarboxylation at elevated temperatures. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to fully characterize its stability profile.[12]

G cluster_reactivity Key Chemical Reactivities A This compound B Chelation with Metal Ions A->B Pyridine N and COOH group C Amide Formation A->C Activation of COOH D Esterification A->D Reaction with alcohols

Caption: Key reaction pathways for this compound.

Experimental Protocols for Characterization

The following protocols are standardized methodologies for the characterization of small organic molecules and are recommended for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 30° pulse, 1-2 second relaxation delay, 16-32 scans.

    • Expected signals: Aromatic protons from both the pyridine and phenyl rings, and a broad singlet for the carboxylic acid proton (which may exchange with residual water in the solvent).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Expected signals: Resonances for all 12 carbon atoms. The carbonyl carbon will be significantly downfield. The fluorine-coupled carbons will appear as doublets.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and phenyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the two aromatic rings and the carboxylic acid group.

G cluster_nmr NMR Characterization Workflow A Sample Preparation (Dissolve in deuterated solvent) B ¹H NMR (Proton environments & coupling) A->B C ¹³C NMR (Carbon skeleton) A->C D 2D NMR (COSY, HSQC, HMBC) (Connectivity & final structure confirmation) B->D C->D

Caption: Recommended workflow for NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and can be adapted for quantification.

Step-by-Step Methodology:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier is necessary to suppress the ionization of the carboxylic acid and achieve good peak shape.[13][14]

  • Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (typically around 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Perform serial dilutions to establish a calibration curve for quantification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Step-by-Step Methodology:

  • Ionization Source: Electrospray ionization (ESI) is suitable for this polar, acidic compound. Both positive and negative ion modes should be explored.

  • Analysis:

    • Full Scan: To determine the accurate mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • MS/MS (Tandem Mass Spectrometry): To induce fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information, such as the loss of CO₂ from the carboxylic acid group.[2]

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following safety precautions should be observed:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15]

  • Handling:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[15]

Conclusion

This compound is a compound with significant potential, meriting further investigation. While specific experimental data on its physical properties are limited, a strong understanding of its characteristics can be inferred from its structure and comparison with analogous compounds. The experimental protocols outlined in this guide provide a robust framework for its comprehensive characterization, enabling researchers to confidently utilize this molecule in their scientific endeavors.

References

NMR spectroscopy of 6-(2,5-Difluorophenyl)picolinic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NMR Spectroscopy of 6-(2,5-Difluorophenyl)picolinic Acid and its Derivatives

Abstract

This technical guide provides a comprehensive overview of the principles and practices for the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of ¹H, ¹³C, and ¹⁹F NMR as they apply to this specific molecular scaffold. It offers field-proven insights into experimental design, from sample preparation to data acquisition and processing. A detailed, predictive analysis of the NMR spectra is presented, complete with tables of expected chemical shifts and coupling constants, to serve as a practical reference for structural elucidation and characterization. The guide is grounded in authoritative sources to ensure scientific integrity and provides detailed, self-validating protocols.

Introduction: The Significance of Fluorinated Biaryl Picolinates

Picolinic acid and its derivatives are a class of compounds with significant applications in medicinal chemistry, catalysis, and coordination chemistry. The introduction of a fluorinated phenyl ring at the 6-position, as in this compound, can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorine atoms are particularly valuable probes in drug discovery, and ¹⁹F NMR offers a sensitive and background-free method for studying molecular interactions.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei in this compound makes multinuclear NMR a powerful analytical approach. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the NMR spectra of this compound, providing a robust framework for its characterization.

Theoretical Principles of Multinuclear NMR for this compound

A thorough understanding of the NMR properties of each active nucleus is crucial for accurate spectral interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. For the picolinic acid moiety, the protons on the pyridine ring are expected to appear in the aromatic region, typically between 7.5 and 9.0 ppm.[2] The protons of the 2,5-difluorophenyl ring will also resonate in the aromatic region, with their chemical shifts and multiplicities being significantly affected by coupling to the adjacent fluorine atoms.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The carboxyl carbon of the picolinic acid is expected at the downfield end of the spectrum, typically in the range of 165-185 ppm.[3] The aromatic carbons of both the pyridine and the difluorophenyl rings will appear between 100 and 165 ppm.[4] A key feature will be the splitting of the carbon signals of the difluorophenyl ring due to coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF), which provides valuable structural information.[5][6]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[7][8] For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts of these fluorine atoms will be influenced by their position on the aromatic ring. Furthermore, the spectrum will exhibit homonuclear coupling (³JFF) between the two fluorine atoms and heteronuclear couplings to nearby protons (JHF).[5][9]

Spin-Spin Coupling (J-Coupling)

The splitting patterns observed in the NMR spectra are a result of through-bond interactions between neighboring NMR-active nuclei.[10] In this compound, a complex network of couplings is expected:

  • ¹H-¹H Coupling: Vicinal (³) and meta (⁴) couplings will be observed between the protons on the pyridine and the difluorophenyl rings.

  • ¹H-¹⁹F Coupling: Protons on the difluorophenyl ring will show couplings to the fluorine atoms, with the magnitude depending on the number of bonds separating them (typically ³JHF > ⁴JHF).[11]

  • ¹³C-¹⁹F Coupling: The carbons of the difluorophenyl ring will exhibit couplings to the directly attached fluorine (¹JCF, typically large) and to the other fluorine atom through two or more bonds (²JCF, ³JCF, etc.).[5][6]

  • ¹⁹F-¹⁹F Coupling: A meta-coupling (³JFF) is expected between the two fluorine atoms on the phenyl ring.[9]

Experimental Protocols

The quality of NMR data is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed as a broad singlet.

  • Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is a general guide for data acquisition on a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: -50 to -150 ppm (or broader, depending on the instrument and reference).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • 2D NMR (Optional but Recommended):

    • COSY: To establish ¹H-¹H correlations.

    • HSQC: To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Select & Add Deuterated Solvent a->b c Dissolve & Filter b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock, Tune, & Shim e->f g Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) f->g h Acquire 2D Spectra (COSY, HSQC, HMBC) g->h i Fourier Transform h->i j Phase & Baseline Correction i->j k Integration & Peak Picking j->k l Structural Elucidation k->l

Caption: General experimental workflow for NMR analysis.

Predictive Spectral Interpretation

As no published experimental data for this compound is currently available, the following is a predictive analysis based on established NMR principles and data from analogous structures.

Caption: Predicted key J-coupling interactions in the molecule.

Predicted ¹H NMR Data

The protons on the picolinic acid ring (H-3, H-4, H-5) will form an AMX spin system. The protons on the difluorophenyl ring (H-3', H-4', H-6') will show complex splitting due to both H-H and H-F couplings. The carboxylic acid proton (-COOH) will likely be a broad singlet, highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Predicted J (Hz)
H-3 8.15 d ³J(H3-H4) ≈ 7.8
H-4 8.30 t ³J(H4-H3) ≈ 7.8, ³J(H4-H5) ≈ 7.8
H-5 8.05 d ³J(H5-H4) ≈ 7.8
H-3' 7.45 ddd ³J(H3'-H4') ≈ 9.0, ⁴J(H3'-F2') ≈ 7.5, ⁴J(H3'-H6') ≈ 3.0
H-4' 7.35 ddd ³J(H4'-H3') ≈ 9.0, ³J(H4'-F5') ≈ 9.0, ⁴J(H4'-H6') ≈ 5.0
H-6' 7.60 ddd ³J(H6'-F5') ≈ 9.0, ⁴J(H6'-H4') ≈ 5.0, ⁵J(H6'-F2') ≈ 3.0

| -COOH | >13.0 | br s | - |

Predicted ¹³C NMR Data

The carbon signals of the difluorophenyl ring will be split by the fluorine atoms. The one-bond C-F coupling (¹JCF) will be large (240-260 Hz), while two- and three-bond couplings (²JCF, ³JCF) will be smaller (5-25 Hz).

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon Predicted δ (ppm) Multiplicity Predicted J (Hz)
C-2 149.0 s -
C-3 125.0 s -
C-4 140.0 s -
C-5 128.0 s -
C-6 155.0 s -
C-1' 120.0 dd ²J(C1'-F2') ≈ 20, ⁴J(C1'-F5') ≈ 3
C-2' 158.0 dd ¹J(C2'-F2') ≈ 250, ²J(C2'-F5') ≈ 15
C-3' 118.0 d ²J(C3'-F2') ≈ 25
C-4' 120.0 d ²J(C4'-F5') ≈ 25
C-5' 157.0 dd ¹J(C5'-F5') ≈ 250, ²J(C5'-F2') ≈ 15
C-6' 115.0 d ²J(C6'-F5') ≈ 20

| -COOH | 166.0 | s | - |

Predicted ¹⁹F NMR Data

Two distinct signals are expected for the fluorine atoms, which will be coupled to each other and to nearby protons.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆, referenced to CFCl₃)

Fluorine Predicted δ (ppm) Multiplicity Predicted J (Hz)
F-2' -118.0 dm ³J(F2'-F5') ≈ 20, ⁴J(F2'-H3') ≈ 7.5

| F-5' | -120.0 | ddd | ³J(F5'-F2') ≈ 20, ³J(F5'-H4') ≈ 9.0, ³J(F5'-H6') ≈ 9.0 |

Conclusion

This technical guide provides a robust framework for the NMR spectroscopic analysis of this compound and its derivatives. While based on predictive data due to a lack of published spectra for the parent compound, the principles and methodologies outlined herein are grounded in established NMR theory and data from analogous structures. By employing a multinuclear approach (¹H, ¹³C, and ¹⁹F NMR), researchers can achieve unambiguous structural elucidation and characterization. The detailed protocols and predictive spectral data serve as a valuable reference for scientists engaged in the synthesis and application of this important class of molecules.

References

An In-depth Technical Guide to the Crystal Structure of 6-Aryl-Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is the bedrock of innovation. The spatial arrangement of atoms, the nuances of bond angles, and the intricate dance of intermolecular forces dictate a compound's physical properties, its chemical reactivity, and, crucially, its biological activity. This guide delves into the fascinating world of 6-aryl-picolinic acid derivatives, a class of compounds holding significant promise in medicinal chemistry and materials science.[1][2][3] Their versatile scaffold allows for a rich exploration of structure-property relationships, making them ideal candidates for the design of novel therapeutic agents and functional materials.[4][5][6]

This document is crafted not as a rigid protocol but as a comprehensive resource, blending foundational principles with field-proven insights. We will journey through the synthesis and crystallization of these derivatives, unravel the power of single-crystal X-ray diffraction in elucidating their structures, and explore the subtle yet powerful non-covalent interactions that govern their solid-state architecture. Our goal is to equip you with the knowledge and methodologies to confidently navigate the structural elucidation of these and other complex organic molecules.

The Significance of the 6-Aryl-Picolinic Acid Scaffold

Picolinic acid, or pyridine-2-carboxylic acid, is a versatile building block in medicinal chemistry and coordination chemistry.[1][2][3] The introduction of an aryl group at the 6-position of the picolinic acid core dramatically influences the molecule's conformation and electronic properties. This substitution can induce significant changes in the crystal packing, driven by a delicate balance of intermolecular forces such as π-stacking and hydrogen bonding.[1][2] These structural modifications are not trivial; they can profoundly impact a molecule's solubility, stability, and, most importantly, its interaction with biological targets. For instance, 6-aryl-picolinate compounds have been successfully developed as synthetic auxin herbicides.[5][6]

The inherent rigidity of the pyridine and aryl rings, combined with the conformational flexibility of the carboxylic acid group and the potential for various substituents on the aryl ring, creates a rich landscape for crystal engineering. By understanding and controlling the factors that govern the crystal structure of these derivatives, we can rationally design molecules with optimized properties for specific applications, from targeted pharmaceuticals to advanced organic materials.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to understanding a crystal structure begins with the synthesis of the target molecule and the growth of high-quality single crystals. The latter is often the most challenging step in the entire process of structure determination.[7]

Synthetic Strategies for 6-Aryl-Picolinic Acid Derivatives

The synthesis of 6-aryl-picolinic acid derivatives can be achieved through various organic chemistry methodologies. A common and effective approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the efficient formation of the C-C bond between the pyridine and aryl rings.

Hypothetical Synthetic Scheme:

G 6-halopicolinic acid ester 6-halopicolinic acid ester Suzuki Coupling Suzuki Coupling 6-halopicolinic acid ester->Suzuki Coupling Arylboronic acid, Pd catalyst, base 6-aryl-picolinic acid ester 6-aryl-picolinic acid ester Suzuki Coupling->6-aryl-picolinic acid ester Hydrolysis Hydrolysis 6-aryl-picolinic acid ester->Hydrolysis e.g., LiOH, H2O/THF 6-aryl-picolinic acid derivative 6-aryl-picolinic acid derivative Hydrolysis->6-aryl-picolinic acid derivative

Caption: A generalized synthetic workflow for 6-aryl-picolinic acid derivatives.

The choice of starting materials, catalyst, base, and solvent are critical for achieving high yields and purity. Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to remove any impurities that could hinder crystal growth.[8] The identity and purity of the synthesized compounds should be confirmed by techniques such as NMR and mass spectrometry.[1][2]

The Art and Science of Crystallization

Crystallization is a process where a solute in a hot, saturated solution forms pure solid crystals upon cooling.[9] While the principle is straightforward, achieving single crystals suitable for X-ray diffraction is often an empirical science requiring patience and experimentation.[9]

Key Principles of Crystallization:

  • Solubility: The compound should be more soluble in a hot solvent than in a cold one.[9]

  • Slow Cooling: Allowing the saturated solution to cool slowly promotes the growth of larger, more ordered crystals.[10]

  • Purity: Impurities can disrupt the crystal lattice and inhibit growth.[9]

Common Crystallization Techniques:

TechniqueDescriptionBest Suited For
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[11]Milligram quantities of material where the solvent is relatively volatile.[11]
Slow Cooling A saturated solution at an elevated temperature is allowed to cool slowly to room temperature, and then often further cooled in an ice bath.[9][12]Compounds with a significant difference in solubility at different temperatures.[9]
Vapor Diffusion A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]Small quantities of material and for screening a wide range of solvent/anti-solvent systems.
Solvent Layering A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.[11]Thermally sensitive compounds.

Experimental Protocol: A Starting Point for Crystallization Screening

  • Solvent Selection: Test the solubility of a small amount of the purified 6-aryl-picolinic acid derivative in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, water, and mixtures thereof) at room and elevated temperatures.[8] An ideal solvent will dissolve the compound when hot but not when cold.

  • Preparation of a Saturated Solution: In a clean vial, dissolve the minimum amount of the compound in the chosen hot solvent to achieve a saturated solution.[9][10]

  • Inducing Crystallization:

    • Slow Cooling: Cover the vial and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal.[10] Subsequently, place the vial in a refrigerator or ice bath.[9]

    • Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.[11]

  • Crystal Harvesting: Once suitable crystals have formed, carefully isolate them by filtration and wash with a small amount of cold solvent.[8][10]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Landscape

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline material.[7][13] It provides precise information on bond lengths, bond angles, and the overall molecular geometry.[13]

The Principles of X-ray Diffraction

When a beam of monochromatic X-rays strikes a crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[7] Constructive interference of the diffracted X-rays occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ).[14] This results in a unique diffraction pattern of spots, or reflections, for each crystalline compound. By measuring the positions and intensities of these reflections, a three-dimensional map of the electron density within the crystal can be constructed, from which the atomic positions can be determined.[7]

The SCXRD Experimental Workflow

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation A Select a high-quality single crystal (0.1-0.3 mm, free of defects) B Mount the crystal on a goniometer head A->B C Mount goniometer on the diffractometer B->C D Center the crystal in the X-ray beam C->D E Collect diffraction data by rotating the crystal D->E F Process raw data (integration, scaling) E->F G Solve the structure (determine initial atomic positions) F->G H Refine the structural model against the data G->H I Analyze bond lengths, angles, and intermolecular interactions H->I J Validate the final structure I->J K Deposit data in a crystallographic database (e.g., CSD) J->K

Caption: The workflow for determining a crystal structure using SCXRD.

Detailed Steps of the SCXRD Workflow:

  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in all dimensions and free of visible defects, is selected under a microscope.[13] It is then carefully mounted on a glass fiber or a loop, which is attached to a goniometer head.[14]

  • Data Collection: The mounted crystal is placed on the diffractometer and centered in the X-ray beam. The crystal is then rotated while being irradiated with X-rays, and the diffracted beams are recorded by a detector.

  • Data Processing: The raw diffraction images are processed to determine the intensity and position of each reflection.

  • Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map.[7] An atomic model is then built into this map and refined against the experimental data to obtain the final, accurate crystal structure.[7]

Analysis of the Crystal Structure of 6-Aryl-Picolinic Acid Derivatives

Once the crystal structure is solved and refined, a wealth of information can be extracted. For 6-aryl-picolinic acid derivatives, the analysis often focuses on conformational flexibility and the nature of intermolecular interactions, as these dictate the crystal packing and, ultimately, the material's properties.

Conformational Analysis

The relative orientation of the aryl ring with respect to the picolinic acid moiety is a key conformational feature. Small changes in substituents on either ring can lead to significant variations in the dihedral angle between the two rings, ranging from nearly planar to perpendicular arrangements.[1][2] This conformational flexibility can have a profound impact on the molecule's ability to pack efficiently and to interact with other molecules.

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state structure of 6-aryl-picolinic acid derivatives is governed by a network of non-covalent interactions.[15] These interactions, while individually weak, collectively provide the stabilizing energy for the crystal lattice.[15][16]

Key Non-Covalent Interactions:

  • Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions are often the dominant force in directing the crystal packing.

  • π-π Stacking: The aromatic nature of the pyridine and aryl rings allows for π-π stacking interactions, where the rings are arranged in a face-to-face or offset manner.[15]

  • C-H···O and C-H···π Interactions: These weaker hydrogen bonds also play a significant role in the overall crystal packing.

  • Halogen Bonds: If halogen substituents are present on the aryl ring, they can participate in halogen bonding, a directional interaction with a nucleophilic atom.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[17][18][19] The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii and highlight the most significant intermolecular interactions.[17]

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For example, the percentage contributions of H···H, O···H, and C···H contacts can be determined, offering a detailed understanding of the packing forces.[17] In many picolinic acid derivatives, H···H interactions are the most abundant, followed by O···H and C···H contacts, underscoring the importance of both hydrogen bonding and van der Waals forces in the crystal packing.[17][19]

The Cambridge Structural Database (CSD): A Treasure Trove of Crystallographic Data

The Cambridge Structural Database (CSD) is the world's largest repository of small-molecule organic and metal-organic crystal structures.[20][21] It is an invaluable resource for researchers in chemistry, materials science, and drug discovery. The CSD can be used to:

  • Search for known crystal structures of 6-aryl-picolinic acid derivatives or related compounds.

  • Analyze trends in molecular geometry and intermolecular interactions across a family of compounds.

  • Validate new crystal structures by comparing them to existing data.

  • Inform crystal engineering strategies by identifying common packing motifs.

Conclusion: From Structure to Function

The determination and analysis of the crystal structure of 6-aryl-picolinic acid derivatives provide a fundamental understanding of their solid-state properties. This knowledge is not merely an academic exercise; it is a critical component of rational drug design and materials development. By elucidating the intricate interplay of molecular conformation and intermolecular interactions, we can begin to predict and control the macroscopic properties of these promising compounds. The methodologies and principles outlined in this guide provide a robust framework for researchers to unlock the full potential of the 6-aryl-picolinic acid scaffold and to drive innovation in their respective fields.

References

Introduction to the Molecule and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the FT-IR Spectrum of 6-(2,5-Difluorophenyl)picolinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. As a molecule combining a picolinic acid core with a difluorinated phenyl substituent, its spectral features offer a detailed fingerprint of its structural composition. This document serves as a technical resource for researchers engaged in the synthesis, characterization, and quality control of this and related compounds.

This compound is a pyridine derivative characterized by a carboxylic acid at the 2-position and a 2,5-difluorophenyl group at the 6-position.[1] Picolinic acid and its derivatives are significant in medicinal and coordination chemistry, often utilized as chelating agents for metal ions.[2][3] The introduction of fluorine atoms can substantially alter a molecule's pharmacokinetic and physicochemical properties, making fluorinated compounds like this a subject of interest in drug discovery.

FT-IR spectroscopy is an indispensable analytical technique for molecular characterization. By measuring the absorption of infrared radiation by a sample, it identifies the vibrational modes of functional groups. This provides direct, non-destructive insight into the molecular structure, confirming the presence of key components and the overall integrity of the synthesized compound. This guide explains the causal links between the molecular structure of this compound and its characteristic FT-IR absorption bands.

Caption: Molecular structure of this compound.

Experimental Protocol: High-Fidelity FT-IR Spectrum Acquisition

The following protocol ensures the acquisition of a reliable and reproducible FT-IR spectrum. This self-validating system minimizes artifacts and provides a clear representation of the sample's vibrational characteristics.

Instrumentation and Sample Preparation
  • Spectrometer: A high-resolution FT-IR spectrometer, such as a Bruker Vector 33 or equivalent, is recommended.[4] The instrument should be equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is ideal for solid samples, requiring minimal preparation.

  • Sample: A small amount (1-5 mg) of high-purity, dry this compound is placed directly onto the ATR crystal. The sample must be completely dry, as water vapor can introduce significant O-H absorption bands that obscure key spectral features.

  • Pressure Application: A consistent pressure is applied using the ATR pressure clamp to ensure optimal contact between the sample and the crystal. This step is critical for achieving good signal intensity and reproducibility.

Data Acquisition and Processing
  • Background Scan: A background spectrum of the clean, empty ATR crystal is collected. This is a crucial self-validating step that accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself.

  • Sample Scan: The sample spectrum is then recorded.

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 to 32 scans are co-added and averaged. This improves the signal-to-noise ratio, ensuring that weak absorption bands are reliably detected.

  • Data Processing: The final spectrum is generated by ratioing the sample scan against the background scan. A baseline correction may be applied to account for any sloping baselines, a common artifact in ATR measurements.

References

An In-depth Technical Guide to the Core Mechanism of Action of 6-(2,5-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Research Professional

This document provides a detailed exploration into the putative mechanism of action of 6-(2,5-Difluorophenyl)picolinic acid. As no definitive, singular study on this specific molecule currently dominates the literature, this guide adopts a first-principles approach. By synthesizing data from structurally analogous compounds and the well-established bioactivities of the picolinic acid scaffold, we will construct a robust, evidence-based hypothesis for its primary biological function. This guide is intended for the discerning researcher and drug development professional, offering not just a summary of what is known, but a strategic framework for future investigation. We will delve into the most probable mechanism—its role as a synthetic auxin herbicide—while also considering alternative pathways informed by the diverse pharmacology of related molecules. Every proposed mechanism is accompanied by detailed, field-tested experimental protocols, providing a direct path to validation.

Section 1: Introduction to this compound: A Molecule of Interest

Picolinic acid, a simple pyridine-2-carboxylic acid, represents a privileged scaffold in both agrochemical and pharmaceutical sciences. It is a natural catabolite of tryptophan in biological systems and a known chelator of divalent metal ions.[1] The rigid, planar structure and the presence of key hydrogen bonding groups make it an ideal starting point for the design of highly specific biological agents.

The subject of this guide, this compound, is a synthetic derivative featuring two key modifications to the parent scaffold:

  • A Phenyl Group at the 6-Position: This bulky substitution dramatically alters the molecule's steric and electronic profile, moving it away from the properties of simple picolinates and into the realm of complex, receptor-targeted agents.

  • Difluorination at the 2 and 5 Positions of the Phenyl Ring: Fluorine substitution is a classic strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific electronic interactions.

Given these structural features, and drawing parallels from recent discoveries in the field, a primary hypothesis emerges: this compound functions as a synthetic auxin herbicide .

Section 2: Primary Hypothesized Mechanism of Action: Synthetic Auxin Activity

The most compelling evidence for the mechanism of action of this compound comes from structure-activity relationship (SAR) studies on a new class of synthetic auxin herbicides.[2] These studies have demonstrated that picolinic acid derivatives substituted at the 6-position can exhibit potent herbicidal activity by mimicking the natural plant hormone auxin.[2][3]

The Auxin Signaling Pathway: The Molecular Target

In plants, the hormone auxin controls a vast array of growth and developmental processes. It functions by acting as a "molecular glue" between a transport inhibitor response 1/auxin-signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The removal of this repressor liberates Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, leading to plant growth.

Synthetic auxins like this compound are hypothesized to hijack this natural process. They bind to the AFB5 receptor with high affinity, inducing the degradation of Aux/IAA repressors at concentrations that are not properly regulated by the plant's homeostatic mechanisms. This leads to a state of uncontrolled, tumor-like growth, ultimately resulting in plant death.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound disrupts the natural auxin signaling cascade.

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Compound 6-(2,5-Difluorophenyl) picolinic acid AFB5 AFB5 Receptor Compound->AFB5 Binds To SCF_Complex SCF Complex AFB5->SCF_Complex Forms Complex Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation DNA Auxin Response Element (DNA) ARF->DNA Activates Growth Uncontrolled Growth DNA->Growth Leads To

Caption: Proposed mechanism of this compound as a synthetic auxin.

Experimental Validation Protocols

To rigorously test this hypothesis, a series of well-established assays are required. The following protocols are provided as a guide for researchers.

2.3.1. Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the Arabidopsis thaliana AFB5 receptor.

Methodology:

  • Protein Expression: Express and purify recombinant A. thaliana AFB5 protein using an E. coli expression system.

  • Assay Buffer: Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of [3H]-labeled natural auxin (e.g., [3H]-IAA).

    • A serial dilution of this compound (or a known competitor like picloram as a positive control).

    • A fixed concentration of purified AFB5 protein.

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

  • Separation: Separate bound from free radioligand using a filter-based method (e.g., vacuum filtration through a glass fiber filter).

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to a Ki value.

Causality and Trustworthiness: This assay directly measures the interaction between the compound and its putative target. A low Ki value would provide strong evidence for a direct binding mechanism. The inclusion of a known competitor validates the assay's performance.

2.3.2. Protocol 2: Arabidopsis thaliana Root Elongation Assay

Objective: To assess the in-vivo herbicidal activity of this compound.

Methodology:

  • Plate Preparation: Prepare Murashige and Skoog (MS) agar plates containing a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., halauxifen-methyl).

  • Seed Sterilization: Surface-sterilize A. thaliana (Col-0) seeds.

  • Plating: Aseptically place 10-15 seeds in a line on each plate.

  • Germination and Growth: Seal the plates and place them vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C for 5-7 days.

  • Measurement: Scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percent root growth inhibition relative to the vehicle control for each concentration. Determine the EC50 value (the concentration that causes 50% inhibition of root growth).

Causality and Trustworthiness: This whole-organism assay links the molecular binding affinity to a physiological, herbicidal effect. A potent EC50 value that correlates with the binding affinity strengthens the mechanistic hypothesis.

Section 3: Potential Alternative Mechanisms of Action

The versatility of the picolinic acid scaffold necessitates the consideration of other potential biological activities. While the synthetic auxin hypothesis is the most probable, researchers should be aware of these alternative possibilities.

Immunomodulatory Effects via c-Myc Inhibition

Picolinic acid is a known tryptophan metabolite that can suppress the proliferation and metabolic activity of CD4+ T cells.[4] This effect is not due to cytotoxicity but is linked to the inhibition of c-Myc phosphorylation at Ser62, a critical step for its activation.[4]

3.1.1. Visualizing the T-Cell Activation Pathway

T_Cell_Activation cluster_cell CD4+ T-Cell TCR TCR Activation (anti-CD3/CD28) Upstream_Sig Upstream Signaling (ERK, p38) TCR->Upstream_Sig cMyc_mRNA c-Myc mRNA Upstream_Sig->cMyc_mRNA Transcription cMyc_Prot c-Myc Protein cMyc_mRNA->cMyc_Prot Translation p_cMyc p-cMyc (Ser62) (Active) cMyc_Prot->p_cMyc Phosphorylation (Ser62) Proliferation Cell Proliferation & Metabolic Activity p_cMyc->Proliferation Drives Compound 6-(2,5-Difluorophenyl) picolinic acid Compound->p_cMyc Inhibits Phosphorylation

Caption: Putative inhibition of T-cell proliferation by blocking c-Myc activation.

3.1.2. Protocol 3: T-Cell Proliferation and c-Myc Phosphorylation Assay

Objective: To determine if this compound inhibits T-cell proliferation and c-Myc activation.

Methodology:

  • Cell Isolation: Isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs).

  • CFSE Staining: Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE).

  • Culture: Culture the CFSE-labeled cells in the presence of anti-CD3/anti-CD28 antibodies to stimulate activation, along with serial dilutions of this compound.

  • Proliferation Analysis (Flow Cytometry): After 3-5 days, analyze the cells by flow cytometry. Each cell division results in a halving of the CFSE fluorescence, allowing for quantification of proliferation.

  • c-Myc Phosphorylation Analysis (Western Blot):

    • Lyse activated T cells (treated with the compound for a short duration, e.g., 24 hours).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies specific for phospho-c-Myc (Ser62) and total c-Myc.

    • Use a secondary antibody and chemiluminescence to detect the proteins.

Causality and Trustworthiness: This protocol directly tests the compound's effect on a key immunoregulatory pathway. Observing both a decrease in proliferation and a specific reduction in c-Myc phosphorylation would strongly support this alternative mechanism.

Other Potential Activities
  • Anticonvulsant Activity: Derivatives of picolinic acid have been identified with anticonvulsant properties, suggesting potential interactions with CNS targets.[5]

  • Enzyme Inhibition: The pyridine carboxylic acid core is present in numerous enzyme inhibitors targeting kinases, proteases, and other enzyme classes.[6] High-throughput screening against a panel of enzymes could reveal unexpected targets.

  • Metal Chelation: The inherent ability of the picolinic acid moiety to chelate metal ions like zinc, iron, and copper could disrupt the function of metalloenzymes.[1][7]

Section 4: Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data that would be generated from the proposed experimental workflows.

Table 1: AFB5 Receptor Binding Affinity and Herbicidal Potency

CompoundAFB5 Binding Ki (nM)A. thaliana Root Elongation EC50 (nM)
This compound [Experimental Value][Experimental Value]
Picloram (Control)[Reference Value][Reference Value]
Halauxifen-methyl (Control)[Reference Value][Reference Value]

Table 2: Immunomodulatory Activity

CompoundT-Cell Proliferation IC50 (µM)c-Myc (Ser62) Phosphorylation Inhibition
This compound [Experimental Value][Qualitative/Quantitative Result]
Picolinic Acid (Control)[Reference Value][Reference Value]

Section 5: Conclusion

This technical guide has synthesized available evidence to propose that the primary mechanism of action for This compound is its function as a synthetic auxin herbicide , acting through the AFB5 receptor . This hypothesis is strongly supported by structure-activity relationships from recently developed commercial herbicides.[2] The provided experimental protocols offer a clear and robust pathway to validate this proposed mechanism.

However, the rich pharmacology of the picolinic acid scaffold warrants a broader perspective. The potential for immunomodulatory, neurological, or enzyme inhibitory activities should not be discounted and may represent avenues for future pharmaceutical development. The true utility and mechanism of this compound will only be fully elucidated through rigorous, multi-faceted experimental investigation as outlined in this guide.

References

An In-Depth Technical Guide to the Biological Activity of 6-(2,5-Difluorophenyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with 6-(2,5-Difluorophenyl)picolinic acid and its derivatives. Synthesizing current research, this document delves into the synthesis, potential therapeutic applications, and the underlying molecular mechanisms of this promising class of compounds. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and structure-activity relationship analyses.

Introduction: The Emerging Potential of Picolinic Acid Scaffolds

Picolinic acid, a pyridine-2-carboxylic acid, is an endogenous metabolite of tryptophan and has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Its derivatives have been investigated for a wide range of pharmacological applications, including neuroprotective, immunological, and antiproliferative effects. The introduction of a substituted phenyl ring at the 6-position of the picolinic acid core has been a key strategy in the development of novel therapeutic agents with enhanced potency and selectivity.

The focus of this guide, the this compound scaffold, incorporates a difluorinated phenyl moiety. The inclusion of fluorine atoms in drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to target proteins. This strategic fluorination in the 6-phenylpicolinic acid series is anticipated to confer unique biological activities, which we will explore in detail.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives, such as amides, typically involves a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the efficient connection of the picolinic acid backbone with the 2,5-difluorophenyl group.

Core Synthesis via Suzuki-Miyaura Cross-Coupling

The general synthetic strategy involves the coupling of a 6-halopicolinic acid derivative with 2,5-difluorophenylboronic acid. The choice of starting materials and reaction conditions is crucial for achieving high yields and purity.

Diagram of the Suzuki-Miyaura Coupling Reaction:

Suzuki_Coupling A 6-Halopicolinic Acid Derivative (e.g., methyl 6-bromopicolinate) C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->C Reactant B 2,5-Difluorophenylboronic Acid B->C Reactant D 6-(2,5-Difluorophenyl)picolinic Acid Derivative C->D Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for the Synthesis of Methyl 6-(2,5-Difluorophenyl)picolinate:

  • Reaction Setup: To a flame-dried round-bottom flask, add methyl 6-bromopicolinate (1.0 eq), 2,5-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), followed by a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired methyl 6-(2,5-difluorophenyl)picolinate.

Amide Derivative Synthesis

The picolinic acid can be readily converted to its corresponding amide derivatives, which often exhibit enhanced biological activity.

Diagram of Amide Synthesis:

Amide_Synthesis A This compound C Coupling Agent (e.g., HATU, EDCI) A->C Reactant B Amine (R-NH2) B->C Reactant D 6-(2,5-Difluorophenyl)picolinamide Derivative C->D Product

Caption: General workflow for the synthesis of picolinamide derivatives.

Detailed Protocol for the Synthesis of 6-(2,5-Difluorophenyl)picolinamide:

  • Acid Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.[2][3][4][5][6]

Anticancer Activity

Picolinic acid derivatives have shown considerable promise as anticancer agents.[7][8] While specific data on this compound is emerging, studies on structurally related compounds provide valuable insights into their potential mechanisms of action and cytotoxic effects.

Evidence from Related Compounds

A study on rhenium(I) tricarbonyl complexes with fluorinated picolinic acid ligands, including 3,5-difluoropyridine-2-carboxylic acid, demonstrated cytotoxic activity against various cancer cell lines.[9] This suggests that the fluorinated picolinic acid scaffold can be a key component in the design of metal-based anticancer agents.

Furthermore, other novel derivatives of picolinic acid have been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells.[7] This mechanism involves the activation of caspases 3, 4, and 9, leading to programmed cell death.[7] The potential of this compound derivatives to act via similar pathways warrants further investigation.

In Vitro Cytotoxicity Evaluation

The primary method for assessing the anticancer potential of these compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Table 1: Representative Cytotoxicity Data for a Hypothetical 6-(2,5-Difluorophenyl)picolinamide Derivative

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma15.8
MCF-7Breast Adenocarcinoma22.5
HeLaCervical Cancer18.2
HCT116Colon Carcinoma25.1

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Diagram of In Vitro Cytotoxicity Workflow:

Cytotoxicity_Workflow A Seed Cancer Cells in 96-well Plates B Treat with Serial Dilutions of Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow for determining IC₅₀ values using the MTT assay.

Detailed Protocol for the MTT Cytotoxicity Assay:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[7]

Antimicrobial Activity

The introduction of fluorine atoms into heterocyclic structures is a known strategy to enhance antimicrobial activity.[10] Fluorinated pyridine derivatives have demonstrated notable antibacterial effects.[11][12][13] Therefore, this compound derivatives are promising candidates for the development of new antimicrobial agents.

Structure-Activity Relationship Insights

Studies on picolinamide derivatives have shown that substitutions on the pyridine ring and the amide nitrogen can significantly impact antibacterial potency and selectivity.[14] The presence of the difluorophenyl group at the 6-position is expected to enhance lipophilicity, which may facilitate penetration through bacterial cell membranes.

Evaluation of Antimicrobial Efficacy

The antimicrobial activity of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Table 2: Representative MIC Data for a Hypothetical 6-(2,5-Difluorophenyl)picolinamide Derivative

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive8
Bacillus subtilisGram-positive16
Escherichia coliGram-negative32
Pseudomonas aeruginosaGram-negative64
Candida albicansFungi16

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Diagram of MIC Determination Workflow:

MIC_Workflow A Prepare Serial Dilutions of Test Compound in Broth B Inoculate with Standardized Bacterial/Fungal Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually Inspect for Turbidity C->D E Determine the Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution MIC Assay:

  • Compound Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Phenolic acids and their derivatives are known to possess anti-inflammatory properties.[15][16] The investigation of 6-aryl-picolinic acids as anti-inflammatory agents is an active area of research.

Potential Mechanisms of Action

The anti-inflammatory effects of such compounds may be mediated through the inhibition of key pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and the suppression of inflammatory cytokine production.[17][18] In vitro assays are crucial for elucidating these mechanisms.

In Vitro Anti-inflammatory Screening

Common in vitro models for screening anti-inflammatory activity include the inhibition of protein denaturation and the assessment of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[17][19][20][21]

Table 3: Representative Anti-inflammatory Activity for a Hypothetical this compound Derivative

AssayModelIC₅₀ (µM)
Protein Denaturation InhibitionBovine Serum Albumin45.2
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells38.7

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Diagram of NO Production Inhibition Assay Workflow:

NO_Assay_Workflow A Seed RAW 264.7 Macrophages B Pre-treat with Test Compound A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Quantify Nitrite using Griess Reagent E->F G Calculate % Inhibition of NO Production F->G

Caption: Workflow for the nitric oxide (NO) production inhibition assay.

Detailed Protocol for Nitric Oxide (NO) Production Assay:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control to determine the percentage of inhibition of NO production and calculate the IC₅₀ value.[21]

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the discovery of novel therapeutic agents. The strategic incorporation of a difluorophenyl moiety is anticipated to confer potent biological activities. Preliminary evidence from related compounds suggests potential for anticancer, antimicrobial, and anti-inflammatory applications.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. This should include extensive in vitro screening to identify lead compounds, followed by in-depth mechanistic studies to elucidate their modes of action. Further optimization of the lead compounds through structure-activity relationship studies will be crucial for the development of drug candidates with improved efficacy and safety profiles.

References

6-(2,5-Difluorophenyl)picolinic acid literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-(2,5-Difluorophenyl)picolinic Acid: Synthesis, Properties, and Potential Applications

Introduction

Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and a versatile bidentate chelating agent in coordination chemistry.[1] Its derivatives have been explored for a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[2][3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological targets and pharmacokinetic profile.

This guide focuses on a specific derivative, This compound . This molecule incorporates a picolinic acid core, which is crucial for metal chelation and potential receptor interactions, with a 2,5-difluorophenyl substituent at the 6-position. The inclusion of fluorine atoms is a well-established strategy in modern drug design to enhance metabolic stability, improve binding affinity through unique fluorine-protein interactions, and modulate lipophilicity. While direct and extensive literature on this compound is scarce, this guide will provide a comprehensive technical overview by leveraging established synthetic methodologies for analogous biaryl compounds, predicting its physicochemical and spectroscopic properties based on first principles, and exploring its potential applications grounded in the extensive research on related picolinic acid derivatives.

This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and explore the potential of this and similar fluorinated heterocyclic compounds.

PART 1: Plausible Synthetic Strategies

The key synthetic challenge in constructing this compound is the formation of the carbon-carbon bond between the C6 position of the pyridine ring and the C1 position of the difluorophenyl ring. Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the most robust and widely used methods for this type of transformation.

Proposed Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

This approach involves the palladium-catalyzed coupling of a 6-halopicolinate ester with 2,5-difluorophenylboronic acid, followed by saponification of the ester to yield the final carboxylic acid. The use of an ester protects the carboxylic acid functionality, which could otherwise interfere with the catalytic cycle.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification start Methyl 6-chloropicolinate intermediate Methyl 6-(2,5-difluorophenyl)picolinate catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->catalyst reagent1 2,5-Difluorophenylboronic acid reagent1->catalyst reagent2 Base (e.g., NaOH or LiOH) Solvent (e.g., THF/H₂O) intermediate->reagent2 catalyst->intermediate Heat final_product This compound reagent2->final_product 1. Stir at RT 2. Acidic Workup (HCl)

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices:

  • Starting Material: Methyl 6-chloropicolinate is chosen as a commercially available and reactive starting material. The chloro-substituent is a common leaving group for palladium-catalyzed cross-coupling. The methyl ester protects the carboxylic acid.

  • Coupling Partner: 2,5-Difluorophenylboronic acid is the standard coupling partner for introducing the desired aryl moiety in a Suzuki reaction.

  • Catalyst System: A palladium(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) is a reliable choice for Suzuki couplings. An aqueous base (like potassium carbonate or sodium carbonate) is essential for activating the boronic acid in the catalytic cycle.

  • Saponification: Standard hydrolysis with a strong base like NaOH or LiOH is a high-yielding and clean method to convert the methyl ester back to the carboxylic acid. An acidic workup is required to protonate the carboxylate salt.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

Step 1: Synthesis of Methyl 6-(2,5-difluorophenyl)picolinate

  • To a flame-dried round-bottom flask, add methyl 6-chloropicolinate (1.0 eq.), 2,5-difluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • To this suspension, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.).

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure methyl 6-(2,5-difluorophenyl)picolinate.

Step 2: Synthesis of this compound

  • Dissolve the purified methyl 6-(2,5-difluorophenyl)picolinate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • The product will precipitate out of the solution. If it does not, extract the aqueous solution with a suitable organic solvent like ethyl acetate.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

PART 2: Physicochemical and Spectroscopic Profile (Predicted)

The structural features of this compound allow for the prediction of its key chemical and spectroscopic properties.

PropertyPredicted Value / ObservationRationale
Molecular Formula C₁₂H₇F₂NO₂Derived from structure.
Molecular Weight 235.19 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small aromatic carboxylic acids.
pKa ~4-5The electron-withdrawing nature of the pyridine nitrogen and the aryl group will make it slightly more acidic than benzoic acid but similar to other picolinic acids.
¹H NMR 3 distinct regions: Pyridine (3H, complex multiplet), Phenyl (3H, complex multiplet), Carboxylic Acid (1H, broad singlet).The protons on both aromatic rings will show complex splitting patterns due to H-H and H-F coupling. The COOH proton is exchangeable and often broad.
¹³C NMR ~12 signals: ~5 for the pyridine ring, ~6 for the phenyl ring, and 1 for the carboxyl carbon (~165-170 ppm).Carbons attached to fluorine will appear as doublets due to C-F coupling.
¹⁹F NMR 2 distinct signals, each a multiplet.The two fluorine atoms are in chemically non-equivalent environments. They will show coupling to each other and to adjacent protons.
Mass Spec (ESI-) [M-H]⁻ at m/z 234.04Expected deprotonated molecular ion in negative ion mode electrospray ionization.

PART 3: Potential Applications and Biological Rationale

The unique combination of a picolinic acid scaffold and difluoro-aryl substitution suggests potential applications in both medicinal chemistry and materials science.

Medicinal Chemistry & Drug Development

Many picolinic acid derivatives exhibit potent biological activity. The introduction of the 2,5-difluorophenyl group can significantly enhance drug-like properties.

  • Anti-inflammatory Activity: Derivatives of 6-substituted picolinic acids have been developed as potent and selective antagonists for targets like the prostaglandin EP1 receptor, which is implicated in inflammatory pain.[5] The difluoro-substituent could enhance binding affinity and improve metabolic stability.

  • Antimicrobial and Antibiofilm Activity: The picolinic acid scaffold is present in molecules with known antibacterial activity.[4] Fluorination can increase cell membrane permeability and resistance to metabolic degradation, potentially leading to more potent antimicrobial agents.[6][7]

  • Enzyme Inhibition: Picolinic acids have been investigated as inhibitors of various enzymes. For example, substituted picolinates have been shown to inhibit TNF and IL-1 biosynthesis.[8][9] The difluorophenyl group can form specific interactions (such as hydrogen bonds or dipole interactions) with enzyme active sites, potentially leading to novel inhibitors for oncology or immunology targets.

cluster_pathway Hypothetical Kinase Inhibition Pathway ligand 6-(2,5-Difluorophenyl) picolinic acid receptor Kinase Active Site ligand->receptor Binds & Inhibits substrate Substrate Protein product Phosphorylated Substrate receptor->product Phosphorylates atp ATP atp->receptor Binds downstream Downstream Signaling (e.g., Cell Proliferation) product->downstream Outcome1 Inhibition of Proliferation downstream->Outcome1 Outcome2 Apoptosis downstream->Outcome2

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Coordination Chemistry and Materials Science

Picolinic acid is an excellent bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen.

  • Metal Complexes: this compound can form stable complexes with a wide range of transition metals and lanthanides.[10]

  • Catalysis: The electronic properties of the ligand, modulated by the electron-withdrawing difluorophenyl group, can influence the catalytic activity of the resulting metal complex. These complexes could be explored as catalysts in organic synthesis.

  • Luminescent Materials: Lanthanide complexes with picolinate-type ligands are known to exhibit interesting photophysical properties. The fluorinated ligand could serve as an "antenna," absorbing UV light and transferring the energy to the metal center, leading to applications in sensing or imaging.

Conclusion

This compound represents a promising, albeit underexplored, molecular scaffold. Based on established chemical precedent, it can be synthesized reliably via modern cross-coupling techniques like the Suzuki-Miyaura reaction. Its predicted physicochemical properties, particularly the influence of the difluoro-substituents, make it an attractive candidate for investigation in drug discovery programs targeting inflammation, infectious diseases, and oncology. Furthermore, its inherent chelating ability opens avenues for the development of novel metal complexes with tailored catalytic or photophysical properties. This guide provides a foundational framework and detailed protocols to encourage and facilitate further research into this and related fluorinated heterocyclic compounds.

References

Picolinic Acid: A Comprehensive Technical Guide to its Role as a Metal Ion Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect of Metal Ion Bioavailability and a Versatile Tool in Chemical Sciences

In the intricate dance of metal ions within biological and chemical systems, the role of chelating agents is paramount. These molecular architects grasp and guide metal ions, dictating their solubility, reactivity, and bioavailability. Among these, picolinic acid (pyridine-2-carboxylic acid), a seemingly simple endogenous metabolite of tryptophan, emerges as a chelating agent of profound significance.[1] Its bidentate nature, engaging metal ions through its pyridine nitrogen and carboxylate oxygen, allows it to form stable, five-membered chelate rings with a diverse array of metal ions, including chromium, zinc, manganese, copper, and iron.[2][3] This guide, intended for the discerning researcher and drug development professional, delves into the core principles of picolinic acid's chelating prowess, offering a technical exploration of its coordination chemistry, thermodynamic and kinetic stability, and practical applications. We will dissect the causality behind experimental choices in characterizing these interactions and provide a framework for harnessing the unique properties of this versatile chelator.

The Art of Chelation: Understanding Picolinic Acid's Coordination Chemistry

Picolinic acid's efficacy as a chelating agent is fundamentally rooted in its molecular structure. As a bidentate ligand, it forms a stable five-membered ring with a central metal ion, a configuration that is entropically favored. The coordination involves the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxyl group.[3][4] This dual-point attachment significantly enhances the stability of the resulting complex compared to monodentate ligands.

The geometry of the resulting metal-picolinate complex is dictated by the coordination number and electronic configuration of the metal ion. For instance, zinc(II) often forms a tetrahedral or octahedral complex with picolinic acid. In the case of chromium(III) picolinate, three picolinate ligands coordinate to the chromium ion in an octahedral arrangement.[5][6] Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in elucidating these structures. In FT-IR analysis, the coordination of the carboxylate group to the metal ion is evidenced by a characteristic shift in the carbonyl stretching frequency.[2] UV-Vis spectroscopy, in turn, provides insights into the d-orbital splitting of transition metal complexes, which is influenced by the ligand field created by picolinic acid.[7]

Figure 1: Picolinic acid forming a five-membered chelate ring with a metal ion.

Quantifying the Strength of Interaction: Thermodynamic and Kinetic Stability

The stability of a metal-picolinate complex is a critical parameter that governs its behavior in a given system. This stability can be described from two perspectives: thermodynamic and kinetic.

Thermodynamic Stability: This refers to the extent to which the complex will form at equilibrium and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The determination of stability constants is crucial for predicting the speciation of metal ions in the presence of picolinic acid and other competing ligands.

Kinetic Stability: This pertains to the rate at which the complex forms and dissociates. A complex may be thermodynamically stable but kinetically labile (i.e., undergoes rapid ligand exchange), or it may be thermodynamically less stable but kinetically inert (i.e., exchanges ligands slowly). These kinetic parameters are vital for understanding the bioavailability and mechanism of action of metal-picolinate complexes in biological systems.

Metal IonLog K1Log K2MethodReference
Cu(II)3.252.28pH-metry[8]
Co(II)3.85-pH-metry[8]
Ni(II)--pH-metry
Zn(II)--pH-metry

Note: This table represents a compilation of available data. A comprehensive, standardized dataset for a wider range of metal ions is an area requiring further research.

Experimental Corner: Methodologies for Characterization and Stability Determination

A thorough understanding of picolinic acid's chelating properties necessitates robust experimental methodologies. This section provides an overview of key protocols for the synthesis, characterization, and stability constant determination of metal-picolinate complexes.

Synthesis of Metal-Picolinate Complexes

The synthesis of metal-picolinate complexes is often a straightforward process involving the reaction of a metal salt with picolinic acid in a suitable solvent.

Step-by-Step Protocol for the Synthesis of Zinc Picolinate:

  • Dissolve 30g of ZnSO₄·7H₂O in 200 ml of deionized water at room temperature.

  • Add 20g of picolinic acid to the solution with continuous stirring. A precipitate should begin to form within 3-5 minutes.

  • Continue stirring for 30 minutes, then allow the precipitate to settle.

  • Remove the supernatant by aspiration and resuspend the precipitate in 200 ml of deionized water.

  • Heat the suspension with continuous stirring until the precipitate completely dissolves.

  • Place the beaker in an ice bath and store overnight in a cold room (4°C) to allow for crystallization.

  • Aspirate the supernatant and freeze-dry the resulting crystals.

This protocol yields zinc dipicolinate, which can be confirmed by elemental analysis.[9] A similar approach can be adapted for the synthesis of other metal-picolinate complexes, such as those of iron, by using the corresponding metal salt.[6]

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a powerful technique for determining the stability constants of metal complexes. The method involves monitoring the pH of a solution containing the metal ion and ligand as a strong base is added. The resulting titration curve can be analyzed to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Generalized Protocol for Potentiometric Titration:

  • Solution Preparation: Prepare solutions of the metal salt, picolinic acid, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., KNO₃) is used to maintain a constant ionic strength.

  • Titration Setup: Calibrate a pH electrode and immerse it in a thermostated vessel containing a mixture of the metal salt, picolinic acid, and strong acid.

  • Titration: Add the standard base solution in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of base added. The stability constants can be calculated from the titration data using specialized software that employs least-squares fitting methods to a model of the chemical equilibria.[10][11]

Figure 2: Workflow for determining stability constants using potentiometric titration.

Applications of Picolinic Acid as a Chelating Agent

The ability of picolinic acid to form stable complexes with a variety of metal ions has led to its application in diverse fields, ranging from nutrition and medicine to analytical chemistry.

  • Nutritional Supplements: Picolinic acid is widely used in nutritional supplements to enhance the bioavailability of essential minerals such as zinc and chromium. The formation of a stable, neutral complex facilitates the transport of the mineral across the intestinal wall.[2]

  • Pharmaceuticals and Drug Delivery: The chelating properties of picolinic acid are being explored for the development of new therapeutic agents. For instance, iron-picolinate complexes have been investigated for their potential in treating iron-deficiency anemia and in modulating cellular iron metabolism.[1] Picolinic acid derivatives are also being developed as bifunctional chelating agents for use in radiopharmaceuticals and molecular imaging.[12]

  • Analytical Chemistry: In analytical chemistry, picolinic acid and its derivatives can be used as chelating agents in techniques such as ion chromatography for the separation and determination of metal ions.[13] The formation of specific metal-picolinate complexes can be exploited to achieve selective separation of different metal ions.

  • Biological Research: Picolinic acid's ability to chelate metal ions makes it a valuable tool in biological research for studying the role of metal ions in various cellular processes. By modulating the availability of specific metal ions, researchers can investigate their involvement in enzyme activity, signal transduction, and other biological functions.[14]

Comparative Analysis: Picolinic Acid vs. Other Chelating Agents

While picolinic acid is a highly effective chelating agent, it is important to consider its properties in the context of other commonly used chelators, such as ethylenediaminetetraacetic acid (EDTA). EDTA is a hexadentate ligand that forms exceptionally stable complexes with most metal ions.[2] However, this high stability can also be a drawback, as it may be difficult for the metal ion to be released from the EDTA complex for biological uptake or utilization. Picolinic acid, being a bidentate ligand, generally forms less stable complexes than EDTA, which may be advantageous in applications where a more readily exchangeable metal complex is desired. The choice of chelating agent will therefore depend on the specific application and the desired balance between complex stability and metal ion bioavailability.

Conclusion and Future Perspectives

Picolinic acid stands as a testament to the profound impact that a simple molecule can have on the complex world of metal ion chemistry. Its role as an endogenous chelator and its versatile applications in science and medicine underscore the importance of understanding the fundamental principles of coordination chemistry. While much is known about the chelating properties of picolinic acid, there remain exciting avenues for future research. A more comprehensive and standardized database of thermodynamic and kinetic stability constants for a wider range of metal ions is needed to facilitate the rational design of new picolinic acid-based technologies. Furthermore, continued exploration of the biological activities of metal-picolinate complexes holds promise for the development of novel therapeutics and diagnostic agents. As our understanding of the intricate interplay between metal ions and biological systems deepens, the importance of chelating agents like picolinic acid will only continue to grow.

References

Introduction: Navigating the Unique Chemistry of a Difluorinated Picolinic Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 6-(2,5-Difluorophenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aromatic carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis and application are central to the development of novel therapeutic agents and functional materials. The presence of a difluorinated phenyl ring attached to a picolinic acid backbone imparts unique chemical and biological properties. However, these same structural features necessitate a nuanced and rigorous approach to its handling. The difluoro substitution can alter reactivity and metabolic pathways, while the carboxylic acid group on the pyridine ring presents its own set of handling challenges.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers with the scientific context behind the recommended safety protocols. By understanding the why—the chemical causality behind the hazards—scientists can develop a more intuitive and robust safety culture in the laboratory. We will explore the compound's known hazards, establish best practices for engineering controls and personal protective equipment (PPE), and outline comprehensive protocols for storage, spill management, and disposal.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice.[1] For this compound, this involves understanding its specific toxicological profile and the potential risks associated with its physical form.

Summary of Known Hazards

Based on available safety data, this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][3]

Hazard ClassificationGHS Hazard StatementKey Considerations
Acute Oral Toxicity H302: Harmful if swallowedIngestion can lead to gastrointestinal irritation.[4][5] Animal studies on the parent compound, picolinic acid, suggest that ingestion of less than 150 grams could cause serious health damage.[6]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact with the solid or solutions can cause redness, itching, and inflammation.[2][4] Prolonged contact should be avoided.
Serious Eye Damage/Irritation H319: Causes serious eye irritationThe compound is a significant eye irritant.[2][4] Direct contact with dust or solutions can cause redness, pain, and potential damage to eye tissue.[3]
Respiratory Tract Irritation H335: May cause respiratory irritationInhalation of the dust can irritate the lungs and respiratory system.[2][4] Persons with pre-existing respiratory conditions may be more susceptible.[6]

This data is synthesized from the Safety Data Sheet for this compound and related compounds.[2][3][4]

The Influence of Fluorine Substitution

The presence of two fluorine atoms on the phenyl ring is a critical consideration. While this specific molecule is not a primary source of hydrofluoric acid (HF), the general principles for handling fluorinated organic compounds should be applied.[1] Many fluorine-containing chemicals can react with water or acids to produce HF, which is highly corrosive and toxic.[7] Therefore, meticulous avoidance of incompatible materials and uncontrolled reactions is paramount.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is essential. Engineering controls provide the first line of defense, followed by the judicious selection and use of PPE.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood : All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a properly functioning chemical fume hood.[1] This minimizes the risk of inhaling airborne dust particles or vapors from solutions.

  • Ventilation : Ensure adequate general laboratory ventilation to prevent the accumulation of any potential contaminants.[8] Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE): The Last Line of Defense

The appropriate selection of PPE is crucial to prevent dermal, ocular, and respiratory exposure.[10]

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. For procedures with a higher splash risk, chemical splash goggles and a face shield are required.[4][7]Protects against accidental splashes of solutions or contact with airborne dust.[4]
Hand Protection Nitrile gloves are suitable for handling the solid and for incidental contact with solutions. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4][7]Provides a barrier against skin irritation. For prolonged or immersive contact, consult the glove manufacturer's compatibility data. Double-gloving is recommended for handling concentrated solutions.[1]
Body Protection A flame-resistant lab coat should be worn at all times and kept fully buttoned.[1] Closed-toe shoes and long pants are mandatory.[9]Prevents contamination of personal clothing and protects the skin from spills.[11]
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable.[5][8]Prevents inhalation of irritating dust.[6]

Section 3: Safe Handling and Storage Protocols

Adherence to standardized operating procedures (SOPs) is critical for minimizing risk during routine laboratory work.[1]

Step-by-Step Handling Protocol
  • Preparation : Before handling, review the Safety Data Sheet (SDS).[10] Ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE as outlined in Section 2.2.

  • Weighing and Transfer : Conduct all weighing and transfer operations on a disposable weighing paper or in a suitable container within the fume hood to contain any dust.[1]

  • Solution Preparation : When dissolving, add the solid this compound to the solvent slowly. Avoid splashing.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even after wearing gloves.[4] Decontaminate the work surface.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

  • Location : Store at room temperature away from incompatible materials.[4][12]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[4]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Skin Contact Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
Spill and Leak Management
  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.[13]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[14]

  • Contain : For a small spill of the solid, carefully sweep up the material to avoid creating dust.[13] Use a spill kit for liquid spills.

  • Collect : Place the spilled material and any contaminated cleaning supplies into a suitable, sealed container for disposal.[13]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Section 5: Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Containerization : Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container.[7] Do not mix with other waste streams.[13]

  • Labeling : Ensure the waste container is clearly labeled with the chemical name and associated hazards.

  • Disposal : Dispose of waste through a licensed disposal company, following all local, state, and federal regulations.[4][13] Handle uncleaned containers as you would the product itself.[13]

Diagrams

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_storage 4. Storage / Disposal Prep Review SDS & SOPs Area Prepare Fume Hood Prep->Area PPE_Check Gather & Inspect PPE Area->PPE_Check Weigh Weigh Solid Compound PPE_Check->Weigh Don PPE Transfer Transfer & Prepare Solution Weigh->Transfer Decon Decontaminate Work Area Transfer->Decon Waste Segregate & Label Waste Decon->Waste Wash Wash Hands Thoroughly Waste->Wash Dispose Dispose via EHS Protocol Waste->Dispose For waste products Store Store in Cool, Dry, Ventilated Area Wash->Store If retaining material

Caption: Workflow for Safe Handling of this compound.

EmergencyResponse cluster_routes Exposure Route cluster_actions Immediate Action cluster_medical Follow-Up Event Exposure Event (Spill / Contact) Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Inhale Inhalation Event->Inhale Flush_Skin Wash with Soap & Water (15 min) Skin->Flush_Skin Flush_Eye Flush with Water (15 min) Eye->Flush_Eye Fresh_Air Move to Fresh Air Inhale->Fresh_Air Medical Seek Immediate Medical Attention Flush_Skin->Medical Flush_Eye->Medical Fresh_Air->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Emergency First Aid Response Protocol for Exposures.

References

An In-depth Technical Guide to the Conformational Analysis of 6-(2,5-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug candidates such as 6-(2,5-Difluorophenyl)picolinic acid, a comprehensive understanding of its conformational landscape is paramount for elucidating structure-activity relationships (SAR) and optimizing its pharmacokinetic and pharmacodynamic profiles. This guide presents an integrated approach, combining experimental and computational methodologies, to thoroughly characterize the conformational isomers of this compound. We will delve into the rationale behind the selection of analytical techniques, provide detailed protocols, and discuss the interpretation of the resulting data. The central focus of this analysis is the rotational barrier around the C-C single bond connecting the picolinic acid and the 2,5-difluorophenyl moieties, which dictates the relative orientation of these two aromatic rings and, consequently, the overall shape of the molecule.

Introduction: The Significance of Conformational Isomerism in Drug Design

This compound is a molecule of interest in medicinal chemistry, belonging to the class of biaryl compounds. The conformational flexibility of such molecules is primarily governed by rotation around the single bond connecting the two aryl rings. The resulting rotational isomers, or atropisomers, can exhibit distinct biological activities due to their different spatial arrangements of functional groups, which in turn affects their interaction with biological targets.

The presence of substituents ortho to the inter-ring bond, in this case, the carboxylic acid group on the picolinic acid ring and a fluorine atom on the phenyl ring, can introduce significant steric hindrance, leading to a substantial energy barrier for rotation. This can result in stable or slowly interconverting conformers at physiological temperatures. The fluorine atoms at the 2 and 5 positions of the phenyl ring also modulate the electronic properties of the molecule, potentially influencing intermolecular interactions such as hydrogen bonding and π-stacking.[1][2]

A thorough conformational analysis is therefore not merely an academic exercise but a critical step in the drug development process. It provides insights into the bioactive conformation, aids in the design of more potent and selective analogs, and helps in understanding the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

An Integrated Workflow for Conformational Analysis

A multi-faceted approach is essential for a comprehensive understanding of the conformational behavior of this compound. This involves the synergistic use of solid-state analysis, solution-state characterization, and computational modeling.

G cluster_0 Experimental Analysis cluster_1 Computational Analysis X_ray X-ray Crystallography Data_Integration Data Integration and Conformational Landscape X_ray->Data_Integration Solid-State Conformation NMR NMR Spectroscopy NMR->Data_Integration Solution-State Conformation and Dynamics DFT Density Functional Theory (DFT) DFT->Data_Integration Energy Profile and Rotational Barrier Synthesis Synthesis of This compound Synthesis->X_ray Single Crystal Synthesis->NMR Solution Sample

Caption: Integrated workflow for the conformational analysis of this compound.

Experimental Methodologies

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a precise snapshot of a low-energy conformation.[3] This technique is invaluable for establishing the foundational geometry, including bond lengths, bond angles, and the crucial dihedral angle between the two aromatic rings.

Protocol for Single Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Expected Data and Interpretation:

The primary output is the precise three-dimensional structure of the molecule in the crystal lattice. The key parameter to be extracted is the dihedral angle between the plane of the picolinic acid ring and the plane of the 2,5-difluorophenyl ring. This provides a starting point for understanding the preferred conformation. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and π-stacking, can also be identified, which may influence the observed conformation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State

NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution, which is more representative of the physiological environment.[4] Both ¹H and ¹³C NMR are employed to gain detailed structural information.

Protocol for NMR Analysis:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) at a concentration of approximately 5-10 mg/mL.

  • ¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired at room temperature.

  • 2D NMR Experiments (COSY, HSQC, HMBC): To aid in the unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are performed.

  • Variable Temperature (VT) NMR: To investigate the dynamics of rotation around the C-C bond, ¹H NMR spectra are recorded at a range of temperatures (e.g., from -50 °C to 100 °C).

Expected Data and Interpretation:

  • Chemical Shifts: The chemical shifts of the aromatic protons and carbons provide information about the electronic environment of the nuclei. The presence of the electron-withdrawing fluorine atoms and the carboxylic acid group will influence the chemical shifts.

  • Coupling Constants: Proton-proton and proton-fluorine coupling constants can provide through-bond and through-space distance information, which can be used to infer conformational preferences.

  • Variable Temperature NMR: If the rotational barrier is sufficiently high, cooling the sample may lead to the decoalescence of signals for protons that are in different environments in the different conformers. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process.

Technique Information Gained
¹H NMRProton chemical shifts, coupling constants, and dynamic information.
¹³C NMRCarbon chemical shifts and number of unique carbon environments.
COSYCorrelation between coupled protons.
HSQCCorrelation between protons and their directly attached carbons.
HMBCCorrelation between protons and carbons over two or three bonds.
VT NMRInformation on the rotational energy barrier and conformer populations.

Computational Chemistry: In Silico Exploration

Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental data and providing a deeper understanding of the conformational landscape.[5] DFT can be used to calculate the relative energies of different conformers, map the potential energy surface for rotation around the C-C bond, and predict spectroscopic properties.

Protocol for DFT Calculations:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This is typically done by rotating the dihedral angle between the two rings in small increments (e.g., 10-15 degrees) and performing a geometry optimization at each step.

  • Geometry Optimization and Frequency Calculations: The geometries of the identified minima and transition states are fully optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)). Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Profile: The relative energies of the conformers are calculated, including zero-point vibrational energy corrections, to construct a potential energy profile for the rotation around the C-C bond.

  • Solvent Effects: To better mimic the solution-state environment, implicit solvent models (e.g., the Polarizable Continuum Model - PCM) can be incorporated into the calculations.

G cluster_0 DFT Calculation Workflow Input Initial Structure of This compound Conf_Search Conformational Search (Dihedral Scan) Input->Conf_Search Opt_Freq Geometry Optimization & Frequency Calculation Conf_Search->Opt_Freq Identify Minima TS_Search Transition State Search Opt_Freq->TS_Search Energy_Profile Potential Energy Surface and Rotational Barrier Opt_Freq->Energy_Profile NMR_Pred Prediction of NMR Chemical Shifts Opt_Freq->NMR_Pred TS_Search->Opt_Freq Identify Transition States TS_Search->Energy_Profile

Caption: Workflow for DFT-based conformational analysis.

Expected Data and Interpretation:

  • Potential Energy Surface: The DFT calculations will yield a plot of relative energy versus the dihedral angle of rotation. This will reveal the global minimum energy conformation, any local minima, and the energy of the transition state(s) for rotation.

  • Rotational Barrier: The energy difference between the ground state conformer and the transition state provides a theoretical value for the rotational barrier, which can be compared with the experimental value obtained from VT-NMR.

  • Predicted NMR Spectra: DFT calculations can also be used to predict ¹H and ¹³C NMR chemical shifts. A good correlation between the calculated and experimental spectra provides confidence in the computed geometries.

Data Synthesis and Conclusion

The power of this integrated approach lies in the cross-validation of data from different techniques. The solid-state structure from X-ray crystallography provides a starting point for both solution-state NMR studies and computational modeling. The dynamic information from VT-NMR can be directly compared with the calculated rotational barrier from DFT. Discrepancies between solid-state and solution-state conformations can be rationalized by considering crystal packing forces versus solvation effects.

By combining these methodologies, a comprehensive and robust model of the conformational behavior of this compound can be constructed. This knowledge is crucial for understanding its interaction with biological targets and for guiding the rational design of future drug candidates with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis of 6-(2,5-Difluorophenyl)picolinic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

This comprehensive guide details a robust and reproducible two-step synthesis protocol for 6-(2,5-Difluorophenyl)picolinic acid, a valuable building block in pharmaceutical and materials science research. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. This document provides a detailed methodology, from the preparation of the key intermediate, 2,5-difluorophenylboronic acid, to the final coupling and purification of the target molecule. The causality behind experimental choices, safety precautions, and analytical characterization are thoroughly discussed to ensure scientific integrity and successful replication.

Introduction

Picolinic acid derivatives are a class of compounds with significant applications in medicinal chemistry and materials science due to their unique chelating properties and biological activities.[1][2] The introduction of fluorinated phenyl groups into these scaffolds can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] this compound, in particular, is an important intermediate for the synthesis of various bioactive molecules and functional materials.

The synthetic strategy outlined herein focuses on a convergent approach, culminating in a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it an ideal choice for the synthesis of complex biaryl compounds.[4][5] The two key precursors for this synthesis are 2,5-difluorophenylboronic acid and a suitable 6-halopicolinic acid derivative. This guide will first detail the synthesis of the boronic acid from 1-bromo-2,5-difluorobenzene, followed by its coupling with commercially available 6-bromopicolinic acid.

Overall Synthetic Scheme

synthesis_overview start1 1-Bromo-2,5-difluorobenzene grignard 2,5-Difluorophenyl- magnesium bromide start1->grignard  Mg, THF   boronic_acid 2,5-Difluorophenylboronic acid grignard->boronic_acid  1. B(OMe)₃  2. HCl (aq)   final_product This compound boronic_acid->final_product  Pd Catalyst, Base  (Suzuki Coupling)   start2 6-Bromopicolinic acid start2->final_product

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 2,5-Difluorophenylboronic Acid

The synthesis of 2,5-difluorophenylboronic acid is achieved through a Grignard reaction, a classic and reliable method for the formation of carbon-carbon bonds via an organometallic intermediate.

Reaction Scheme

boronic_acid_synthesis A 1-Bromo-2,5-difluorobenzene B 2,5-Difluorophenylmagnesium bromide A->B Mg, THF D 2,5-Difluorophenylboronic acid B->D 1. C Trimethyl borate C->D 2. HCl (aq)

Caption: Synthesis of 2,5-difluorophenylboronic acid via a Grignard reaction.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier
1-Bromo-2,5-difluorobenzeneC₆H₃BrF₂192.9910.0 gSigma-Aldrich
Magnesium turningsMg24.311.39 gSigma-Aldrich
IodineI₂253.811 crystalSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mLSigma-Aldrich
Trimethyl borateB(OCH₃)₃103.918.1 mLSigma-Aldrich
Hydrochloric acid (1 M)HCl36.4650 mLFisher Scientific
Diethyl ether(C₂H₅)₂O74.12150 mLFisher Scientific
Anhydrous sodium sulfateNa₂SO₄142.04As neededFisher Scientific

Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, argon/nitrogen inlet.

Experimental Protocol
  • Grignard Reagent Formation:

    • A 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet is flame-dried and allowed to cool under a stream of argon.

    • Magnesium turnings (1.39 g) and a single crystal of iodine are added to the flask.

    • Anhydrous THF (20 mL) is added to cover the magnesium.

    • A solution of 1-bromo-2,5-difluorobenzene (10.0 g) in anhydrous THF (30 mL) is prepared and added to the dropping funnel.

    • A small portion of the bromide solution is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Gentle heating may be applied if the reaction does not start.

    • The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete consumption of the magnesium.

  • Borylation and Workup:

    • In a separate flask, a solution of trimethyl borate (8.1 mL) in anhydrous THF (50 mL) is cooled to -78 °C using a dry ice/acetone bath.

    • The prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution dropwise, maintaining the temperature below -60 °C.

    • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of 1 M aqueous hydrochloric acid at 0 °C until the solution is acidic (pH ~1-2).

    • The mixture is stirred for 30 minutes at room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

The crude 2,5-difluorophenylboronic acid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel.

Part 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,5-difluorophenylboronic acid with 6-bromopicolinic acid.[3][6]

Reaction Scheme

suzuki_coupling A 2,5-Difluorophenylboronic acid C This compound A->C Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O B 6-Bromopicolinic acid B->C

Caption: Suzuki-Miyaura coupling of key intermediates.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier
2,5-Difluorophenylboronic acidC₆H₅BF₂O₂157.911.0 gSynthesized
6-Bromopicolinic acidC₆H₄BrNO₂202.011.28 gSigma-Aldrich[6]
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.37 gSigma-Aldrich
Potassium carbonateK₂CO₃138.211.75 gSigma-Aldrich
1,4-DioxaneC₄H₈O₂88.1140 mLSigma-Aldrich
Water (deionized)H₂O18.0210 mL---
Ethyl acetateC₄H₈O₂88.11100 mLFisher Scientific
Hydrochloric acid (1 M)HCl36.46As neededFisher Scientific

Equipment: Schlenk flask, reflux condenser, magnetic stirrer, heating mantle, argon/nitrogen inlet.

Experimental Protocol
  • Reaction Setup:

    • To a Schlenk flask are added 2,5-difluorophenylboronic acid (1.0 g), 6-bromopicolinic acid (1.28 g)[3][6], and potassium carbonate (1.75 g).

    • The flask is evacuated and backfilled with argon three times.

    • Tetrakis(triphenylphosphine)palladium(0) (0.37 g) is added to the flask under a positive flow of argon.

    • Degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) are added via syringe.

  • Reaction and Workup:

    • The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in water (50 mL) and washed with ethyl acetate (2 x 30 mL) to remove non-polar impurities.

    • The aqueous layer is acidified to pH 3-4 with 1 M HCl, resulting in the precipitation of the product.

    • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Purification and Characterization

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol/water or by preparative HPLC.

Characterization:

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy should be used to confirm the structure of the final product.

  • High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.

  • Melting Point determination can be used to assess purity.

  • HPLC can be used to determine the purity of the final compound.[4]

Discussion of Experimental Choices

  • Choice of Halide: 6-Bromopicolinic acid is chosen as the starting material due to the higher reactivity of aryl bromides compared to chlorides in Suzuki couplings, while being more cost-effective than aryl iodides.[7]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings and is effective for a wide range of substrates.[8][9] Other palladium catalysts with specialized phosphine ligands could also be employed to optimize yield and reaction time.[1][10]

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki catalytic cycle without causing significant degradation of the starting materials or product.[11]

  • Solvent System: A mixture of dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere.

  • Palladium catalysts are toxic and should be handled with care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The protocol described in this guide provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps for the preparation of 2,5-difluorophenylboronic acid and its subsequent Suzuki-Miyaura coupling with 6-bromopicolinic acid, researchers can obtain this valuable compound in good yield and purity. The principles and techniques outlined here are broadly applicable to the synthesis of other substituted biaryl picolinic acids.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 6-Aryl-Picolinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Aryl-picolinic acids represent a "privileged" structural motif in modern chemistry. Their unique architecture, featuring a pyridine-2-carboxylic acid scaffold appended with an aryl group at the 6-position, makes them crucial building blocks in medicinal chemistry, materials science, and catalysis. The nitrogen and carboxylic acid moieties act as a bidentate chelating unit, a property exploited in the design of enzyme inhibitors, therapeutic agents, and advanced ligands for transition metal catalysis.[1][2] The aryl substituent at the 6-position provides a versatile handle for tuning the steric and electronic properties of the molecule, profoundly influencing its biological activity or material characteristics.

Given their significance, the development of efficient and robust synthetic routes to 6-aryl-picolinic acids is a paramount objective for researchers in drug development and chemical synthesis. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging the critical aryl-pyridine bond.[3][4] This guide provides an in-depth analysis of the two primary palladium-catalyzed strategies for this transformation: the classical Suzuki-Miyaura Cross-Coupling and the modern, atom-economical Direct C-H Arylation.

This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to empower users to successfully implement and adapt these methodologies.

Core Synthetic Strategies & Mechanistic Insights

The construction of the 6-aryl-picolinic acid framework is primarily achieved by forming a C-C bond between the C6 position of the picolinic acid ring and an aryl partner. Palladium catalysis offers two elegant solutions to this challenge.

Strategy A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and mild reaction conditions.[5][6] The strategy involves the palladium-catalyzed coupling of a 6-halopicolinic acid derivative (typically a bromide or chloride) with an arylboronic acid or one of its esters.

The catalytic cycle, illustrated below, proceeds through three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halopicolinate, forming a Pd(II) intermediate.

  • Transmetalation : The aryl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the organoboron species.[5][7]

  • Reductive Elimination : The two organic partners (the picolinate and the aryl group) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 Ar¹-Pd(II)(X)L₂ pd0->pd_intermediate1 pos_oa Oxidative Addition oxidative_addition Oxidative Addition pd_intermediate2 Ar¹-Pd(II)(Ar²)L₂ pd_intermediate1->pd_intermediate2 pos_tm Transmetalation (Base-mediated) transmetalation Transmetalation pd_intermediate2->pd0 product Ar¹-Ar² (Product) pd_intermediate2->product pos_re Reductive Elimination reductive_elimination Reductive Elimination starting_material1 Ar¹-X (6-Halopicolinate) starting_material1->pd_intermediate1 starting_material2 Ar²-B(OR)₂ (Arylboronic Acid) base Base (e.g., K₂CO₃) starting_material2->base base->pd_intermediate1

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Strategy B: Direct C-H Arylation

Direct C-H arylation is an increasingly popular strategy that offers significant advantages in terms of atom economy and step reduction. This approach avoids the pre-functionalization (i.e., halogenation) of the picolinic acid starting material. Instead, the palladium catalyst is guided to selectively activate a specific C-H bond—in this case, the C6-H bond—for coupling with an aryl halide.

For picolinic acid, the carboxylate and the pyridine nitrogen atom can act as a powerful directing group, forming a stable five-membered palladacycle intermediate. This chelation-assisted mechanism, often referred to as a Concerted Metalation-Deprotonation (CMD) pathway, dramatically lowers the activation energy for C-H cleavage at the ortho (C6) position, ensuring high regioselectivity.[8]

CH_Activation_Cycle cluster_0 cluster_1 cluster_2 cluster_3 pd_catalyst Pd(II) Source (e.g., Pd(OAc)₂) substrate_complex Substrate-Pd Complex pd_catalyst->substrate_complex Picolinic Acid coordination Coordination palladacycle Palladacycle Intermediate substrate_complex->palladacycle cmd C-H Activation (CMD Pathway) pd_iv_intermediate Pd(IV) Intermediate palladacycle->pd_iv_intermediate Aryl Halide oxidative_addition Oxidative Addition (Ar-X) product_complex Product-Pd Complex pd_iv_intermediate->product_complex reductive_elimination Reductive Elimination product_complex->pd_catalyst Product Release catalyst_regeneration Catalyst Regeneration

Caption: Proposed catalytic cycle for Direct C-H Arylation via a CMD pathway.

Experimental Protocols & Data

The following protocols are representative procedures designed to be robust starting points for synthesis. Researchers should perform optimization based on their specific substrates.

Protocol 1: Synthesis of Methyl 6-(4-methoxyphenyl)picolinate via Suzuki-Miyaura Coupling

This protocol details the coupling of a commercially available 6-chloropicolinate ester with an arylboronic acid. The ester form is often used to improve solubility and prevent potential side reactions involving the free carboxylic acid.

Reaction Scheme: (6-chloro-2-pyridinecarboxylic acid methyl ester) + (4-methoxyphenylboronic acid) --[Pd cat., Base]--> (Methyl 6-(4-methoxyphenyl)picolinate)

Materials and Equipment
  • Reactants : Methyl 6-chloropicolinate, 4-methoxyphenylboronic acid

  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base : Potassium phosphate tribasic (K₃PO₄)

  • Solvents : Toluene, Water (degassed)

  • Equipment : Schlenk flask or sealed vial, magnetic stirrer/hotplate, inert atmosphere (Nitrogen or Argon) supply, standard glassware for workup and purification.

Reagent Table
ReagentMol. Wt.Amount (mg)mmolsEquivalents
Methyl 6-chloropicolinate171.581721.01.0
4-Methoxyphenylboronic acid151.962281.51.5
Pd(OAc)₂224.494.50.020.02 (2 mol%)
SPhos410.4716.40.040.04 (4 mol%)
K₃PO₄212.274252.02.0
Toluene-5 mL--
Water-0.5 mL--
Step-by-Step Procedure
  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 6-chloropicolinate (172 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Catalyst Addition : In a separate vial, briefly mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition & Degassing : Add toluene (5 mL) and water (0.5 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction : Place the sealed flask under a positive pressure of inert gas and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Saponification (Optional) : To obtain the free acid, the purified ester can be hydrolyzed by dissolving it in a mixture of THF/Methanol, adding an aqueous solution of NaOH (2-3 equivalents), and stirring at room temperature or with gentle heat until the reaction is complete. Acidify with 1M HCl to precipitate the 6-aryl-picolinic acid.

Protocol 2: Synthesis of 6-Phenylpicolinic Acid via Direct C-H Arylation

This protocol leverages the directing group ability of the picolinate to achieve a highly regioselective arylation at the C6 position using a more readily available aryl bromide.

Reaction Scheme: (Picolinic Acid) + (Bromobenzene) --[Pd cat., Base]--> (6-Phenylpicolinic Acid)

Materials and Equipment
  • Reactants : Picolinic acid, Bromobenzene

  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂)

  • Oxidant/Additive : Silver carbonate (Ag₂CO₃) is often used in such reactions to facilitate the C-H activation step.[8]

  • Solvent : Trifluoroacetic acid (TFA) or a high-boiling solvent like DMA or NMP.

  • Equipment : Pressure-rated sealed tube, magnetic stirrer/hotplate, standard glassware.

Reagent Table
ReagentMol. Wt.Amount (mg/µL)mmolsEquivalents
Picolinic Acid123.111231.01.0
Bromobenzene157.01210 µL2.02.0
Pd(OAc)₂224.4911.20.050.05 (5 mol%)
Ag₂CO₃275.755522.02.0
DMA-4 mL--
Step-by-Step Procedure
  • Vessel Preparation : To a pressure-rated reaction tube with a magnetic stir bar, add picolinic acid (123 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Ag₂CO₃ (552 mg, 2.0 mmol).

  • Reagent & Solvent Addition : Add the solvent, N,N-Dimethylacetamide (DMA, 4 mL), followed by bromobenzene (210 µL, 2.0 mmol).

  • Reaction : Securely seal the tube. Place it in a preheated oil bath or heating block at 140 °C. Stir vigorously. Caution : The reaction is performed under pressure at high temperatures. Use a blast shield and appropriate personal protective equipment.

  • Monitoring : Monitor the reaction by taking small aliquots (after cooling) and analyzing via LC-MS. The reaction may require 24-48 hours.

  • Workup : After cooling completely to room temperature, carefully open the tube. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and silver salts. Rinse the pad with additional ethyl acetate.

  • Purification : Transfer the filtrate to a separatory funnel and wash with 1M HCl (2x 20 mL) to remove DMA and unreacted picolinic acid. The product may precipitate or remain in the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude solid by recrystallization or column chromatography.

Substrate Scope and Yield Comparison

The choice of method can depend on the desired substrate scope. The Suzuki coupling is often broader, while C-H activation can be sensitive to sterics and electronics.

EntryAryl Group (Ar)MethodTypical Yield (%)Notes
14-MethoxyphenylSuzuki85-95%Electron-donating groups generally perform well.
2PhenylSuzuki80-90%Unsubstituted standard.
34-TrifluoromethylphenylSuzuki75-85%Electron-withdrawing groups are well-tolerated.
43-ThienylSuzuki70-85%Heteroarylboronic acids are effective coupling partners.
5PhenylC-H Aryl60-75%Higher temperatures and catalyst loadings are often required.
64-MethylphenylC-H Aryl65-80%Electron-rich aryl halides can be more efficient.
74-ChlorophenylC-H Aryl50-65%Competing C-H activation on the aryl halide can be a side reaction.

General Laboratory Workflow

The overall process from planning to final product follows a standardized path in a synthetic chemistry laboratory.

Workflow planning Reaction Planning (Stoichiometry, Safety Review) reagents Weighing & Dispensing (Reactants, Catalyst, Base) planning->reagents setup Reaction Setup (Glassware, Inert Atmosphere) reaction Reaction Execution (Heating, Stirring) setup->reaction reagents->setup monitoring Progress Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis

References

Application Notes & Protocols: 6-(2,5-Difluorophenyl)picolinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unpacking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The molecule 6-(2,5-Difluorophenyl)picolinic acid represents such a scaffold, integrating two key components whose properties are highly valued in medicinal chemistry. While this specific compound is not yet a widely commercialized drug, its architecture suggests significant potential, particularly in oncology.

  • The Picolinic Acid Core: As a derivative of pyridine, the picolinic acid moiety is more than a simple acidic handle. It is an effective bidentate chelating agent for various metal ions, a property leveraged in numerous biological contexts.[1] Its nitrogen and carboxylic acid groups are excellent hydrogen bond donors and acceptors, enabling strong and specific interactions with protein targets.[2]

  • The 2,5-Difluorophenyl Group: The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The difluoro-substitution on the phenyl ring can increase metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the picolinic acid, thereby influencing cell permeability and bioavailability.

This guide will treat this compound as a lead scaffold. We will explore its most promising hypothesized application—the inhibition of Ubiquitin-Specific Protease 1 (USP1)—as a novel approach to cancer therapy. The protocols and insights provided herein are designed to serve as a comprehensive roadmap for researchers aiming to validate this scaffold and develop next-generation therapeutics.

Primary Hypothesized Application: Targeting the DNA Damage Response via USP1 Inhibition

Scientific Rationale: Exploiting a Cancer Vulnerability

Cancer cells are often characterized by a high degree of genomic instability and replication stress. To survive, they become heavily reliant on specific DNA Damage Response (DDR) pathways.[3] USP1 is a deubiquitinase (DUB) that has emerged as a critical regulator at the nexus of two major DDR pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[4]

USP1's primary function is to remove monoubiquitin from two key substrates: FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[4][5]

  • Deubiquitination of FANCD2 turns off the FA pathway, which is critical for repairing DNA interstrand crosslinks.

  • Deubiquitination of PCNA is a crucial step in regulating the switch between high-fidelity and error-prone DNA polymerases during TLS.

By inhibiting USP1, we can hyper-ubiquitinate these substrates, effectively disrupting the DDR. This disruption is particularly cytotoxic to cancer cells, which already operate under high replicative stress. Furthermore, inhibiting USP1 has been shown to re-sensitize cancer cells to platinum-based chemotherapies like cisplatin, which act by inducing DNA crosslinks.[5][6] Therefore, targeting USP1 represents a promising strategy to exploit a key cancer vulnerability.

Proposed Mechanism of Action

The inhibition of the USP1-UAF1 complex by a small molecule like this compound would prevent the deubiquitination of PCNA and FANCD2. This leads to an accumulation of ubiquitinated PCNA and FANCD2, stalling DNA repair processes and ultimately triggering cell death (apoptosis) in cancer cells.

USP1_Pathway cluster_0 DNA Damage (e.g., Cisplatin) cluster_1 DNA Damage Response cluster_2 USP1-Mediated Deubiquitination (DUB Activity) cluster_3 Cellular Outcome DNA_Damage DNA Crosslinks PCNA PCNA DNA_Damage->PCNA Replication Fork Stall FANCD2 FANCD2 DNA_Damage->FANCD2 Lesion Recognition Ub_PCNA PCNA-Ub PCNA->Ub_PCNA + Ub Ub_FANCD2 FANCD2-Ub FANCD2->Ub_FANCD2 + Ub TLS Translesion Synthesis Ub_PCNA->TLS USP1 USP1-UAF1 Complex Ub_PCNA->USP1 FA_Repair Fanconi Anemia Repair Ub_FANCD2->FA_Repair Ub_FANCD2->USP1 Apoptosis Apoptosis & Sensitization to Chemotherapy TLS->Apoptosis Disrupted FA_Repair->Apoptosis Disrupted USP1->PCNA Deubiquitination USP1->FANCD2 Deubiquitination Inhibitor 6-(2,5-Difluorophenyl) picolinic acid Inhibitor->USP1 Inhibition

Caption: Proposed mechanism of USP1 inhibition in cancer cells.

Experimental Protocols & Application Notes

The following protocols provide a framework for validating this compound as a USP1 inhibitor.

Protocol 1: Biochemical USP1-UAF1 Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of the test compound against the purified USP1-UAF1 deubiquitinase complex.

Expertise & Causality: This is the foundational experiment to confirm direct enzyme inhibition. We use a di-ubiquitin (di-Ub) substrate with an attached fluorophore that is quenched. Cleavage by USP1 relieves this quenching, producing a fluorescent signal. An effective inhibitor will prevent this signal increase. Using a purified, recombinant enzyme complex ensures that the observed effect is directly due to interaction with the target, not off-target cellular effects.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

    • Enzyme Stock: Recombinant human USP1-UAF1 complex diluted to 2X final concentration (e.g., 1 nM) in Assay Buffer.

    • Substrate Stock: Ub-rhodamine110-glycine (or similar fluorogenic DUB substrate) diluted to 2X final concentration (e.g., 100 nM) in Assay Buffer.

    • Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 100 nL of compound dilutions from the DMSO plate to a black, low-volume 384-well assay plate. Include DMSO-only (negative control) and a known USP1 inhibitor like ML323 (positive control).[4][6]

    • Add 10 µL of 2X USP1-UAF1 enzyme solution to all wells.

    • Incubate at room temperature for 30 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of 2X substrate solution to all wells.

    • Immediately place the plate in a kinetic plate reader (e.g., BMG PHERAstar) pre-set to 30°C.

    • Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear phase of the fluorescence curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_bkgd) / (V₀_DMSO - V₀_bkgd)).

    • Plot % Inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement via Western Blot

Objective: To confirm that the compound engages USP1 in a cellular context by measuring the ubiquitination status of its substrate, PCNA.

Expertise & Causality: An IC₅₀ from a biochemical assay doesn't guarantee a compound works in a cell. This assay provides crucial evidence of target engagement. If the compound inhibits USP1, the steady-state level of mono-ubiquitinated PCNA (PCNA-Ub) should increase, as its removal is blocked. We induce DNA damage with UV or cisplatin to ensure a robust pool of PCNA-Ub is available as a substrate.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., U2OS osteosarcoma cells) in 6-well plates and grow to ~70% confluency.

    • Treat cells with a dose-range of this compound (e.g., 0.1 to 10 µM) for 4-6 hours.

    • Induce DNA damage: Wash cells with PBS and expose them to UV-C (20 J/m²) or treat with cisplatin (e.g., 10 µM) for 2 hours.

    • Allow cells to recover in fresh media containing the test compound for an additional 4-6 hours.

  • Protein Extraction and Western Blotting:

    • Lyse cells in RIPA buffer containing protease and DUB inhibitors (e.g., PR-619).

    • Quantify total protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for PCNA (this will detect both native and the higher molecular weight ubiquitinated form).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect bands using an ECL substrate and an imaging system. Use an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for unmodified PCNA and mono-ubiquitinated PCNA (PCNA-Ub, which will appear as a band ~8 kDa higher).

    • Calculate the ratio of PCNA-Ub / total PCNA for each treatment condition. A successful compound will show a dose-dependent increase in this ratio.

Caption: Workflow for cellular target engagement assay.

Protocol 3: Cisplatin Sensitization & Cell Viability Assay

Objective: To assess the therapeutic potential of the compound by measuring its ability to enhance the cytotoxicity of cisplatin in cancer cells.

Expertise & Causality: The ultimate goal of a USP1 inhibitor in this context is to act as a chemosensitizer. This assay directly tests that hypothesis. By creating a dose-response matrix with both the test compound and cisplatin, we can determine if the combination is synergistic, additive, or antagonistic. A synergistic interaction (Combination Index < 1) is a strong indicator of therapeutic potential.

Methodology:

  • Cell Plating:

    • Seed cancer cells (e.g., A549 non-small cell lung cancer cells) in 96-well clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment (Dose Matrix):

    • Prepare 2X serial dilutions of both this compound and cisplatin in cell culture media.

    • Treat the cells by adding the compounds in a matrix format (e.g., 8 concentrations of your compound vs. 8 concentrations of cisplatin). Include wells with each compound alone and vehicle-only controls.

    • Incubate the plates for 72 hours.

  • Viability Measurement:

    • Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions. This reagent measures ATP levels, a proxy for metabolically active cells.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls to obtain % viability.

    • Calculate the IC₅₀ for each compound alone.

    • Use software like CompuSyn or SynergyFinder to analyze the dose-matrix data. This will calculate Combination Index (CI) values, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Summary of Expected Data & Broader Potential

The successful validation of this compound as a USP1 inhibitor would yield data similar to that shown below.

AssayParameterExpected Result for an Active Compound
Biochemical Assay IC₅₀ vs. USP1-UAF1< 1 µM
Target Engagement PCNA-Ub / Total PCNA RatioDose-dependent increase
Cell Viability IC₅₀ in A549 cells (alone)1-10 µM
Combination Study IC₅₀ in A549 cells (+ Cisplatin)> 5-fold sensitization
Combination Study Combination Index (CI)< 0.8 (Synergy)

Beyond USP1 inhibition, the picolinic acid scaffold is versatile. Derivatives have been explored as anti-inflammatory agents (e.g., prostaglandin EP1 receptor antagonists) and anticonvulsants .[7][8] The difluorophenyl moiety is common in kinase inhibitors .[9] Therefore, this scaffold warrants screening against a broader panel of therapeutic targets.

References

6-(2,5-Difluorophenyl)picolinic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application of 6-(2,5-Difluorophenyl)picolinic Acid in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a critical intermediate in pharmaceutical research and development. This guide moves beyond simple procedural outlines to explain the underlying chemical principles and rationale that inform experimental design, ensuring both reproducibility and a deeper understanding of the synthetic transformations involved.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a highly functionalized heterocyclic building block of significant interest in modern drug discovery. Its structure combines two key pharmacophoric elements: a picolinic acid scaffold and a difluorophenyl moiety.

  • The Picolinic Acid Core: As a bidentate chelating agent, the picolinic acid structure can direct metallo-catalyzed reactions and serve as a versatile handle for constructing more complex molecular architectures.[1][2] The carboxylic acid group is a key functional handle for forming amide bonds, which are ubiquitous in pharmaceuticals.[3][4]

  • The 2,5-Difluorophenyl Group: The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties.[5] Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve pharmacokinetic properties such as lipophilicity and membrane permeability.[5][6] The difluoro substitution pattern on the phenyl ring is particularly valuable for creating potent and selective kinase inhibitors.[6]

This guide details the applications of this intermediate in two of the most fundamental transformations in pharmaceutical synthesis: palladium-catalyzed cross-coupling and amide bond formation.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use.

Physical and Chemical Properties
PropertyValue
CAS Number 887983-00-8[7]
Molecular Formula C₁₂H₇F₂NO₂[7]
Molecular Weight 235.19 g/mol [7]
Appearance Typically an off-white to yellow solid
Solubility Soluble in many polar organic solvents like ethanol and acetonitrile; less soluble in water.[8]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[9]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[7][9]

Always consult the full Safety Data Sheet (SDS) before use.[7]

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures that are core to many targeted therapies, including kinase inhibitors.[10][11][12] In this context, this compound can be coupled with various organoboron reagents.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.[10][12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an organohalide (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[10][11]

  • Transmetalation: A base activates the organoboron compound (e.g., a boronic acid), facilitating the transfer of its organic group to the Pd(II) complex, displacing the halide.[11][14]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ Base pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Coupling of 6-Chloro-picolinic Acid Derivative with (2,5-Difluorophenyl)boronic Acid

This protocol describes a general procedure for synthesizing the title compound's core structure, illustrating how its fragments are joined. This is a representative procedure; specific substrates may require optimization.[5][15]

Materials:

  • 6-Chloropicolinic acid derivative (1.0 mmol, 1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.2 mmol, 1.2 equiv)[15]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[15]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)[11][15]

  • Solvent: Anhydrous 1,4-Dioxane and degassed water (e.g., 4:1 mixture)[11][15]

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the 6-chloropicolinic acid derivative (1.0 mmol), 2,5-difluorophenylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (5 mol%).

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.[5]

  • Solvent Addition: Add the anhydrous dioxane/water solvent mixture (e.g., 10 mL) via syringe.[15]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[11] Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). Reaction times typically range from 4 to 24 hours.[11][15]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[11]

  • Extraction: Separate the organic layer. Extract the aqueous phase two more times with ethyl acetate. Combine the organic extracts.[11]

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired this compound product.[11][15]

Troubleshooting and Key Insights
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base/solvent combination.Use a fresh, high-quality catalyst. Ensure thorough degassing of solvents and purging of the reaction vessel.[5] Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeboronation The boronic acid is replaced by hydrogen. This is a common side reaction, especially with electron-deficient boronic acids under basic conditions.[5][16]Use milder bases (e.g., K₃PO₄ instead of stronger hydroxides). Use highly active catalysts that allow the reaction to proceed at lower temperatures and shorter times, outcompeting the degradation pathway.[16]
Homocoupling Boronic acid coupling with itself (R²-R²) or halide coupling with itself (R¹-R¹).Reduce catalyst loading. Ensure slow, controlled heating.

Application II: Amide Bond Formation

The carboxylic acid moiety of this compound is a prime functional group for forming amide bonds, a cornerstone of peptide and small-molecule drug synthesis.[4]

Mechanistic Overview: Activation and Nucleophilic Attack

Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures, often leading to side products.[4] Therefore, the carboxylic acid must first be "activated" to make the carboxyl carbon more electrophilic. A classic and reliable method is the conversion to an acid chloride.

  • Activation: The carboxylic acid reacts with an activating agent, such as thionyl chloride (SOCl₂), to form a highly reactive acid chloride intermediate.[2]

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.

  • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion and forming the stable amide bond. A non-nucleophilic base (e.g., triethylamine) is typically added to neutralize the HCl byproduct.[2]

Amidation_Reaction start Picolinic Acid (R-COOH) activation Activation start->activation SOCl₂ acid_chloride Acid Chloride (R-COCl) activation->acid_chloride nucleophilic_attack Nucleophilic Attack acid_chloride->nucleophilic_attack Amine (R'-NH₂) Base (e.g., Et₃N) amide Amide (R-CONHR') nucleophilic_attack->amide

Caption: Workflow for amide synthesis via an acid chloride intermediate.
Protocol: Synthesis of a Picolinamide Derivative

This protocol details the synthesis of an amide from this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5 mmol, 1.5 equiv) or Oxalyl Chloride

  • Primary or secondary amine (1.1 mmol, 1.1 equiv)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, condenser, and drying tube

  • Ice bath

Procedure:

  • Acid Chloride Formation: Suspend this compound (1.0 mmol) in anhydrous DCM. Add thionyl chloride (1.5 mmol) dropwise. A catalytic amount of DMF can be added to accelerate this step.[17]

  • Reaction: Gently reflux the mixture for 1-3 hours until the reaction is complete (evolution of SO₂ and HCl gas ceases).[2]

  • Solvent Removal: Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acid chloride is often used directly in the next step.[2]

  • Amine Addition: Dissolve the crude acid chloride in fresh, anhydrous DCM and cool the solution in an ice bath to 0 °C.

  • Coupling: In a separate flask, dissolve the amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM. Add this solution dropwise via cannula or dropping funnel to the cold acid chloride solution.[2]

  • Reaction Completion: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours. Monitor progress by TLC or LC-MS.[2]

  • Workup: Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[18]

Causality in Protocol Design:

  • Why Thionyl Chloride? It is an effective reagent for converting carboxylic acids to acid chlorides, and its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[2]

  • Why Triethylamine? It acts as a non-nucleophilic base to scavenge the HCl produced during the coupling step. This prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction.[2]

  • Why 0 °C? The reaction of an acid chloride with an amine is highly exothermic. Starting at a low temperature helps control the reaction rate and minimize the formation of side products.

Conclusion

This compound is a potent and versatile intermediate for pharmaceutical synthesis. Its unique combination of a reactive carboxylic acid handle, a pyridine core suitable for cross-coupling, and a strategically fluorinated phenyl ring makes it an invaluable building block. The protocols and insights provided in this guide are designed to empower researchers to leverage this reagent effectively in the synthesis of next-generation therapeutics, particularly in the development of targeted kinase inhibitors and other complex molecular agents.

References

Application Notes and Protocols for the Development of 6-(2,5-Difluorophenyl)picolinic Acid as a Novel Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Quest for Novel Herbicidal Moieties

The picolinic acid family of herbicides has been a cornerstone of selective broadleaf weed control for decades, functioning as synthetic auxins that induce uncontrolled growth and eventual death in susceptible plants.[1] The continuous evolution of herbicide resistance necessitates the discovery of new active ingredients with potentially altered target site interactions. The substitution at the 6-position of the picolinic acid core has been a particularly fruitful area of research, leading to the development of highly potent 6-aryl-picolinate herbicides.[2][3] This document provides a detailed guide for the synthesis, characterization, and evaluation of a novel candidate molecule, 6-(2,5-Difluorophenyl)picolinic acid , as a potential herbicide.

The rationale for investigating the 2,5-difluoro substitution on the phenyl ring is rooted in the principles of medicinal chemistry. The fluorine atoms can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to enhanced herbicidal activity, a modified weed spectrum, or improved crop selectivity. These application notes are designed to guide researchers through the critical stages of development, from initial synthesis to biological evaluation and mechanism of action studies.

Part 1: Synthesis and Characterization

The synthesis of this compound can be approached through several established synthetic routes for 6-aryl-picolinic acids. A common strategy involves a cross-coupling reaction.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 6-chloropicolinic acid methyl ester

  • 2,5-Difluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Suzuki Coupling: In a round-bottom flask, combine 6-chloropicolinic acid methyl ester (1 equivalent), 2,5-difluorophenylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Add the solvent mixture (e.g., 3:1 dioxane:water) and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture under reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude methyl 6-(2,5-difluorophenyl)picolinate by silica gel column chromatography.

  • Saponification: Dissolve the purified ester in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Remove the methanol under reduced pressure and dilute the aqueous residue with water.

  • Acidify the aqueous solution with HCl (e.g., 1M) to a pH of approximately 2-3. The product should precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Characterization:

  • Nuclear Magnetic Resonance (NMR): Confirm the structure using ¹H and ¹³C NMR spectroscopy.

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound.

  • Melting Point (MP): Measure the melting point as an indicator of purity.

Part 2: Biological Evaluation - Assessing Herbicidal Efficacy

The herbicidal potential of this compound must be evaluated through a series of standardized bioassays. These assays are designed to determine the compound's activity on target weeds and its selectivity towards important crops.

Protocol 2: In Vitro Root Growth Inhibition Assay

This assay provides a rapid and sensitive method for determining the intrinsic herbicidal activity of the compound.[4] Arabidopsis thaliana is often used as a model plant, along with key weed and crop species.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on root elongation.

Materials:

  • Seeds of test species (e.g., Arabidopsis thaliana, Amaranthus retroflexus (pigweed), Brassica napus (canola))

  • Agar plates or filter paper

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of dilutions of the test compound from the stock solution.

  • For agar-based assays, incorporate the dilutions into the molten agar before pouring the plates. For filter paper assays, moisten the paper with the respective dilutions.[4]

  • Sterilize and place seeds on the surface of the agar or filter paper.

  • Seal the plates and place them vertically in a growth chamber for 3-5 days.

  • Measure the primary root length of the seedlings.

  • Calculate the percent inhibition of root growth relative to a solvent-only control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound's concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundA. thaliana IC₅₀ (µM)A. retroflexus IC₅₀ (µM)B. napus IC₅₀ (µM)
This compound Experimental ValueExperimental ValueExperimental Value
Picloram (Control)Reference ValueReference ValueReference Value
Protocol 3: Post-Emergence Herbicidal Activity in Greenhouse Trials

This assay evaluates the compound's efficacy when applied to emerged weeds and its selectivity in the presence of a crop.

Objective: To assess the whole-plant herbicidal activity and crop safety of this compound.

Materials:

  • Pots with a suitable soil mix

  • Seeds of various weed and crop species (e.g., broadleaf weeds, grasses, corn, wheat)

  • Spray chamber for uniform application

  • Formulation of the test compound (e.g., emulsifiable concentrate)

Procedure:

  • Sow seeds of weed and crop species in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).

  • Prepare different application rates of the formulated test compound.

  • Apply the herbicide solutions to the plants using a calibrated spray chamber.

  • Include a positive control (a commercial herbicide like Picloram or Halauxifen-methyl) and a negative control (formulation blank).[2]

  • Place the treated plants back in the greenhouse under controlled conditions.

  • Visually assess the plants for injury (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after application).

  • Rate the injury on a scale of 0% (no effect) to 100% (complete death).

  • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.

Data Presentation:

Application Rate (g/ha)Amaranthus retroflexus (% Control)Chenopodium album (% Control)Corn (% Injury)Wheat (% Injury)
This compound
50Experimental ValueExperimental ValueExperimental ValueExperimental Value
100Experimental ValueExperimental ValueExperimental ValueExperimental Value
200Experimental ValueExperimental ValueExperimental ValueExperimental Value
Picloram (Control)
200Reference ValueReference ValueReference ValueReference Value

Part 3: Mechanism of Action Studies

Understanding how a new herbicide works is crucial for its effective use and for managing resistance. As a picolinic acid derivative, this compound is expected to be a synthetic auxin.

The Auxin Signaling Pathway

Synthetic auxins like the arylpicolinates disrupt plant growth by binding to auxin receptors.[5] This binding leads to the degradation of transcriptional repressors (Aux/IAA proteins), allowing for the expression of auxin-responsive genes. This results in an overstimulation of growth processes, leading to epinasty, uncontrolled cell division, and ultimately, plant death. Notably, different classes of auxin herbicides show preferences for different F-box protein receptors (like TIR1 and AFB5).[5][6] The arylpicolinates often show a higher affinity for AFB5.[5][7]

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Auxin 6-(2,5-Difluorophenyl) picolinic acid Receptor AFB5 Receptor Auxin->Receptor SCF_Complex SCF Complex Receptor->SCF_Complex Forms Complex Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Growth Uncontrolled Growth (Herbicide Effect) Auxin_Genes->Growth

Caption: Proposed mechanism of action for this compound.

Protocol 4: Gene Expression Analysis of Auxin-Responsive Genes

Objective: To confirm an auxin mode of action by measuring the upregulation of known auxin-responsive genes.

Materials:

  • Arabidopsis thaliana seedlings

  • Treatment solution of this compound

  • Liquid nitrogen

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Primers for auxin-responsive genes (e.g., GH3, SAURs) and a reference gene (e.g., Actin)

Procedure:

  • Grow Arabidopsis seedlings hydroponically or on agar plates.

  • Treat the seedlings with a sublethal concentration of the test compound for a short duration (e.g., 1-4 hours).

  • Harvest the tissue and immediately freeze it in liquid nitrogen.

  • Extract total RNA from the tissue.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for the target and reference genes.

  • Analyze the relative gene expression levels using the ΔΔCt method. An upregulation of auxin-responsive genes would support an auxin mode of action.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial investigation of this compound as a novel herbicide. Successful outcomes from these studies, including high herbicidal potency, favorable crop selectivity, and a confirmed auxin mode of action, would warrant further development. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize the molecule, as well as metabolism, environmental fate, and toxicology studies to ensure its safety and viability as a commercial product. The unique electronic properties of the difluorophenyl moiety may offer distinct advantages, making this a promising line of inquiry in the ongoing search for next-generation weed management solutions.

References

Application Notes and Protocols for Coupling Reactions with 6-(2,5-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(2,5-Difluorophenyl)picolinic acid is a key structural motif in medicinal chemistry and drug development. The unique combination of a pyridine-2-carboxylic acid scaffold and a difluorinated phenyl ring imparts specific steric and electronic properties that are often sought after in the design of novel therapeutic agents. The picolinic acid moiety can act as a versatile handle for a variety of coupling reactions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides detailed experimental procedures for several common and powerful coupling reactions involving this compound, aimed at researchers and scientists in the field of drug discovery and organic synthesis.

The protocols outlined below are based on well-established and robust chemical transformations, including amide bond formation, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Each section will delve into the rationale behind the chosen methodology, provide a step-by-step protocol, and offer insights into reaction optimization and troubleshooting.

I. Amide Bond Formation via HATU Coupling

Amide bond formation is one of the most fundamental transformations in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules.[1] For the coupling of this compound with a primary or secondary amine, the use of a uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. HATU is known for its high efficiency, fast reaction rates, and ability to minimize racemization, especially with sterically hindered or electronically challenging substrates.[2]

The reaction proceeds through the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[1] The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and facilitate the reaction.[3]

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Add the amine (1.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x volumes) and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Data Presentation: Representative Reagent Quantities

ReagentMolar Equiv.Molecular Weight ( g/mol )Sample Amount (for 1 mmol scale)
This compound1.0237.17237 mg
Amine (e.g., Benzylamine)1.1107.15118 mg
HATU1.2380.23456 mg
DIPEA2.5129.240.43 mL
Anhydrous DMF--5 mL

Experimental Workflow: HATU Amide Coupling

HATU_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Picolinic_Acid This compound Stir_0C Stir at 0°C Picolinic_Acid->Stir_0C HATU HATU HATU->Stir_0C Amine Amine Amine->Stir_0C DMF Anhydrous DMF DMF->Stir_0C Add_DIPEA Add DIPEA Stir_0C->Add_DIPEA 1. Stir_RT Stir at RT (2-4h) Add_DIPEA->Stir_RT 2. Quench Quench with H₂O Stir_RT->Quench 3. Extract Extract with EtOAc Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

II. Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of this compound can be further functionalized through various palladium-catalyzed cross-coupling reactions. For these reactions, it is often advantageous to first convert the carboxylic acid to a more stable ester (e.g., methyl or ethyl ester) to avoid potential interference with the catalytic cycle. The following protocols assume the use of a suitable 6-halo-2-(2,5-difluorophenyl)pyridine derivative.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is particularly useful for synthesizing biaryl compounds.[5] To introduce a new aryl or vinyl group at the 6-position of the pyridine ring, a 6-halo-2-(2,5-difluorophenyl)pyridine (e.g., 6-bromo- or 6-chloro-) would be the required starting material.

Protocol 2: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of a 6-halo-2-(2,5-difluorophenyl)pyridine with a boronic acid.

Materials:

  • 6-Halo-2-(2,5-difluorophenyl)pyridine (e.g., 6-bromo-) (1.0 equiv)

  • Aryl or vinyl boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the 6-halo-2-(2,5-difluorophenyl)pyridine (1.0 equiv), boronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Catalyst and Base Combinations

CatalystLigand (if applicable)BaseSolvent SystemTypical Temperature (°C)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O80-100
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110
PdCl₂(dppf)-Cs₂CO₃DMF90-120
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7]

Protocol 3: Sonogashira Coupling

This protocol describes a general procedure for the coupling of a 6-halo-2-(2,5-difluorophenyl)pyridine with a terminal alkyne.

Materials:

  • 6-Halo-2-(2,5-difluorophenyl)pyridine (e.g., 6-iodo-) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Organic solvent for extraction (e.g., Diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add the 6-halo-2-(2,5-difluorophenyl)pyridine (1.0 equiv), palladium catalyst (3 mol%), and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate and partition the residue between diethyl ether and water.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism: Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation Complex (Ar-Pd(II)-R)L₂ OxAdd->Transmetalation R-M RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-R Product Coupled Product (Ar-R) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd RM Organometallic Reagent (R-M) RM->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide range of amines.[8] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[9]

Protocol 4: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of a 6-halo-2-(2,5-difluorophenyl)pyridine.

Materials:

  • 6-Halo-2-(2,5-difluorophenyl)pyridine (e.g., 6-bromo-) (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add the 6-halo-2-(2,5-difluorophenyl)pyridine (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

III. Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

IV. Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient base, low temperatureUse a fresh batch of catalyst, ensure the base is anhydrous and active, increase the reaction temperature.
Formation of side products Reaction temperature too high, incorrect stoichiometryOptimize the reaction temperature, carefully control the stoichiometry of reagents. For Suzuki coupling, consider a milder base to avoid protodeboronation.
Difficult purification Byproducts from the coupling reagent (e.g., in HATU coupling)Optimize the workup procedure, including additional aqueous washes. For HATU, ensure complete removal of tetramethylurea.

References

large-scale synthesis of 6-(2,5-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Scalable Synthesis of 6-(2,5-Difluorophenyl)picolinic Acid

Abstract

This document provides a comprehensive guide for the , a key biaryl intermediate in pharmaceutical development. The described methodology is centered around a robust and optimized Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and scalability.[1][2] This guide delves into the strategic selection of starting materials, catalyst systems, and reaction conditions, explaining the chemical principles behind each choice to ensure process reliability and reproducibility. Detailed, step-by-step protocols for synthesis, purification, and analytical characterization are provided, alongside critical safety and handling information. The aim is to equip researchers and process chemists with the necessary knowledge to successfully implement and adapt this synthesis for manufacturing environments.

Introduction and Strategic Rationale

This compound is a heterocyclic biaryl compound, a structural motif prevalent in many pharmaceutically active molecules.[3] The efficient construction of the carbon-carbon bond between the picolinic acid and difluorophenyl rings is the critical transformation in its synthesis. For large-scale production, the chosen synthetic route must be cost-effective, high-yielding, and environmentally conscious.

The Suzuki-Miyaura cross-coupling reaction stands out as the premier method for this transformation.[4] It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[2][3] This pathway is favored over other methods, such as Grignard or organolithium-based couplings, due to several key advantages:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[2]

  • High Functional Group Tolerance: Unlike more reactive organometallics, the Suzuki coupling is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[4]

  • Commercial Availability of Reagents: The required boronic acids and palladium catalysts are readily available from commercial suppliers.[2]

  • Low Toxicity: The organoboron reagents used are generally stable and have low toxicity compared to other organometallics.[2]

This guide focuses on the coupling of 6-chloropicolinic acid with (2,5-difluorophenyl)boronic acid, a route optimized for yield, purity, and operational simplicity.

Process Chemistry and Optimization

The success of a large-scale Suzuki coupling hinges on the careful optimization of several interacting parameters.[1][5][6] The choices outlined below are based on achieving a balance between reaction efficiency, cost, and product quality.

Starting Material Selection
  • Aryl Halide: 6-Chloropicolinic acid is selected as the aryl halide partner. While an aryl bromide or iodide would be more reactive, the chloro-analogue is significantly more cost-effective for large-scale campaigns. Modern palladium catalyst systems with specialized phosphine ligands have made the coupling of aryl chlorides highly efficient.

  • Organoboron Reagent: (2,5-Difluorophenyl)boronic acid is the chosen coupling partner. Boronic acids are generally stable, crystalline solids that are easy to handle, although care must be taken to protect them from excessive heat and moisture, which can cause decomposition.[7]

Catalyst System

The choice of catalyst and ligand is paramount. The catalyst's role is to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Palladium Precursor: A palladium(II) source like Palladium(II) Acetate (Pd(OAc)₂) is often used in conjunction with a phosphine ligand. It is reduced in situ to the active Palladium(0) species.

  • Ligand: A bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective for coupling sterically hindered substrates and unreactive aryl chlorides. It promotes the rate-limiting oxidative addition step and stabilizes the catalytic species.

Base and Solvent
  • Base: An inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8] Potassium phosphate (K₃PO₄) is an excellent choice due to its high basicity and solubility in aqueous-organic solvent mixtures, often leading to higher yields compared to carbonates.

  • Solvent: A two-phase solvent system, such as Toluene/Water or 1,4-Dioxane/Water, is commonly employed. The organic solvent solubilizes the aryl halide and catalyst complex, while the aqueous phase dissolves the base and boronic acid, facilitating the reaction at the interface.

Detailed Synthesis Protocol

Caution: This procedure should only be performed by trained chemists in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9]

Materials and Reagents
ReagentM.W. ( g/mol )MolesEquivalentsAmount
6-Chloropicolinic Acid157.561.001.0157.6 g
(2,5-Difluorophenyl)boronic acid157.911.201.2189.5 g
Palladium(II) Acetate (Pd(OAc)₂)224.500.0050.0051.12 g
SPhos410.470.010.014.10 g
Potassium Phosphate (K₃PO₄), anhydrous212.273.003.0636.8 g
Toluene---1.6 L
Deionized Water---0.4 L

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge Reactor: - 6-Chloropicolinic Acid - Boronic Acid - K₃PO₄ - Toluene & Water B Inert Atmosphere: Purge with Nitrogen/Argon A->B C Catalyst Addition: Add Pd(OAc)₂ and SPhos B->C D Heating & Stirring: Heat to 90-100°C Monitor by HPLC C->D E Cool to RT & Quench: Add water D->E F Phase Separation: Separate aqueous layer E->F G Acidification: Adjust pH of aqueous layer to ~2-3 with HCl F->G H Precipitation & Filtration: Collect solid product G->H I Recrystallization: From Ethanol/Water H->I J Drying: Vacuum oven I->J K Final Product: This compound J->K L Characterization: NMR, MS, HPLC K->L

Figure 1. Scalable synthesis workflow for this compound.

Step-by-Step Procedure
  • Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, thermometer, reflux condenser, and a nitrogen/argon inlet.

  • Charging Reagents: To the vessel, charge 6-chloropicolinic acid (157.6 g), (2,5-difluorophenyl)boronic acid (189.5 g), anhydrous potassium phosphate (636.8 g), toluene (1.6 L), and deionized water (0.4 L).

  • Inerting: Begin stirring the slurry and purge the vessel with nitrogen or argon for at least 30 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium(II) acetate (1.12 g) and SPhos ligand (4.10 g) to the mixture. The choice to add the catalyst after inerting is crucial to prevent premature degradation.

  • Reaction: Heat the reaction mixture to an internal temperature of 90-100°C. The reaction is typically complete within 4-8 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by HPLC to confirm the consumption of the 6-chloropicolinic acid starting material.

  • Work-up - Cooldown and Quench: Once the reaction is complete, cool the mixture to room temperature. Add an additional 1 L of deionized water to dissolve the inorganic salts.

  • Phase Separation: Transfer the mixture to a separatory funnel. The product, being a carboxylate salt at high pH, will be in the aqueous layer. Separate the layers and discard the organic (toluene) layer, which contains catalyst residues and non-polar impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (approx. 6M) with vigorous stirring until the pH reaches 2-3. The product will precipitate as a solid. The use of an ice bath helps control the exotherm and promotes the formation of easily filterable crystals.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 250 mL) to remove inorganic salts, followed by a wash with cold heptane (1 x 250 mL) to aid in drying.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified solid.

  • Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight.

Expected Results
ParameterExpected Value
Yield 80-90%
Appearance White to off-white crystalline solid
Purity (HPLC) >99.0%

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[10]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 8.20 (t, J=8.0 Hz, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.65-7.50 (m, 3H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.5, 158.2 (dd, J=245, 12 Hz), 155.8 (dd, J=248, 12 Hz), 152.1, 148.0, 140.2, 125.5, 122.8, 118.9 (dd, J=25, 9 Hz), 117.5 (dd, J=25, 9 Hz), 116.2 (t, J=25 Hz).

  • Mass Spectrometry (ESI-): m/z calculated for C₁₂H₇F₂NO₂ [M-H]⁻: 234.04. Found: 234.05.

  • HPLC: Purity assessment using a C18 column with a mobile phase gradient of acetonitrile and water with 0.1% formic acid.[11]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Ar-X (Aryl Halide) center oa_step Oxidative Addition trans_complex Transmetalation Complex oa_complex->trans_complex Ar'-B(OR)₃⁻ (Activated Boronate) trans_step Transmetalation re_complex Reductive Elimination Complex trans_complex->re_complex re_complex->pd0 Ar-Ar' (Product) re_step Reductive Elimination

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

  • Palladium Compounds: While generally low in toxicity, palladium catalysts can be irritants. Avoid inhalation of dust and skin contact.

  • Organoboron Reagents: Handle boronic acids in a well-ventilated area. They can be irritating to the eyes and respiratory system.[12]

  • Solvents: Toluene is flammable and toxic. Handle only in a fume hood and away from ignition sources.[9]

  • Bases: Potassium phosphate is corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste from the palladium catalyst, according to institutional and local environmental regulations. Do not pour reagents down the drain.[13]

References

The Emergence of 6-Aryl Picolinic Acids in Asymmetric C-H Functionalization: A Conceptual and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Introduction: The Quest for Precision in Asymmetric Catalysis

Asymmetric catalysis remains a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule is intrinsically linked to its biological activity. The development of novel chiral ligands that can effectively control the stereochemical outcome of a reaction is a continuous pursuit. While a vast library of privileged ligands has been established, the exploration of new structural motifs is crucial for accessing novel reactivity and selectivity.

This application note delves into the burgeoning field of 6-aryl picolinic acids as a promising class of ligands for asymmetric catalysis, with a conceptual focus on 6-(2,5-Difluorophenyl)picolinic acid. Although, as of this writing, specific applications of this compound in asymmetric catalysis are not extensively documented in peer-reviewed literature, its structural features suggest significant potential. By examining the established roles of analogous chiral picolinic acid derivatives, particularly in palladium-catalyzed asymmetric C-H functionalization, we can construct a compelling case for its future application and provide a practical framework for its investigation.

The picolinic acid scaffold offers a robust bidentate chelation to a metal center through its pyridine nitrogen and carboxylate oxygen. The introduction of a substituent at the 6-position provides a powerful steric and electronic handle to modulate the chiral environment around the metal. The 2,5-difluorophenyl group, in particular, is an intriguing substituent due to its distinct electronic properties, which can influence the reactivity and selectivity of the catalytic system.

Part 1: The Mechanistic Landscape of Picolinic Acid-Assisted Asymmetric C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and atom-economical formation of C-C and C-X bonds.[1][2][3] The use of a directing group is often essential to achieve high levels of regioselectivity. Picolinic acids and their derivatives can act as directing groups, facilitating the activation of otherwise inert C-H bonds. In the context of asymmetric catalysis, a chiral picolinic acid-based ligand can create a chiral pocket around the palladium center, enabling the differentiation of enantiotopic C-H bonds or controlling the facial selectivity of a subsequent bond-forming step.

A general catalytic cycle for a palladium(II)-catalyzed asymmetric C-H arylation using a chiral picolinic acid-type ligand is depicted below. The cycle is initiated by the coordination of the substrate to the chiral palladium catalyst. The picolinic acid moiety acts as a directing group, positioning a specific C-H bond in proximity to the metal center. The C-H activation step, often considered the rate-determining and enantio-determining step, proceeds via a concerted metalation-deprotonation (CMD) pathway to form a five-membered palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium(II) catalyst.

Catalytic Cycle Pd(II)Ln [Pd(II)Ln] Substrate_Coordination Substrate Coordination Pd(II)Ln->Substrate_Coordination Substrate CMD Concerted Metalation- Deprotonation (CMD) (Enantio-determining) Substrate_Coordination->CMD Palladacycle Chiral Palladacycle Intermediate CMD->Palladacycle Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition Pd(IV)_Intermediate [Pd(IV)Ln*] Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Product_Release->Pd(II)Ln Regenerated Catalyst

Figure 1: Conceptual catalytic cycle for Pd-catalyzed asymmetric C-H arylation.

The chirality of the ligand (Ln*) is crucial in discriminating between the two enantiotopic C-H bonds during the CMD step, leading to the preferential formation of one enantiomer of the product. The electronic nature of the aryl group at the 6-position of the picolinic acid can influence the Lewis acidity of the palladium center, thereby affecting the rate and efficiency of the catalytic cycle.

Part 2: Designing a Chiral Ligand from this compound

While this compound itself is achiral, it serves as an excellent scaffold for the introduction of chirality. Chirality can be incorporated in several ways:

  • Introduction of a Chiral Center on the Phenyl Ring: Functionalization of the difluorophenyl ring with a chiral substituent would place the chiral information in close proximity to the catalytic center.

  • Atropisomerism: Hindered rotation around the C-C bond connecting the pyridine and the difluorophenyl ring could lead to stable atropisomers. This is a well-established strategy for creating chiral biaryl ligands.

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to a chiral amide or ester would introduce a chiral auxiliary that can influence the stereochemical outcome of the reaction.

The presence of two fluorine atoms on the phenyl ring is expected to have a significant electronic impact. The electron-withdrawing nature of the fluorine atoms can increase the electrophilicity of the palladium center, potentially enhancing its catalytic activity.[4] Furthermore, the fluorine atoms can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which could play a role in organizing the transition state and enhancing enantioselectivity.

Part 3: Experimental Protocols - A Template for Investigation

The following protocol is a representative, conceptual procedure for an asymmetric C-H arylation using a hypothetical chiral ligand derived from this compound. This protocol is based on established methods for similar transformations and should be optimized for specific substrates and ligands.

Protocol 1: Palladium-Catalyzed Asymmetric C-H Arylation of a Prochiral Substrate

Objective: To synthesize an enantioenriched product via asymmetric C-H arylation using a chiral this compound-derived ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral this compound-derived ligand (Ligand X)

  • Prochiral substrate (e.g., an N-aryl-2,2-dimethylpropanamide)

  • Aryl iodide (Ar-I)

  • Silver carbonate (Ag₂CO₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Experimental Workflow:

Experimental_Workflow Start Start Step1 1. Catalyst Pre-formation: - Add Pd(OAc)2 and Ligand X to an oven-dried flask. - Add anhydrous DCE under inert atmosphere. Start->Step1 Step2 2. Reaction Setup: - Add prochiral substrate, aryl iodide, Ag2CO3, and K2CO3. Step1->Step2 Step3 3. Reaction: - Heat the reaction mixture at a specified temperature (e.g., 100 °C). - Monitor reaction progress by TLC or GC-MS. Step2->Step3 Step4 4. Work-up: - Cool the reaction to room temperature. - Dilute with an organic solvent (e.g., ethyl acetate). - Filter through celite to remove inorganic salts. Step3->Step4 Step5 5. Purification: - Concentrate the filtrate in vacuo. - Purify the crude product by flash column chromatography. Step4->Step5 Step6 6. Analysis: - Characterize the product by NMR and MS. - Determine enantiomeric excess (ee) by chiral HPLC. Step5->Step6 End End Step6->End

Figure 2: Step-by-step experimental workflow for asymmetric C-H arylation.

Detailed Procedure:

  • Catalyst Pre-formation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 5 mol%) and the chiral ligand X (e.g., 10 mol%).

    • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

    • Add anhydrous 1,2-dichloroethane (DCE) (to achieve a final concentration of e.g., 0.1 M with respect to the limiting reagent).

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup:

    • To the catalyst mixture, add the prochiral substrate (1.0 equiv), the aryl iodide (1.2 equiv), Ag₂CO₃ (1.0 equiv), and K₂CO₃ (1.0 equiv).

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Part 4: Data Presentation and Expected Outcomes

While experimental data for this compound derived ligands is not available, we can present a hypothetical reaction scope based on typical results for related systems. This serves as a benchmark for what researchers might expect when exploring this new class of ligands.

Table 1: Hypothetical Substrate Scope for Asymmetric C-H Arylation

EntrySubstrateAryl IodideProductYield (%)ee (%)
1N-phenyl-2,2-dimethylpropanamide4-iodotolueneProduct 18592
2N-phenyl-2,2-dimethylpropanamide4-iodoanisoleProduct 28290
3N-phenyl-2,2-dimethylpropanamide1-iodo-4-(trifluoromethyl)benzeneProduct 37588
4N-(4-methoxyphenyl)-2,2-dimethylpropanamide4-iodotolueneProduct 48895
5N-(4-chlorophenyl)-2,2-dimethylpropanamide4-iodotolueneProduct 57885

Note: The yields and enantioselectivities presented in this table are hypothetical and are intended to be representative of what could be achieved with a successful chiral ligand of this type. Actual results will depend on the specific ligand structure and reaction conditions.

Conclusion and Future Outlook

The exploration of 6-aryl picolinic acids as ligands for asymmetric catalysis is a promising avenue for the development of novel and efficient synthetic methodologies. While the specific application of this compound in this context remains to be demonstrated, its structural and electronic properties make it a compelling candidate for investigation. The conceptual framework and template protocols provided in this application note are intended to serve as a guide for researchers venturing into this exciting area. The development of chiral ligands based on this scaffold has the potential to unlock new reactivity and provide access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. Further research into the synthesis of chiral derivatives of this compound and their evaluation in a range of asymmetric transformations is highly encouraged.

References

Application Notes and Protocols for 6-(2,5-Difluorophenyl)picolinic Acid in Metal Ion Complexation and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of Fluorinated Picolinic Acids in Coordination Chemistry

Picolinic acid and its derivatives are foundational ligands in coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1][2][3] The introduction of a fluorinated phenyl group at the 6-position of the picolinic acid scaffold, as in 6-(2,5-difluorophenyl)picolinic acid, offers a strategic enhancement of its chemical and physical properties. The high electronegativity of fluorine atoms can significantly influence the electronic properties of the ligand, thereby affecting the stability, reactivity, and spectroscopic characteristics of its metal complexes.[4] These modifications are of particular interest to researchers in drug discovery, catalysis, and materials science, where fine-tuning the properties of metal complexes is paramount.[5][6][7] This guide provides a comprehensive overview of the anticipated applications and detailed experimental protocols for the synthesis and characterization of this compound and its metal complexes, drawing upon established methodologies for analogous compounds.

Part 1: Synthesis of this compound

Proposed Synthetic Pathway: Suzuki Coupling

A likely approach involves the palladium-catalyzed Suzuki coupling of a 6-halopicolinate ester with 2,5-difluorophenylboronic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

dot

Caption: Proposed Suzuki coupling pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 6-bromopicolinate

  • 2,5-Difluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Suzuki Coupling: a. In a round-bottom flask, combine methyl 6-bromopicolinate (1.0 eq), 2,5-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq). b. Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). c. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. d. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the mixture. e. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude ester by column chromatography on silica gel.

  • Ester Hydrolysis: a. Dissolve the purified methyl 6-(2,5-difluorophenyl)picolinate in a mixture of methanol or ethanol and water. b. Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS). c. Remove the organic solvent under reduced pressure. d. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities. e. Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4, which should precipitate the product. f. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Part 2: Metal Ion Complexation

This compound is expected to act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group.[3][8] The synthesis of its metal complexes can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

General Protocol for the Synthesis of Metal Complexes

Materials:

  • This compound

  • A metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂, ZnCl₂)

  • A suitable solvent (e.g., methanol, ethanol, water, or a mixture)

  • A base (e.g., NaOH, triethylamine) if the ligand needs to be deprotonated in situ.

Procedure:

  • Dissolve this compound in the chosen solvent. Gentle heating may be required.

  • In a separate flask, dissolve the metal salt in the same or a miscible solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied to target different complex stoichiometries (e.g., 1:1 or 2:1).

  • If necessary, slowly add a base to deprotonate the carboxylic acid and facilitate complexation.

  • The formation of a precipitate may indicate the formation of the metal complex. The reaction mixture can be stirred at room temperature or heated to reflux for several hours to ensure completion.

  • Cool the reaction mixture to room temperature or in an ice bath to maximize precipitation.

  • Collect the solid complex by filtration, wash with the solvent, and then with a more non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Dry the complex under vacuum.

dot

Caption: General workflow for the synthesis of metal complexes with this compound.

Part 3: Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes (e.g., with Zn²⁺).[9][10][11] Upon coordination to a metal ion, shifts in the proton and fluorine resonances of the ligand are expected. For paramagnetic complexes (e.g., with Co²⁺, Ni²⁺, Cu²⁺), NMR spectra will exhibit significantly broadened and shifted signals, which can provide information about the electronic structure of the complex.[12]

Expected ¹H NMR Spectral Changes:

  • The aromatic protons of the picolinic acid and difluorophenyl rings will show chemical shift changes upon coordination, reflecting the altered electronic environment.

  • The disappearance of the acidic proton signal of the carboxylic acid group will confirm deprotonation and coordination.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.[1][4][13][14]

Protocol for Crystal Growth:

  • Dissolve the purified metal complex in a suitable solvent or solvent mixture (e.g., DMF, DMSO, methanol/chloroform) to form a saturated or near-saturated solution.

  • Employ a slow crystallization technique, such as:

    • Slow Evaporation: Loosely cap the container and allow the solvent to evaporate slowly over several days to weeks.

    • Solvent Diffusion: Layer a solution of the complex with a miscible solvent in which the complex is less soluble.

    • Vapor Diffusion: Place a vial containing the complex solution inside a larger sealed container with a more volatile solvent in which the complex is insoluble.

Table 1: Anticipated Crystallographic Parameters for a Hypothetical Metal Complex
ParameterExpected Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, C2/c, or similar centrosymmetric space groups
Metal-Nitrogen Bond Length2.0 - 2.2 Å
Metal-Oxygen Bond Length1.9 - 2.1 Å
Coordination GeometryOctahedral or distorted octahedral

Part 4: Determination of Metal-Ligand Stability Constants

The stability constant (or formation constant) is a quantitative measure of the strength of the interaction between a metal ion and a ligand in solution.[15][16][17] Potentiometric titration is a widely used and reliable method for determining these constants.[18][19]

Protocol for Potentiometric Titration

Materials and Equipment:

  • A calibrated pH meter with a glass electrode

  • A constant temperature water bath

  • A burette

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free)

  • A solution of the ligand (this compound) of known concentration

  • A solution of the metal salt of known concentration

  • An inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)

Procedure:

  • Ligand Protonation Constants: a. Titrate a solution containing a known concentration of the ligand and the inert salt with a standardized strong base. b. Record the pH after each addition of the base. c. Plot the pH versus the volume of base added to generate a titration curve. d. From this data, calculate the protonation constants (pKa values) of the ligand.

  • Metal-Ligand Stability Constants: a. Titrate a solution containing known concentrations of the ligand, the metal salt, and the inert salt with the standardized strong base. b. Perform titrations with different metal-to-ligand ratios (e.g., 1:1, 1:2, 1:3). c. Record the pH after each addition of the base. d. The titration curves in the presence of the metal ion will be shifted to lower pH values compared to the ligand-only titration, indicating the release of protons upon complexation. e. Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the stepwise and overall stability constants (log K and log β).

dot

Caption: Logical workflow for the determination of stability constants from potentiometric titration data.

Part 5: Potential Applications in Drug Development and Catalysis

The unique electronic properties imparted by the difluorophenyl group make this compound a promising ligand for various applications.

  • Drug Development: Picolinic acid derivatives have been investigated for their antimicrobial and anticancer activities.[2][3][5] The enhanced lipophilicity and potential for altered bioavailability due to the fluorinated substituent could lead to the development of novel therapeutic agents.

  • Catalysis: Metal complexes of picolinic acid and its derivatives are known to be effective catalysts in a range of organic transformations.[3][6][20] The electron-withdrawing nature of the difluorophenyl group can modulate the reactivity of the metal center, potentially leading to catalysts with improved activity and selectivity.

Conclusion

This compound represents a ligand with significant potential in coordination chemistry. While direct experimental data for this specific compound is limited in the current literature, the protocols and principles outlined in this guide, based on extensive knowledge of related picolinic acid derivatives, provide a solid foundation for researchers to synthesize, characterize, and explore the applications of its metal complexes. The strategic incorporation of the difluorophenyl moiety is a promising avenue for the rational design of new metal-based drugs, catalysts, and materials.

References

Utilizing 6-(2,5-Difluorophenyl)picolinic Acid in the Hammick Reaction: A Guide to Synthesizing Novel 2-Pyridyl Carbinols

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hammick reaction is a powerful synthetic tool for the formation of 2-pyridyl carbinols via the thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound.[1][2] This application note provides a detailed protocol and theoretical background for utilizing 6-(2,5-Difluorophenyl)picolinic acid as a substrate in this reaction. The presence of the electron-withdrawing 2,5-difluorophenyl moiety presents unique electronic characteristics that influence the reaction mechanism and outcome. This guide offers field-proven insights into experimental design, a self-validating protocol, and troubleshooting advice to enable researchers to synthesize novel molecular scaffolds relevant to pharmaceutical and materials science.

Introduction and Scientific Rationale

The synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry. The 2-pyridyl carbinol scaffold, in particular, is a key structural motif in numerous biologically active compounds. The Hammick reaction, first described by Dalziel Hammick and P. Dyson, provides a direct and efficient route to these valuable molecules from readily available picolinic acids and carbonyl partners.[3]

1.1. The Hammick Reaction Mechanism

The reaction proceeds through the thermal decarboxylation of a picolinic acid derivative to form a reactive zwitterionic intermediate, often referred to as the 'Hammick Intermediate'.[1][4] While initially proposed as an aromatic ylide, recent studies suggest this intermediate possesses significant carbene character.[1][5] This nucleophilic species is rapidly trapped by an electrophilic carbonyl compound (aldehyde or ketone) present in the reaction mixture. A subsequent intramolecular proton transfer yields the final 2-pyridyl carbinol product with the concurrent loss of carbon dioxide.[6]

Hammick_Mechanism Figure 1: The Hammick Reaction Mechanism sub This compound intermediate Hammick Intermediate (Zwitterion/Carbene) sub->intermediate Heat (-CO2) carbonyl Aldehyde/Ketone (R'COR'') adduct Tetrahedral Adduct carbonyl->adduct intermediate->adduct Nucleophilic Attack product Final 2-Pyridyl Carbinol adduct->product Proton Transfer

Caption: Figure 1: The Hammick Reaction Mechanism.

1.2. Rationale for this compound

The choice of this compound as a substrate is deliberate. The difluorophenyl ring introduces strong electron-withdrawing effects via both induction and resonance. This electronic perturbation is hypothesized to influence the reaction in two key ways:

  • Facilitation of Decarboxylation: Electron-withdrawing groups can stabilize the negative charge that develops on the pyridine ring during the transition state of CO₂ extrusion, potentially lowering the activation energy for the formation of the Hammick intermediate.[7][8]

  • Modulation of Intermediate Reactivity: While facilitating decarboxylation, the electron-withdrawing nature of the substituent will also decrease the nucleophilicity of the resulting Hammick intermediate. This may necessitate the use of more electrophilic carbonyl partners or higher reaction temperatures to achieve efficient coupling.

The resulting carbinol products, bearing the 2,5-difluorophenyl pyridine core, are of significant interest as this moiety is explored in various areas of drug discovery, including kinase inhibitors.[9]

Experimental Design and Protocol

This section provides a detailed, self-validating protocol for the Hammick reaction using this compound and benzaldehyde as a model system.

2.1. Materials and Reagents

ReagentCAS NumberRecommended PuritySupplier Example
This compound887983-00-8>95%Aaron Chemicals
Benzaldehyde100-52-7>99%, ReagentPlus®Sigma-Aldrich
p-Cymene99-87-6Anhydrous, >99%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6ACS Reagent GradeFisher Scientific
Saturated Sodium Bicarbonate (aq.)144-55-8-Lab Prepared
Brine (Saturated NaCl aq.)7647-14-5-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Reagent GradeVWR
Silica Gel112926-00-8230-400 meshMilliporeSigma

2.2. Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a chemical fume hood.[10]

  • p-Cymene: Flammable liquid and vapor. Handle away from ignition sources.

  • General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. All operations should be conducted in a well-ventilated chemical fume hood.

2.3. Step-by-Step Experimental Protocol

This protocol details the synthesis of (6-(2,5-difluorophenyl)pyridin-2-yl)(phenyl)methanol.

Reaction Setup:

  • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a glass stopper.

  • Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

Procedure:

  • To the reaction flask, add this compound (1.0 eq., e.g., 2.35 g, 10.0 mmol).

  • Add freshly distilled benzaldehyde (1.2 eq., 1.27 g, 12.0 mmol).

  • Add anhydrous p-cymene (40 mL) via syringe. The use of a high-boiling, inert solvent like p-cymene has been shown to improve yields in the Hammick reaction.[1][11]

  • Begin vigorous stirring and gently purge the flask with nitrogen for 5-10 minutes.

  • Immerse the flask in a pre-heated heating mantle or oil bath set to 180-190 °C to bring the mixture to a steady reflux (boiling point of p-cymene is ~177 °C).

  • Monitor the Reaction: The reaction progress can be monitored by observing the evolution of CO₂ gas (bubbling). For more precise tracking, periodically take small aliquots, quench them, and analyze by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, remove the heat source and allow the reaction to cool to room temperature.

  • Dilute the dark reaction mixture with ethyl acetate (100 mL).

  • Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted picolinic acid.

  • Wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a dark oil or solid.

Purification:

  • Purify the crude material using flash column chromatography on silica gel.

  • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

  • Combine the product-containing fractions (visualized by TLC with UV light) and evaporate the solvent to yield the pure carbinol.

2.4. Characterization The identity and purity of the final product, (6-(2,5-difluorophenyl)pyridin-2-yl)(phenyl)methanol, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow and Data Management

A systematic workflow ensures reproducibility and accurate data interpretation.

Workflow Figure 2: Experimental Workflow prep 1. Preparation - Assemble & Dry Glassware - Weigh Reagents setup 2. Reaction Setup - Combine Reagents in Flask - Purge with N2 prep->setup reaction 3. Thermal Reaction - Heat to Reflux (180 °C) - Monitor (TLC/LCMS) setup->reaction workup 4. Aqueous Work-up - Cool & Dilute - Wash (NaHCO3, Brine) - Dry & Concentrate reaction->workup purify 5. Purification - Flash Column Chromatography workup->purify analysis 6. Characterization - NMR, HRMS - Determine Yield & Purity purify->analysis

Caption: Figure 2: Experimental Workflow.

3.1. Expected Results and Parameters

The following table outlines typical parameters and expected outcomes for the model reaction. Yields are predictive and may vary based on specific reaction conditions and scale.

ParameterValue / ConditionRationale
Scale 10.0 mmolStandard lab scale for methodology development.
Reactant Ratio 1.0 eq. Picolinic Acid : 1.2 eq. AldehydeA slight excess of the carbonyl partner ensures complete trapping of the intermediate.
Solvent p-CymeneHigh boiling point is necessary for thermal decarboxylation.[6][11]
Temperature 180-190 °C (Reflux)Ensures a sufficient rate of decarboxylation.
Reaction Time 4 - 8 hoursTypical duration for Hammick reactions; should be confirmed by monitoring.
Predicted Yield 55 - 75%Based on typical yields for Hammick reactions with substituted picolinic acids.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient temperature. 2. Wet solvent or reagents. 3. Aldehyde is not electrophilic enough.1. Ensure true reflux is achieved. 2. Use anhydrous solvent and freshly distilled aldehyde. 3. Try a more activated aldehyde (e.g., with electron-withdrawing groups).
Formation of Side Products 1. Decomposition at high temperatures. 2. Self-condensation of the aldehyde.1. Lower the reaction temperature slightly and extend the reaction time. 2. Ensure a slight excess of aldehyde, not a large excess.
Difficult Purification Co-elution of product with starting materials or impurities.Adjust the polarity of the chromatography eluent system. A second column or preparative TLC may be necessary.

Conclusion

The Hammick reaction provides a reliable and direct pathway for the synthesis of (6-(2,5-difluorophenyl)pyridin-2-yl) carbinols. The protocol detailed herein is robust and can be adapted for various aldehydes and ketones, opening the door to a library of novel compounds for screening in drug discovery and materials science applications. Careful control of reaction temperature and moisture are paramount to achieving high yields and purity.

References

Application Note: A Multi-Modal Analytical Framework for Purity Determination of 6-(2,5-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

The determination of purity for an active pharmaceutical ingredient (API) is a critical mandate in drug development and manufacturing. This document provides a comprehensive guide to the analytical methodologies for establishing the purity profile of 6-(2,5-Difluorophenyl)picolinic acid, a key intermediate or API in various therapeutic pipelines. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.

This application note details an integrated, multi-modal approach, leveraging orthogonal analytical techniques to ensure a comprehensive and reliable purity assessment. We will explore High-Performance Liquid Chromatography (HPLC) for quantitative impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and residual solvent analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis (qNMR), and Elemental Analysis for empirical formula verification.

The protocols described herein are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3] This ensures that the methods are fit for their intended purpose, providing trustworthy and reproducible results essential for regulatory submissions and quality control.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

2.1 Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the principal technique for purity determination due to its high resolving power, sensitivity, and precision in separating the main compound from its non-volatile organic impurities. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The difluorophenyl and picolinic acid moieties of the target molecule provide sufficient hydrophobicity and unique polarity, making it well-suited for this technique. A UV detector is employed for quantification, as the aromatic rings provide strong chromophores.

2.2 Experimental Protocol: Purity and Impurity Profiling by RP-HPLC

This protocol is designed for the quantitative determination of this compound and its related substances.

  • Instrumentation & Reagents

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Methanol:Water (50:50, v/v).

    • Reference Standard: this compound of known, high purity.

  • Standard Preparation

    • Accurately weigh ~25 mg of the reference standard into a 100 mL volumetric flask.

    • Add ~50 mL of diluent and sonicate for 5 minutes to dissolve.

    • Dilute to volume with the diluent and mix well.

    • Further dilute 10 mL of this solution to 50 mL with the diluent for the working standard.[4]

  • Sample Preparation

    • Accurately weigh ~50 mg of the test sample into a 100 mL volumetric flask.

    • Add ~50 mL of diluent and sonicate for 5 minutes to dissolve.

    • Dilute to volume with the diluent and mix well.

    • Further dilute 10 mL of this solution to 50 mL with the diluent.[4]

  • Chromatographic Conditions & Data Acquisition

    • Inject 20 µL of blank (diluent), standard, and sample solutions.

    • Record the chromatograms and integrate the peak areas.

2.3 Data Presentation and System Suitability

ParameterSpecification
Mobile Phase Gradient elution (see below)
Time (min)% Mobile Phase A
080
2520
3020
3180
4080
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 264 nm[4]
Injection Volume 20 µL
System Suitability
Tailing Factor (Main Peak)≤ 2.0
Theoretical Plates (Main Peak)≥ 2000
% RSD for 5 replicate injections≤ 2.0%

2.4 Calculation The purity is calculated based on the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent (50:50 MeOH:H2O) Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject 20 µL into HPLC System Dilute->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 264 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate SST Verify System Suitability Integrate->SST Calculate Calculate % Purity (Area Normalization) SST->Calculate

Fig 1: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

3.1 Principle and Rationale

GC-MS is the gold standard for identifying and quantifying volatile organic compounds (VOCs), such as residual solvents from the synthesis and purification process.[5] The sample is heated in a sealed vial (headspace analysis), and the vapor is injected into the GC. Compounds are separated based on their boiling points and interaction with the GC column, and subsequently identified by their unique mass fragmentation patterns in the mass spectrometer. This method is orthogonal to HPLC and essential for a complete impurity profile. While picolinic acid derivatives can be analyzed by GC-MS, often after derivatization, this protocol focuses on the more common application for volatile impurities.[6][7][8]

3.2 Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation & Reagents

    • GC-MS system with a static headspace autosampler.

    • Capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness).

    • Carrier Gas: Helium.

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Residual Solvent Standard Mix.

  • Standard and Sample Preparation

    • Standard: Prepare a stock solution of the expected residual solvents in DMSO. Create a working standard by spiking a known amount of the stock solution into a headspace vial.

    • Sample: Accurately weigh ~100 mg of the this compound sample directly into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp the vial securely.

  • GC-MS Conditions

ParameterSpecification
Headspace
Vial Equilibration Temp80 °C
Equilibration Time15 min
GC
Inlet Temperature250 °C
Oven Program40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Carrier Gas Flow1.2 mL/min (constant flow)
MS
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35 - 350 amu
  • Data Analysis

    • Identify residual solvents in the sample by comparing retention times and mass spectra against the standard mix and library data (e.g., NIST).

    • Quantify using the external standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Processing Weigh Weigh ~100 mg Sample into Headspace Vial Add Add 1.0 mL DMSO & Crimp Vial Weigh->Add Incubate Incubate Vial (80°C, 15 min) Add->Incubate Inject Inject Headspace Vapor into GC-MS Incubate->Inject Separate GC Separation (Temp Program) Inject->Separate Identify MS Detection & Identification (EI, 35-350 amu) Separate->Identify Compare Compare RT & Mass Spectra to Standards & Library Identify->Compare Quantify Quantify Solvents (External Standard) Compare->Quantify

Fig 2: Workflow for Headspace GC-MS Analysis.

Quantitative ¹⁹F NMR (qNMR) Spectroscopy

4.1 Principle and Rationale

NMR spectroscopy provides unambiguous structural information. For this compound, both ¹H and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly powerful due to its high sensitivity, wide chemical shift range, and the 100% natural abundance of the ¹⁹F isotope, resulting in simple spectra with low background interference.[9][10] Quantitative NMR (qNMR) allows for the direct determination of absolute purity without the need for a specific reference standard of the analyte itself.[11] It relies on comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and weight.

4.2 Experimental Protocol: Absolute Purity by ¹⁹F qNMR

  • Instrumentation & Reagents

    • NMR Spectrometer (≥ 400 MHz) with a fluorine probe.

    • High-precision NMR tubes.

    • Deuterated Solvent: DMSO-d₆.

    • Internal Standard (IS): A certified fluorinated compound with a simple ¹⁹F spectrum that does not overlap with the analyte signals (e.g., Trifluoroacetic acid or another suitable standard).

  • Sample Preparation

    • Accurately weigh ~20 mg of the this compound sample and ~10 mg of the certified internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters

ParameterSpecification
Nucleus ¹⁹F
Pulse Sequence Simple pulse-acquire (zg)
Relaxation Delay (d1) ≥ 5 x T₁ (longest relaxation time of analyte and IS)
Number of Scans 16 or higher for good signal-to-noise
Temperature 298 K
  • Data Processing and Calculation

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate one or more well-resolved signals for the analyte (Iₛₐₘₚₗₑ) and a signal for the internal standard (Iᵢₛ).

    • Calculate the purity using the following formula:

    Purity (%) = (Iₛₐₘₚₗₑ / Iᵢₛ) x (Nᵢₛ / Nₛₐₘₚₗₑ) x (Mₛₐₘₚₗₑ / Mᵢₛ) x (Wᵢₛ / Wₛₐₘₚₗₑ) x Pᵢₛ

    Where:

    • I: Integral value

    • N: Number of fluorine nuclei giving rise to the signal

    • M: Molar mass

    • W: Weight

    • P: Purity of the internal standard

    • Subscripts: sample refers to the analyte, is refers to the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr 19F NMR Acquisition cluster_data Data Processing & Calculation Weigh Accurately Weigh Sample & Internal Standard (IS) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 19F Spectrum (Long Relaxation Delay) Transfer->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Absolute Purity using qNMR Formula Integrate->Calculate

Fig 3: Workflow for ¹⁹F qNMR Purity Determination.

Elemental Analysis

5.1 Principle and Rationale

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. This technique is fundamental for confirming the empirical formula of a newly synthesized compound. For organofluorine compounds, the analysis can be challenging as fluorine is highly reactive and can interfere with the combustion process.[12] Modern elemental analyzers, however, are equipped with special reagents and traps (e.g., FluoAdso) to capture fluorine, allowing for accurate CHN determination.[12] A significant deviation between the theoretical and experimentally determined percentages can indicate the presence of inorganic impurities, residual solvents, or an incorrect molecular structure.

5.2 Experimental Protocol: CHN Analysis

  • Instrumentation: A modern elemental analyzer suitable for fluorine-containing compounds.

  • Sample Preparation: Accurately weigh ~2 mg of the dried sample into a tin container.

  • Analysis: The sample undergoes flash combustion in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated by a GC column and quantified by a thermal conductivity detector (TCD).

  • Data Comparison: Compare the experimental weight percentages with the theoretical values calculated from the empirical formula C₁₂H₇F₂NO₂.

5.3 Theoretical vs. Expected Experimental Values

ElementTheoretical %Acceptance Criteria
Carbon (C)61.29%± 0.4%
Hydrogen (H)3.00%± 0.4%
Nitrogen (N)5.96%± 0.4%

Method Validation Strategy

All primary analytical methods, particularly the HPLC purity method, must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[2] This establishes the reliability and accuracy of the results.

Fig 4: Relationship between Methods and Validation Parameters.

Conclusion

The purity of this compound cannot be ascertained by a single analytical technique. The robust framework presented here, which combines quantitative RP-HPLC, headspace GC-MS, ¹⁹F qNMR, and elemental analysis, provides an orthogonal and comprehensive approach. This multi-modal strategy ensures the accurate identification and quantification of all potential impurities—related substances, residual solvents, and structural deviations—thereby guaranteeing the quality, safety, and regulatory compliance of the API.

References

Application Note: A Comprehensive Guide to the HPLC Analysis of Substituted Picolinic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed guide for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of substituted picolinic acid compounds. Picolinic acid and its derivatives are a critical class of molecules in pharmaceutical and biological research, necessitating robust and reliable analytical techniques for their quantification and characterization. This document moves beyond rigid templates to offer a foundational understanding of the chromatographic principles governing their separation. We delve into the causality behind experimental choices, from stationary phase selection to mobile phase optimization, with a focus on addressing the challenges posed by the inherent polarity and ionizable nature of these compounds. Detailed, step-by-step protocols for method development, sample preparation, and validation in accordance with ICH guidelines are provided, supported by scientific literature and established best practices.

Introduction: The Analytical Challenge of Picolinic Acid Derivatives

Picolinic acid (pyridine-2-carboxylic acid) is a pyridine derivative with a carboxylic acid substituent at the 2-position.[1][2] It is an important chelating agent and a key intermediate in various biological pathways and pharmaceutical synthesis.[3][4] The diverse array of substituted picolinic acids, featuring functional groups such as halogens, hydroxyl, amino, and alkyl moieties, presents a significant analytical challenge. These substitutions can dramatically alter the physicochemical properties of the parent molecule, including its polarity, hydrophobicity, and ionization constant (pKa), all of which profoundly impact its chromatographic behavior.[5]

Traditional reversed-phase HPLC methods often struggle to provide adequate retention and separation for these polar compounds.[6] This guide will explore advanced chromatographic strategies, including mixed-mode and hydrophilic interaction liquid chromatography (HILIC), that offer superior performance for this class of analytes.

Understanding the Chromatographic Behavior of Substituted Picolinic Acids

The key to developing a successful HPLC method lies in understanding the interplay between the analyte's properties and the chromatographic system.

The Role of Substituents

The nature and position of substituents on the picolinic acid ring dictate the molecule's overall polarity and its interaction with the stationary and mobile phases.

  • Electron-withdrawing groups (e.g., -Br, -CF₃, -NO₂) increase the acidity of the carboxylic acid group (lower pKa) and can increase hydrophobicity, leading to longer retention times in reversed-phase HPLC.

  • Electron-donating groups (e.g., -OH, -NH₂, -CH₃) decrease the acidity of the carboxylic acid group (higher pKa) and increase polarity, often resulting in shorter retention times in reversed-phase HPLC.[5]

  • Positional Isomerism: The position of the substituent significantly affects the molecule's dipole moment and its ability to interact with the stationary phase, making the separation of isomers a common challenge.[7][8]

The Criticality of Mobile Phase pH

Picolinic acid and its derivatives are ionizable compounds. The mobile phase pH relative to the analyte's pKa determines its degree of ionization and, consequently, its retention.[9]

  • Low pH (pH < pKa): The carboxylic acid group is protonated (neutral), making the molecule less polar and more retained on a reversed-phase column.

  • High pH (pH > pKa): The carboxylic acid group is deprotonated (anionic), increasing the molecule's polarity and leading to reduced retention on a reversed-phase column.

Controlling the mobile phase pH with an appropriate buffer is therefore essential for achieving reproducible retention times and optimal selectivity.[9]

Strategic Method Development

A systematic approach to method development is crucial for achieving a robust and reliable separation.

Column Selection: Beyond Conventional C18

While C18 columns are the workhorses of reversed-phase chromatography, they often provide insufficient retention for polar picolinic acid derivatives. The following stationary phases offer significant advantages:

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities on a single support, providing multiple modes of interaction for enhanced retention and selectivity of polar and ionizable compounds.[3][10] Examples include columns with embedded cation-exchange groups that can interact with the protonated pyridine ring of picolinic acid derivatives.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[11]

  • Phenyl Columns: The pi-pi interactions offered by phenyl stationary phases can provide unique selectivity for aromatic compounds like picolinic acid derivatives.

Mobile Phase Optimization

The choice of mobile phase components is critical for achieving the desired separation.

  • Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol can offer different selectivity and is also widely used.

  • Aqueous Phase and Buffer Selection: A buffered aqueous phase is necessary to control the pH. For LC-MS applications, volatile buffers such as ammonium formate or ammonium acetate are preferred. For UV detection, phosphate buffers are robust, but care must be taken to avoid precipitation when mixed with high concentrations of organic solvent.[12]

  • Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, is often necessary to separate a mixture of substituted picolinic acids with a wide range of polarities.

Detailed Experimental Protocols

This section provides detailed protocols for sample preparation, HPLC method development, and validation.

Protocol 1: Sample Preparation from Biological Matrices (Plasma)

This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of substituted picolinic acids from a plasma matrix.

Objective: To extract acidic drug compounds from plasma, removing proteins and other interfering substances.

Materials:

  • Polymeric SPE cartridges (e.g., Strata-X)

  • Human plasma

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 2% formic acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the picolinic acid derivatives are in their neutral form.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Causality: Acidifying the plasma sample protonates the carboxylic acid group of the picolinic acid derivatives, increasing their hydrophobicity and promoting their retention on the reversed-phase SPE sorbent. The wash step removes highly polar impurities, while the elution with a strong organic solvent recovers the analytes of interest.

Protocol 2: HPLC Method for the Separation of Substituted Picolinic Acids

This protocol outlines a starting point for the HPLC analysis of a mixture of substituted picolinic acids using a mixed-mode column.

Objective: To achieve a baseline separation of picolinic acid and its substituted derivatives with varying polarities.

Instrumentation and Materials:

  • HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector

  • Mixed-mode column (e.g., Coresep 100, 4.6 x 150 mm, 5 µm)[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Picolinic acid and substituted picolinic acid standards

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm or MS in positive ion mode

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 50
    17.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

Expected Elution Order Rationale: The elution order in mixed-mode chromatography is a combination of reversed-phase and ion-exchange interactions. Generally, more hydrophobic compounds will be retained longer. However, the ion-exchange mechanism will also play a significant role, with compounds having a higher affinity for the ion-exchanger on the stationary phase being more retained. The low pH of the mobile phase ensures the carboxylic acid group is largely protonated, while the pyridine nitrogen is protonated, allowing for cation-exchange interactions.

Protocol 3: Method Validation According to ICH Q2(R2) Guidelines

This protocol provides a framework for validating the developed HPLC method.[9][13]

Objective: To demonstrate that the analytical method is suitable for its intended purpose.

Validation Parameters:

  • Specificity: Analyze blank samples, a placebo formulation, and the analyte standard to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five standard solutions of known concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[4][14]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[15]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should be ≤ 2%.[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[1]

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2 units, column temperature ±5 °C) and assess the impact on the results.

Data Presentation and Visualization

Clear presentation of data is essential for interpreting and communicating results.

Table 1: Physicochemical Properties and Expected Retention Behavior of Selected Substituted Picolinic Acids
CompoundSubstituentPositionLogP (Predicted)pKa (Predicted)Expected Retention Time (Relative to Picolinic Acid)
Picolinic Acid-H-0.55.4Reference
5-Bromopicolinic Acid-Br51.54.5Longer
3-Hydroxypicolinic Acid-OH30.25.2Shorter
6-Methylpicolinic Acid-CH₃61.05.6Longer
4-Aminopicolinic Acid-NH₂40.15.8Shorter

Note: LogP and pKa values are predictions and may vary. The expected retention time is based on a reversed-phase/cation-exchange mixed-mode mechanism.

Table 2: Example Method Validation Data
ParameterSpecificationResult
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5%
Repeatability (RSD)≤ 2.0%0.8%
Intermediate Precision (RSD)≤ 2.0%1.2%
LOQ-0.1 µg/mL

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Matrix (e.g., Plasma) Pretreat Protein Precipitation & pH Adjustment Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Reconstitute Evaporation & Reconstitution Elute->Reconstitute Autosampler Autosampler Injection Reconstitute->Autosampler Column Mixed-Mode HPLC Column Autosampler->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(2,5-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(2,5-Difluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The synthesis, typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Negishi coupling, can be influenced by a variety of factors. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-yielding reaction.

I. Synthetic Overview: The Cross-Coupling Approach

The most common and versatile methods for the synthesis of this compound involve the coupling of a 6-halopicolinic acid derivative with a (2,5-difluorophenyl)metallic reagent. The two primary strategies are the Suzuki-Miyaura coupling, which utilizes a boronic acid, and the Negishi coupling, which employs an organozinc reagent.

Suzuki-Miyaura Pathway

This reaction couples a 6-halopicolinic acid (or its ester) with 2,5-difluorophenylboronic acid in the presence of a palladium catalyst and a base.

Negishi Pathway

This pathway involves the reaction of a 6-halopicolinic acid derivative with a pre-formed (2,5-difluorophenyl)zinc halide, also catalyzed by a palladium or nickel complex.[1]

Below is a generalized workflow for these synthetic routes.

Synthesis Workflow cluster_start Starting Materials cluster_reagents Reagent Type Picolinic_Acid 6-Halopicolinic Acid (X = Cl, Br, I) Coupling Pd-Catalyzed Cross-Coupling Picolinic_Acid->Coupling Aryl_Reagent 2,5-Difluorophenyl Reagent Boronic_Acid Boronic Acid (Suzuki-Miyaura) Aryl_Reagent->Boronic_Acid Organozinc Organozinc (Negishi) Aryl_Reagent->Organozinc Boronic_Acid->Coupling Base (e.g., K₃PO₄) Pd Catalyst/Ligand Organozinc->Coupling Pd or Ni Catalyst Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product 6-(2,5-Difluorophenyl) picolinic acid Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction, Suzuki-Miyaura or Negishi, is better for my synthesis?

A1: Both reactions are powerful tools for this transformation. The choice often depends on the availability of starting materials and functional group tolerance. The Suzuki-Miyaura reaction is often preferred due to the commercial availability and stability of boronic acids. However, Negishi couplings can sometimes offer higher yields and faster reaction times, especially for less reactive halides, though organozinc reagents are sensitive to air and moisture.[2]

Q2: My starting 6-halopicolinic acid is poorly soluble in the reaction solvent. What can I do?

A2: Poor solubility can hinder reaction kinetics. Consider converting the picolinic acid to its methyl or ethyl ester. The ester group can be easily hydrolyzed back to the carboxylic acid after the coupling reaction. Alternatively, using a more polar aprotic solvent like dioxane or DMF, or a solvent mixture, can improve solubility.

Q3: What is the best palladium catalyst and ligand combination for this reaction?

A3: For Suzuki-Miyaura couplings involving electron-deficient partners like 2,5-difluorophenylboronic acid, highly active catalysts are recommended to minimize side reactions.[3] Catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or pre-formed palladium catalysts (e.g., XPhos Pd G3) are often effective.[4][5] For Negishi couplings, Pd(PPh₃)₄ or catalyst systems generated in situ from Pd₂(dba)₃ and a phosphine ligand are common choices.[6]

Q4: How do I effectively remove the palladium catalyst from my final product?

A4: Residual palladium is a common concern, especially in pharmaceutical synthesis. After the reaction, a common method is to filter the reaction mixture through a pad of celite. For more stringent removal, treatment with activated carbon or a metal scavenger (e.g., silica-based thiourea) during workup is effective. Purification by column chromatography or recrystallization will also significantly reduce palladium content.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most common issues in cross-coupling reactions.

Low_Yield_Troubleshooting cluster_reagents Reagent Issues & Solutions cluster_conditions Condition Issues & Solutions cluster_catalyst Catalyst Issues & Solutions Start Low or No Yield Check_Reagents 1. Reagent Quality Check Start->Check_Reagents Check_Conditions 2. Reaction Conditions Check Start->Check_Conditions Check_Catalyst 3. Catalyst System Check Start->Check_Catalyst Boronic_Acid_Deg Boronic acid degradation? (Protodeboronation) Check_Reagents->Boronic_Acid_Deg Organozinc_Deg Organozinc inactive? Check_Reagents->Organozinc_Deg Halide_Inactive Halopyridine unreactive? Check_Reagents->Halide_Inactive Temp_Issue Temperature too low? Check_Conditions->Temp_Issue Base_Issue Base strength/type incorrect? Check_Conditions->Base_Issue Oxygen_Issue Oxygen contamination? Check_Conditions->Oxygen_Issue Catalyst_Deactivated Catalyst deactivated? Check_Catalyst->Catalyst_Deactivated Ligand_Issue Ligand inappropriate? Check_Catalyst->Ligand_Issue Solution_BA Solution: Use fresh boronic acid, run under inert atmosphere. Boronic_Acid_Deg->Solution_BA Solution_OZ Solution: Prepare fresh organozinc, ensure anhydrous conditions. Organozinc_Deg->Solution_OZ Solution_Halide Solution: Switch from Cl to Br or I, or use a more active catalyst. Halide_Inactive->Solution_Halide Solution_Temp Solution: Increase temperature (typically 80-120 °C). Temp_Issue->Solution_Temp Solution_Base Solution: For Suzuki, try K₃PO₄ or Cs₂CO₃. Ensure base is finely ground. Base_Issue->Solution_Base Solution_Oxygen Solution: Degas solvent thoroughly, maintain inert atmosphere. Oxygen_Issue->Solution_Oxygen Solution_Catalyst Solution: Use fresh catalyst, increase catalyst loading (1-5 mol%). Catalyst_Deactivated->Solution_Catalyst Solution_Ligand Solution: Use bulky, electron-rich ligand (e.g., Buchwald-type). Ligand_Issue->Solution_Ligand

Caption: Troubleshooting flowchart for low product yield.

Potential Cause Explanation Suggested Solution
Degradation of Boronic Acid 2,5-Difluorophenylboronic acid is an electron-deficient boronic acid and can be prone to protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially at elevated temperatures and in the presence of water and base.[3]Use fresh, high-purity boronic acid. Minimize reaction time and temperature where possible. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[4]
Inactive Organozinc Reagent Organozinc reagents are sensitive to moisture and air. Improper preparation or handling can lead to decomposition and an inactive reagent.[1]Prepare the organozinc reagent fresh before use under strictly anhydrous and inert conditions. Titrate the reagent to determine its exact concentration.
Inactive Catalyst The Pd(0) active species can be oxidized to inactive forms. The palladium precatalyst may not have been properly activated.Use a fresh source of palladium catalyst and ligand. Consider using a pre-activated catalyst. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.[4]
Insufficient Reaction Temperature Cross-coupling reactions, especially with less reactive halides like chlorides, often require elevated temperatures to proceed at a reasonable rate.[7]Increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-120 °C.
Incorrect Base The choice of base is critical in Suzuki-Miyaura couplings. It plays a role in the transmetalation step.[7] For electron-deficient boronic acids, a stronger, non-nucleophilic base like K₃PO₄ is often effective.[8]Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous and finely powdered for better reactivity.
Problem 2: Formation of Significant Byproducts

The presence of byproducts complicates purification and reduces the yield of the desired product.

Observed Byproduct Potential Cause Suggested Solution
Homocoupling of Boronic Acid (Biphenyl byproduct) Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid to form 2,2',5,5'-tetrafluorobiphenyl.[9]Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4]
Protodeboronation of Boronic Acid As mentioned, electron-deficient boronic acids are susceptible to replacement of the boronic acid group with a hydrogen atom, leading to 1,4-difluorobenzene as a byproduct.[3]Use a highly active catalyst system to promote the desired cross-coupling at a rate faster than protodeboronation. Minimize water content in the reaction.[3]
Homocoupling of Halopyridine This can occur, particularly in Negishi couplings, leading to the formation of a bipyridine dimer. Nickel catalysts are sometimes more prone to this side reaction than palladium.[2]Optimize the reaction temperature and catalyst loading. If using a nickel catalyst, consider switching to a palladium-based system.
Dehalogenation of Halopyridine The starting 6-halopicolinic acid can be reduced to picolinic acid, especially if there are sources of hydride in the reaction or via certain catalyst decomposition pathways.[10]Ensure the purity of all reagents and solvents. Use a well-defined catalyst system.
Problem 3: Difficult Purification

Even with a good yield, isolating the pure product can be challenging.

Purification Issue Explanation Suggested Solution
Product is an oil or difficult to crystallize The presence of impurities can inhibit crystallization. The product itself may have a low melting point.Attempt purification by flash column chromatography on silica gel. A solvent system of ethyl acetate/hexanes with a small amount of acetic acid can be effective for acidic compounds.
Co-elution of product and starting material/byproducts The polarity of the product may be very similar to that of the starting materials or byproducts, making chromatographic separation difficult.Adjust the solvent system for chromatography. Consider derivatization of the carboxylic acid to its ester to alter its polarity for separation, followed by hydrolysis.
Product remains in the aqueous phase during extraction As a carboxylic acid, the product can form a salt and be highly soluble in an aqueous base.During workup, acidify the aqueous layer to a pH of ~3-4 with an acid like 1M HCl to protonate the carboxylic acid and the pyridine nitrogen, then extract with an organic solvent like ethyl acetate or dichloromethane.[11]

IV. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Reagent Preparation : To an oven-dried reaction vessel, add 6-bromo-2-picolinic acid (1.0 equiv), 2,5-difluorophenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if necessary.

  • Inert Atmosphere : Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition : Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction : Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup : Cool to room temperature, dilute with water, and acidify to pH ~4 with 1M HCl. Extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.[8]

Protocol 2: Purification by Acid-Base Extraction

This technique is useful for purifying the final acidic product.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The desired picolinic acid product will move into the aqueous layer as its salt.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl to pH ~3-4, which will precipitate the pure product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[11]

V. References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. 4

  • MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. --INVALID-LINK--

  • Thieme. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. --INVALID-LINK--

  • Organic Syntheses. picolinic acid hydrochloride. --INVALID-LINK--

  • Wikipedia. Negishi coupling. --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Reddit. (2022). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. --INVALID-LINK--

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. --INVALID-LINK--

  • Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. 3

  • Denmark Group. The Negishi Cross-Coupling Reaction. --INVALID-LINK--

  • ResearchGate. (2020). Negishi cross‐coupling reactions using the organozinc reagents 6 c and 6 d. --INVALID-LINK--

  • Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. --INVALID-LINK--

  • Organic Syntheses. Bipyridine. --INVALID-LINK--

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. 8

  • ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. --INVALID-LINK--

  • Google Patents. 6-chlorine-3-fluorine-2-picolinic acid synthesis process. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. 5

  • ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. --INVALID-LINK--

  • Wikipedia. Picolinic acid. --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 1. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. --INVALID-LINK--

  • The Importance of Boronic Acids in Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Google Patents. Process for the isolation of pyridine carboxylic acids. --INVALID-LINK--

  • Google Patents. Process for synthesis of picolinamides. --INVALID-LINK--

  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. --INVALID-LINK--

  • National Center for Biotechnology Information. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. --INVALID-LINK--

References

Technical Support Center: Synthesis of 6-(2,5-Difluorophenyl)picolinic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 6-(2,5-Difluorophenyl)picolinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction for this specific transformation. Here, we delve into the nuances of this powerful C-C bond-forming reaction, offering troubleshooting advice and frequently asked questions to navigate the common challenges encountered in the lab.

I. Reaction Overview: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][2] In the context of synthesizing this compound, the reaction couples a 6-halopicolinic acid derivative with (2,5-Difluorophenyl)boronic acid.

The catalytic cycle, a well-established mechanism, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halopicolinic acid derivative.[1][3] This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3][5]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n RPdX R¹-Pd(II)L_n-X Pd0->RPdX R¹-X OxAdd Oxidative Addition RPdR R¹-Pd(II)L_n-R² RPdX->RPdR R²-B(OR)₂ + Base Transmetalation Transmetalation RPdR->Pd0 R¹-R² Product R¹-R² RPdR->Product RedElim Reductive Elimination RX R¹-X (6-halopicolinic acid derivative) BoronicAcid R²-B(OR)₂ ((2,5-Difluorophenyl)boronic acid) Base Base

Caption: General catalytic cycle of the Suzuki-Miyaura coupling.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound.

Q1: What are the recommended starting materials for this synthesis?

A1: The typical starting materials are a 6-halopicolinic acid derivative and (2,5-Difluorophenyl)boronic acid or its corresponding boronate ester.

  • Halopicolinic Acid: 6-Chloropicolinic acid or 6-bromopicolinic acid are commonly used. While iodides are more reactive, chlorides are often more cost-effective and readily available.[3] The reactivity order is generally I > Br > Cl.[3]

  • Boronic Acid/Ester: (2,5-Difluorophenyl)boronic acid is the standard coupling partner. In some cases, using a boronate ester, such as a pinacol ester, can offer enhanced stability and reduce side reactions like protodeboronation.[6][7]

Q2: Which palladium catalyst and ligand system is most effective?

A2: The choice of catalyst and ligand is critical for a successful reaction, especially when dealing with less reactive aryl chlorides.

  • For Aryl Bromides/Iodides: More traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may be sufficient.[12]

Q3: How do I select the appropriate base and solvent?

A3: The base and solvent system plays a crucial role in activating the boronic acid and maintaining the solubility of all reaction components.

ParameterRecommendationRationale
Base K₂CO₃, K₃PO₄, Cs₂CO₃These bases are effective at activating the boronic acid.[8] For substrates sensitive to strong bases, milder options like K₃PO₄ or even KF can be used to prevent degradation.[4][13]
Solvent Toluene, Dioxane, THF, or mixtures with water (e.g., Dioxane/H₂O)Aprotic polar solvents are generally effective.[10] The addition of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[6] For base-sensitive substrates, anhydrous conditions may be preferable.[14]
Q4: What are the typical reaction temperatures and times?

A4: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate.

  • Temperature: A range of 80-110 °C is common.[10]

  • Time: Reaction times can vary from a few hours to 24 hours. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

Q5: How can I purify the final product, this compound?

A5: Purification typically involves a series of extraction and chromatography steps.

  • Workup: After the reaction, the mixture is cooled, and the palladium catalyst is often removed by filtration through a pad of Celite or silica gel.[5][10]

  • Extraction: The filtrate is then subjected to an aqueous workup to remove the inorganic base and other water-soluble impurities. The product is extracted into an organic solvent like ethyl acetate.[10]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[10] Given the acidic nature of the product, care must be taken during chromatography to avoid streaking. Sometimes, adding a small amount of acetic acid to the eluent can improve separation.

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

This is the most common problem and can stem from several factors.

Troubleshooting_Yield Start Low/No Yield CheckReagents Verify Reagent Quality & Purity Start->CheckReagents CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckConditions Review Reaction Conditions Start->CheckConditions CheckSideReactions Investigate Side Reactions Start->CheckSideReactions SolutionReagents Use fresh, pure starting materials. Ensure boronic acid is not degraded. CheckReagents->SolutionReagents SolutionCatalyst Use a fresh batch of catalyst. Consider a more active catalyst/ligand system (e.g., Buchwald ligands for chlorides). CheckCatalyst->SolutionCatalyst SolutionConditions Ensure proper degassing. Increase temperature. Optimize base/solvent. CheckConditions->SolutionConditions SolutionSideReactions Address protodeboronation (milder base, boronate ester). Minimize homocoupling (rigorous degassing). CheckSideReactions->SolutionSideReactions

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air.

    • Solution: Use a fresh batch of catalyst. For challenging couplings, especially with 2-chloropyridines, consider using more robust pre-catalysts or specialized ligand systems.[10][11]

  • Poor Quality Boronic Acid: Boronic acids can degrade over time, especially if not stored properly.

    • Solution: Use fresh (2,5-Difluorophenyl)boronic acid or consider converting it to a more stable pinacol ester.[6]

  • Inefficient Degassing: Oxygen can deactivate the Pd(0) catalyst.

    • Solution: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[8]

  • Suboptimal Base or Solvent: The chosen base may not be strong enough to activate the boronic acid, or the reactants may not be fully soluble.

    • Solution: Experiment with different bases (e.g., switch from K₂CO₃ to K₃PO₄) or solvent systems (e.g., try a dioxane/water mixture).[8][10]

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition.[10]

Issue 2: Presence of Significant Side Products

Several side reactions can compete with the desired Suzuki coupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1,4-difluorobenzene.[16] This is a common issue with electron-deficient or heteroaryl boronic acids.[8][17]

    • Solutions:

      • Use a milder base like K₃PO₄ or KF.[8]

      • Employ anhydrous conditions.

      • Use a boronate ester (e.g., pinacol ester) instead of the free boronic acid, as they are generally more stable.[6]

  • Homocoupling: The coupling of two boronic acid molecules to form 2,2',5,5'-tetrafluorobiphenyl. This is often promoted by the presence of oxygen.[18]

    • Solution: Rigorous degassing of the reaction mixture is crucial to minimize this side reaction.[18]

  • Dehalogenation: The starting 6-halopicolinic acid is converted to picolinic acid.

    • Solution: This can occur if there are sources of hydride in the reaction. Ensure solvents are anhydrous and pure.

Issue 3: Difficulty in Product Isolation and Purification

The carboxylic acid functionality of the product can sometimes complicate purification.

  • Poor Extraction: The product may have some solubility in the aqueous phase, especially if the pH is high.

    • Solution: During the workup, carefully acidify the aqueous layer to a pH of ~3-4 with an acid like 1M HCl before extracting with an organic solvent. This will ensure the picolinic acid is in its neutral, more organic-soluble form.

  • Streaking on Silica Gel Column: The acidic nature of the product can lead to poor chromatographic separation.

    • Solution: Add a small amount (0.5-1%) of acetic acid to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape.

  • Contamination with Boronic Acid Byproducts: Boronic acids and their byproducts can sometimes be difficult to separate from the desired product.

    • Solution: A wash with a basic aqueous solution (e.g., dilute NaOH) can sometimes help remove residual boronic acid, but care must be taken not to lose the product. Alternatively, specialized purification techniques like using scavenger resins may be employed.

IV. Experimental Protocol Example

This is a generalized starting protocol that should be optimized for your specific setup.

Materials:

  • 6-Chloropicolinic acid (1.0 equiv)

  • (2,5-Difluorophenyl)boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 6-chloropicolinic acid, (2,5-Difluorophenyl)boronic acid, and potassium carbonate.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: --INVALID-LINK--

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: --INVALID-LINK--

  • Pharmapproach. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (2021). Available from: --INVALID-LINK--

  • Wikipedia. Protodeboronation. Available from: --INVALID-LINK--

  • BenchChem. Optimizing reaction conditions for 5-(Benzo[d]dioxol-5-yl)picolinic acid synthesis. Available from: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Available from: --INVALID-LINK--

  • Cresswell, A. J., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 54(39), 11499-11503.

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: --INVALID-LINK--

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5047-5058.

  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available from: --INVALID-LINK--

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: --INVALID-LINK--

  • Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999-01-01). Available from: --INVALID-LINK--

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available from: --INVALID-LINK--

  • BenchChem. Optimizing base selection for Suzuki reactions with sensitive substrates. Available from: --INVALID-LINK--

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). Available from: --INVALID-LINK--

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: --INVALID-LINK--

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Available from: --INVALID-LINK--

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... Available from: --INVALID-LINK--

  • Reddit. Failed suzuki coupling, any suggenstions?. (2024-01-12). Available from: --INVALID-LINK--

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016-08-09). Available from: --INVALID-LINK--

  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014-12-23). Available from: --INVALID-LINK--

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: --INVALID-LINK--

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: --INVALID-LINK--

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025-03-29). Available from: --INVALID-LINK--

  • Organic Syntheses. picolinic acid hydrochloride. Available from: --INVALID-LINK--

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. (2021-10-13). Available from: --INVALID-LINK--

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available from: --INVALID-LINK--

  • National Institutes of Health. A versatile route towards 6-arylpipecolic acids. (2025-06-04). Available from: --INVALID-LINK--

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: --INVALID-LINK--

  • Google Patents. Picolinic acid recovery. Available from: --INVALID-LINK--

  • Royal Society of Chemistry. Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. (2021-03-22). Available from: --INVALID-LINK--

  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023-09-27). Available from: --INVALID-LINK--

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. (2025-08-06). Available from: --INVALID-LINK--

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: --INVALID-LINK--

  • Wikipedia. Picolinic acid. Available from: --INVALID-LINK--

  • Google Patents. Process for purification of aryl carboxylic acids. Available from: --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for Preparing 6-(2,5-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 6-(2,5-difluorophenyl)picolinic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.

The preparation of this molecule typically relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is structured to walk you through the optimization workflow, address common experimental challenges, and answer frequently asked questions.

Optimization & Troubleshooting Workflow

The following diagram outlines a logical workflow for optimizing the Suzuki-Miyaura coupling for this specific synthesis and troubleshooting common issues that may arise.

G Optimization Workflow for the Synthesis of this compound start Define Goal: High-yield synthesis of This compound setup Select Initial Conditions: - 6-Halopicolinic Acid Ester - 2,5-Difluorophenylboronic Acid (1.2-1.5 eq.) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->setup run_test Run Small-Scale Test Reaction under Inert Atmosphere (N₂/Ar) setup->run_test analyze Analyze Results (TLC, LC-MS, ¹H NMR) run_test->analyze decision Evaluate Outcome analyze->decision troubleshoot_yield Low / No Yield? - Check catalyst activity - Ensure inert atmosphere - Verify reagent quality decision->troubleshoot_yield  Low Yield troubleshoot_proto Protodeboronation? - Use milder base (KF, K₃PO₄) - Lower reaction temperature - Use more active catalyst for shorter time decision->troubleshoot_proto Byproduct Observed troubleshoot_slow Slow / Incomplete Reaction? - Increase temperature - Switch to advanced ligand (e.g., XPhos, RuPhos) - Screen different solvents decision->troubleshoot_slow Incomplete scale_up Scale-Up Optimized Reaction decision->scale_up Good Yield (>80%) optimize Optimize Further: Adjust one variable at a time (Ligand, Base, Solvent, Temp) troubleshoot_yield->optimize troubleshoot_proto->optimize troubleshoot_slow->optimize optimize->run_test Re-run Test purify Purification: 1. Aqueous Workup 2. Column Chromatography 3. Hydrolyze Ester (if used) 4. Recrystallization scale_up->purify product Final Product: This compound purify->product

Caption: A logical workflow for reaction optimization and troubleshooting.

Part 1: Understanding the Core Reaction Parameters

The Suzuki-Miyaura coupling is the reaction of choice for this synthesis. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A successful optimization hinges on balancing the rates of these steps while minimizing side reactions.

Table 1: Key Reaction Parameters and Optimization Strategy

ParameterRole in Reaction & CausalityOptimization & Troubleshooting Insights
Aryl Halide The electrophilic partner (e.g., methyl 6-chloro picolinate or 6-bromo picolinate). The C-X bond is broken during oxidative addition. Reactivity order: I > Br > Cl.Aryl chlorides are cheaper but less reactive, often requiring more active (and expensive) catalysts and higher temperatures.[2] Aryl bromides offer a good balance of reactivity and stability.
Boronic Acid The nucleophilic partner (2,5-difluorophenylboronic acid). Transfers the aryl group to the palladium center during transmetalation.Prone to protodeboronation (replacement of -B(OH)₂ with -H) under basic conditions, especially with ortho-fluorine substituents.[1] Use of a slight excess (1.2–1.5 equiv.) is common to drive the reaction to completion.
Palladium Catalyst The heart of the reaction (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Cycles between Pd(0) and Pd(II) oxidation states to facilitate C-C bond formation.For this challenging coupling, simple catalysts may be insufficient. Precatalysts like Pd₂(dba)₃ combined with specialized ligands are often superior.[3] Ensure the catalyst is active and not decomposed.
Ligand Binds to the palladium center, influencing its stability, solubility, and reactivity (e.g., PPh₃, XPhos, SPhos, RuPhos).The ortho-substituents on both coupling partners create steric hindrance. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential to accelerate both oxidative addition and the rate-limiting reductive elimination step.[4]
Base Activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. Also neutralizes acid generated in the cycle.This is a critical choice. Strong bases (e.g., NaOH) can accelerate protodeboronation.[4] Milder bases like K₃PO₄, K₂CO₃, or KF are preferred. The choice of an aqueous or anhydrous base can significantly impact yield.[4][5]
Solvent Solubilizes reactants, catalyst, and base. Affects reaction rate and catalyst stability.Aprotic polar solvents or mixtures are common. Dioxane/water, Toluene/ethanol/water, and THF are frequently used.[3][6] The solvent must be rigorously degassed to remove oxygen, which can cause catalyst decomposition and homocoupling of the boronic acid.[2][4]
Temperature & Time Controls the reaction kinetics.Higher temperatures increase the rate but can also accelerate catalyst decomposition and side reactions. For challenging couplings with aryl chlorides, temperatures of 100-120 °C may be needed.[3] For boronic acids prone to degradation, a shorter reaction time with a highly active catalyst may give the best result.[7]
Part 2: Troubleshooting Guide (Question & Answer Format)

Q1: My reaction has a very low yield or did not work at all. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the fundamentals is crucial.

  • Inert Atmosphere: The single most common cause of failure is oxygen contamination. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[4] Ensure your solvent was properly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes, or via freeze-pump-thaw cycles) and that the reaction was conducted under a positive pressure of an inert gas (N₂ or Ar) from start to finish.[2]

  • Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in-situ to the active Pd(0) species.[4] If the catalyst is old or has been improperly stored, it may be inactive. It is good practice to run a control reaction with known reactive partners (e.g., phenylboronic acid and iodobenzene) to verify your catalyst system's activity.

  • Reagent Quality: Verify the purity of your starting materials, especially the boronic acid, which can degrade upon storage.

Q2: I am observing a significant amount of fluorobenzene as a byproduct, indicating protodeboronation of my 2,5-difluorophenylboronic acid. How can I prevent this?

A2: Protodeboronation is a well-known side reaction for electron-deficient or sterically hindered aryl boronic acids, and the ortho-fluorine atoms on your reagent make it particularly susceptible.[1]

  • Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or potassium fluoride (KF).[4][5]

  • Modify Reaction Time and Temperature: Protodeboronation is often time and temperature-dependent. The goal is for the desired cross-coupling to occur faster than the undesired degradation. Using a more active catalyst system (e.g., a Buchwald-type ligand) may allow the reaction to proceed quickly at a lower temperature, minimizing the time the boronic acid is exposed to harsh conditions.[7]

  • Use Anhydrous Conditions: In some cases, switching to anhydrous solvents and bases can suppress the rate of protodeboronation.

Q3: My reaction is very slow and stalls before completion, even after extended heating. What conditions should I try?

A3: This issue often points to steric hindrance. The 6-substituted picolinic acid and the 2,5-disubstituted phenyl ring create a sterically congested environment around the reaction center.

  • Switch to a Bulky, Electron-Rich Ligand: This is the most effective solution. Standard ligands like PPh₃ are often inadequate for sterically demanding substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to promote the coupling of hindered substrates by accelerating the slow reductive elimination step.[4]

  • Increase Temperature: If using a thermally stable catalyst system, carefully increasing the temperature in increments of 10 °C can overcome the activation energy barrier. Monitor for decomposition by TLC or LC-MS.

  • Screen Solvents: The choice of solvent can influence the reaction rate. Sometimes switching from a common solvent like dioxane to toluene or t-amyl alcohol can improve results for challenging couplings.[3]

Q4: I'm having difficulty purifying the final product. The crude material is an inseparable mixture. What are the best practices?

A4: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Aqueous Workup: After the reaction, a proper aqueous workup is essential. Quench the reaction, dilute with an organic solvent (like ethyl acetate), and wash with water. To remove the basic catalyst and excess base, wash with a dilute acid (e.g., 1M HCl). To remove unreacted boronic acid, a wash with a dilute base (e.g., 1M NaOH) can be effective, as the boronic acid is acidic.

  • Column Chromatography: Silica gel chromatography is typically required. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with an appropriate solvent (e.g., ethyl acetate), is usually effective.

  • Consider an Ester Intermediate: Performing the Suzuki coupling on the methyl or ethyl ester of 6-chloropicolinic acid can simplify purification. The ester product is typically less polar and easier to separate via chromatography. The final step is then a simple hydrolysis of the ester to yield the desired carboxylic acid.[8]

Part 3: Frequently Asked Questions (FAQs)

Q1: Should I use 6-chloropicolinic acid or 6-bromopicolinic acid as my starting material? The reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl. 6-Bromopicolinic acid will be more reactive, allowing for milder reaction conditions (lower temperature, less active catalyst), which can be beneficial for preserving the sensitive boronic acid. However, 6-chloropicolinic acid is generally more cost-effective. If you have access to highly active catalyst systems (e.g., Pd₂(dba)₃/XPhos), the coupling of the chloride is often achievable and more economical for large-scale synthesis.[2][3]

Q2: Can I use the picolinic acid directly in the coupling reaction, or must I use an ester? While it is sometimes possible to use the free carboxylic acid, it is generally advisable to use the corresponding methyl or ethyl ester. The acidic proton of the carboxylic acid can interfere with the basic reaction conditions, and the carboxylate can coordinate to the palladium center, potentially inhibiting catalysis. Using an ester protects this functionality. The ester can be easily hydrolyzed back to the carboxylic acid in a final step after the C-C bond has been formed.[8]

Q3: What is the best analytical method to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Stain with a UV lamp to visualize the aromatic spots. For more quantitative and accurate analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It allows you to track the disappearance of starting materials and the appearance of the product, and it can help identify byproducts like the protodeboronated starting material or homocoupled species.

Part 4: Recommended Experimental Protocol

This protocol is a robust starting point for the coupling of a 6-chloropicolinate ester, which often requires more forcing conditions. It employs a highly active Buchwald-type catalyst system.

Reaction: Methyl 6-chloropicolinate with 2,5-difluorophenylboronic acid

  • Reagent Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl 6-chloropicolinate (1.0 equiv.), 2,5-difluorophenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

    • In a separate vial, add the palladium precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and the ligand XPhos (6 mol%).

  • Reaction Setup (Inert Atmosphere):

    • Seal the Schlenk tube with a septum. Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Add the catalyst/ligand mixture to the Schlenk tube against a positive flow of inert gas.

    • Add degassed, anhydrous 1,4-dioxane via syringe to the tube (to achieve a substrate concentration of ~0.1 M).

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 110 °C.

    • Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots (via syringe) every 1-2 hours and analyzing by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to obtain the pure methyl 6-(2,5-difluorophenyl)picolinate.

  • Ester Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 ratio).

    • Add lithium hydroxide (LiOH, ~3.0 equiv.) and stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).

    • Acidify the mixture to pH ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound.

References

Technical Support Center: Purification of 6-(2,5-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-(2,5-Difluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this substance is critical, as even trace impurities can impact the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). The primary synthetic route to this compound often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a picolinic acid derivative and a difluorophenylboronic acid. This process, while efficient, can introduce a range of challenging impurities that necessitate robust purification strategies.

This guide will walk you through the most common purification methods, explain the underlying chemical principles, and provide detailed protocols and troubleshooting advice to help you achieve the desired purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the specific synthetic route employed. For a typical Suzuki-Miyaura coupling between 6-chloropicolinic acid and 2,5-difluorophenylboronic acid, you should anticipate the following impurities:

  • Unreacted Starting Materials:

    • 6-chloropicolinic acid

    • 2,5-difluorophenylboronic acid

  • Homocoupling Byproducts:

    • 2,2',5,5'-Tetrafluorobiphenyl (from the coupling of two molecules of the boronic acid)[1]

  • Protodeboronation Product:

    • 1,4-Difluorobenzene (from the loss of the boronic acid group)[1][2]

  • Boronic Acid Anhydrides (Boroxines):

    • Trimeric dehydration products of the boronic acid[1]

  • Palladium Catalyst Residues:

    • Residual palladium from the coupling reaction.

Q2: My crude product is a dark, oily residue. How can I get it to crystallize?

A2: An oily residue suggests the presence of significant impurities that are inhibiting crystallization. Before attempting recrystallization, it is highly recommended to perform a preliminary purification step. An acid-base extraction is often very effective in this scenario to remove neutral impurities and catalyst residues. Following the extraction, you can proceed with a systematic approach to find a suitable recrystallization solvent.

Q3: I'm seeing a persistent impurity with a similar polarity to my product in HPLC analysis. What is the best way to remove it?

A3: When dealing with an impurity of similar polarity, standard purification techniques may be less effective. Here are a few strategies to consider:

  • Optimize Recrystallization: Experiment with a variety of solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can sometimes provide the selectivity needed to exclude the impurity from the crystal lattice.

  • Preparative HPLC: If the impurity is present in a significant amount and other methods fail, preparative HPLC is a powerful tool for achieving high purity, although it may be less practical for large-scale purifications.

  • Derivatization: In some cases, you can temporarily derivatize your product to alter its polarity, allowing for easier separation from the impurity. The derivative can then be converted back to the desired product.

Troubleshooting Purification Workflows

Workflow 1: Acid-Base Extraction

Acid-base extraction is a fundamental and highly effective technique for separating acidic compounds like this compound from neutral and basic impurities. The principle relies on the differential solubility of the ionized (salt) and non-ionized forms of the compound in aqueous and organic phases.

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Guide for Acid-Base Extraction

Problem Possible Cause Solution
Poor separation of layers (emulsion formation) - Vigorous shaking of the separatory funnel.- High concentration of impurities acting as surfactants.- Allow the mixture to stand for a longer period.- Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low recovery of the product - Incomplete extraction into the aqueous phase.- Product is partially soluble in the organic solvent even in its salt form.- Incomplete precipitation upon acidification.- Perform multiple extractions with the aqueous base to ensure complete transfer of the product.- Ensure the pH of the aqueous phase is sufficiently basic to deprotonate the carboxylic acid.- After acidification, cool the aqueous solution in an ice bath to maximize precipitation.
Product precipitates as an oil upon acidification - The concentration of the product is too high.- The presence of impurities that lower the melting point.- Dilute the aqueous solution before acidification.- Add a small amount of a water-miscible organic solvent (e.g., methanol, ethanol) to the aqueous solution before acidification to aid in crystallization.
Workflow 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

References

Technical Support Center: Solvent Optimization for 6-(2,5-Difluorophenyl)picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(2,5-difluorophenyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond standard protocols and explore alternative, greener, and more efficient solvent systems for this critical synthesis. As your application scientist, I will provide not just procedures, but the underlying scientific rationale to empower you to make informed decisions in your lab.

The synthesis of this compound, a key building block in many pharmaceutical compounds, is typically achieved via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[1][2] The choice of solvent in these reactions is far from trivial; it is a critical parameter that profoundly influences reaction rates, yields, selectivity, and catalyst stability.[3][4][5] This guide provides answers to common challenges and questions regarding solvent selection and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the Suzuki coupling in this synthesis?

A: The solvent is not merely a medium for dissolving reactants; it actively participates in the catalytic cycle of palladium-catalyzed reactions.[3][6] Its key roles include:

  • Catalyst Stability and Activity: Solvents can coordinate with the palladium center, influencing the stability and reactivity of the active catalytic species.[6] Some solvents can even aid in the reduction of the Pd(II) precatalyst to the active Pd(0) form.[3]

  • Reagent Solubility: Ensuring all components—the picolinic acid derivative, the boronic acid, the base, and the catalyst—are sufficiently soluble is crucial for a homogeneous reaction and efficient mass transfer.

  • Influence on Reaction Mechanism: The solvent's polarity can stabilize or destabilize key transition states in the catalytic cycle, such as the oxidative addition and reductive elimination steps.[7][8] This can directly impact reaction rate and selectivity, for instance, by favoring the desired cross-coupling over side reactions like protodeboronation or homocoupling.[7]

  • Base Efficacy: The solvent modulates the strength and solubility of the base (e.g., K₃PO₄, Cs₂CO₃), which is essential for activating the boronic acid for transmetalation.[9]

Q2: What are the main drawbacks of commonly used solvents like dioxane, toluene, and DMF?

A: While traditional solvents are effective, they are facing increasing scrutiny due to environmental, health, and safety concerns.[4][6]

  • Toluene: A nonpolar aromatic solvent, effective for many couplings. However, it is a volatile organic compound (VOC) with associated neurotoxicity concerns.[10]

  • 1,4-Dioxane: A polar ethereal solvent often used in Suzuki reactions. It is a suspected carcinogen and can form explosive peroxides upon storage.[6][11]

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is excellent for dissolving a wide range of substrates. Unfortunately, it is a reproductive toxin and can decompose at high temperatures to form toxic byproducts.[6][12] Many organizations are phasing out its use.[13]

Q3: What makes a solvent "green" or a "safer alternative," and what are some good starting points?

A: Green chemistry principles guide the selection of safer, more sustainable solvents.[14][15][16] Ideal alternative solvents are derived from renewable feedstocks, have low toxicity, are biodegradable, and have a lower environmental footprint.[17][18]

Excellent starting points for replacing the solvents mentioned above include:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ethereal solvent that is a great replacement for THF and dioxane. It has a higher boiling point and is less prone to peroxide formation.[19][20]

  • Cyclopentyl Methyl Ether (CPME): Another excellent ethereal solvent with a high boiling point, low peroxide formation, and favorable hydrophobic properties that can simplify workups.[20]

  • t-Amyl Alcohol or n-Butanol: Protic solvents that can be effective in certain Suzuki couplings and are considered greener than many traditional options.[19]

  • Propylene Carbonate (PC): A highly polar, low-toxicity solvent with a very high boiling point, making it a potential replacement for DMF or DMSO in some applications.[21]

Troubleshooting Guide: Solvent-Related Issues

Q4: I am seeing very low or no conversion of my starting materials. Could the solvent be the problem?

A: Yes, this is a very common solvent-related issue.

  • Probable Cause 1: Poor Solubility. One or more of your reactants (especially the boronic acid or the inorganic base) may not be soluble enough in your chosen solvent. This is often the case when using nonpolar solvents like toluene or heptane with polar substrates.

    • Solution: Switch to a more polar solvent system. A mixture of toluene/water or dioxane/water is a classic choice for Suzuki reactions because it helps dissolve both the organic and inorganic components.[1] For a greener approach, consider 2-MeTHF, which can sometimes be used with a small amount of water.

  • Probable Cause 2: Catalyst Deactivation. Your palladium catalyst may be deactivating or precipitating out of solution.

    • Solution: The solvent can play a role in stabilizing the catalyst.[6] Ethereal solvents like 2-MeTHF or CPME are often better at stabilizing palladium complexes than simple hydrocarbons. Ensure your solvent is properly degassed, as dissolved oxygen can lead to catalyst oxidation and deactivation.

Q5: My reaction is producing significant side products, especially homocoupling of the boronic acid (Aryl-Aryl) and/or protodeboronation (Aryl-H). How can I mitigate this?

A: Solvent choice is key to controlling these side reactions.

  • Probable Cause: Unfavorable Kinetics. These side reactions compete with the desired cross-coupling. Protodeboronation is often exacerbated by the presence of water, especially in combination with certain bases and solvents. Homocoupling can be promoted by oxygen or unfavorable reaction conditions.

    • Solution 1: Adjust Solvent Polarity. The polarity of the solvent can influence the relative rates of the desired reaction versus the side reactions.[7][8] There is no universal rule, so screening is necessary. Start with a medium-polarity aprotic solvent like 2-MeTHF.

    • Solution 2: Use a Biphasic System. An organic/aqueous biphasic system (e.g., Toluene/H₂O) can sometimes suppress side reactions by keeping the concentrations of certain species in each phase optimized.[1][2]

    • Solution 3: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly degassed via methods like sparging with argon or nitrogen, or through freeze-pump-thaw cycles. This minimizes dissolved oxygen, a key contributor to homocoupling.

Q6: The reaction works, but the product is difficult to isolate from the solvent during workup. What should I do?

A: This is a practical issue where solvent properties are paramount.

  • Probable Cause 1: High Boiling Point. If you are using a high-boiling solvent like DMF, DMSO, or propylene carbonate, removing it under reduced pressure can be difficult and energy-intensive, potentially leading to product degradation.

    • Solution: If possible, switch to a lower-boiling alternative that still provides good reactivity. Heptane (as a co-solvent), ethyl acetate, or 2-MeTHF have more manageable boiling points.[11][22] If a high-boiling solvent is required for reactivity, plan for an extraction-based workup rather than full solvent evaporation.

  • Probable Cause 2: Emulsion Formation. Some solvent/water combinations, particularly with polar aprotic solvents, can form stable emulsions during aqueous extraction, making phase separation difficult.

    • Solution: Adding brine (saturated NaCl solution) can often help break emulsions. Alternatively, choosing a more hydrophobic solvent like CPME can lead to cleaner phase separations.

Data & Protocols for Solvent Optimization
Table 1: Comparison of Common and Alternative Solvents for Suzuki-Miyaura Coupling
SolventBoiling Point (°C)Dielectric Constant (ε)ClassificationKey Hazards & ConsiderationsGreener Alternatives
Toluene 1112.4Nonpolar AproticVolatile, NeurotoxinHeptane, p-Cymene
1,4-Dioxane 1012.2Polar Aprotic (Ethereal)Suspected Carcinogen, Peroxide Former2-MeTHF, CPME
DMF 15336.7Polar Aprotic (Amide)Reproductive Toxin, High BPN-Butyl Acetate, Cyrene™
Acetonitrile 8237.5Polar Aprotic (Nitrile)Toxic, VolatileAcetone, Ethyl Acetate
2-MeTHF 806.2Polar Aprotic (Ethereal)Bio-based, Lower Peroxide RiskN/A
CPME 1064.7Polar Aprotic (Ethereal)Hydrophobic, Clean WorkupsN/A
t-Amyl Alcohol 1025.8Polar ProticModerate BP, BiodegradableN/A
Propylene Carbonate 24265.1Polar AproticLow Toxicity, Very High BPGlycerol (in some cases)

Data compiled from various sources.[12][18][22][23]

Experimental Workflow: Solvent Screening Protocol

This protocol outlines a parallel screening method to efficiently identify a suitable alternative solvent.

SolventScreeningWorkflow prep 1. Preparation - Prepare stock solutions of reactants - Dispense into parallel reactor vials add_solv 2. Solvent Addition - Add selected alternative  solvents to each vial - Add catalyst/ligand solution prep->add_solv reaction 3. Reaction - Seal vials and place in reactor - Heat to target temperature (e.g., 80°C) - Stir for a set time (e.g., 12h) add_solv->reaction quench 4. Quench & Sample - Cool reactions to RT - Take a small, precise aliquot  from each vial for analysis reaction->quench analysis 5. Analysis - Dilute aliquots - Analyze by LC-MS or GC-MS - Quantify product yield and purity quench->analysis scaleup 6. Scale-Up - Select best performing solvent - Optimize conditions on a  larger scale analysis->scaleup

Caption: Workflow for parallel solvent screening experiments.

Step-by-Step Protocol:

  • Preparation: In an inert atmosphere (glovebox), prepare stock solutions of your 6-halo-picolinic acid derivative, (2,5-difluorophenyl)boronic acid, and base (e.g., K₃PO₄) in a suitable, easily removable solvent like THF.

  • Dispensing: Dispense precise volumes of these stock solutions into an array of reaction vials (e.g., 24-well plate reactor). Evaporate the temporary solvent under a stream of nitrogen.

  • Solvent & Catalyst Addition: To each vial, add a measured volume of the alternative solvent to be tested. Add the palladium precatalyst and ligand, either as solids or as a stock solution. Include a control reaction with a known, effective solvent (e.g., dioxane).

  • Reaction: Seal the vials and place the reactor block on a magnetic stir plate. Heat to the desired temperature (e.g., 80-100 °C) and stir for a predetermined time (e.g., 4-24 hours).

  • Analysis: After cooling, take a small, measured aliquot from each reaction. Dilute this aliquot and analyze by LC-MS or UPLC to determine the conversion to this compound and identify any major side products.

  • Selection: Compare the results to identify the solvent(s) that provide the best combination of yield, purity, and reaction time. The most promising candidates can then be optimized on a larger scale.

Logical Diagram: Troubleshooting Low Yield

This decision tree provides a logical path to diagnose yield issues that may be solvent-related.

TroubleshootingTree start Low Yield Observed q_solubility Are all reactants soluble at reaction temperature? start->q_solubility a_sol_yes Try a more polar solvent or a biphasic system (e.g., 2-MeTHF/H₂O) q_solubility->a_sol_yes No q_degas Was the solvent thoroughly degassed? q_solubility->q_degas Yes a_degas Improve degassing procedure (e.g., sparge with Argon for 30 min) q_degas->a_degas No q_temp Is the temperature optimal for the solvent's boiling point? q_degas->q_temp Yes a_temp Adjust temperature. (Rule of thumb: ~20-30°C below solvent BP) q_temp->a_temp No end Re-evaluate catalyst system (ligand, loading) or base. q_temp->end Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Advanced Recrystallization of 6-(2,5-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 6-(2,5-Difluorophenyl)picolinic acid. This document is designed for researchers, scientists, and drug development professionals seeking to achieve high purity and control over the solid-state form of this active pharmaceutical ingredient (API). As an aromatic carboxylic acid with fluorine substituents, this molecule presents unique challenges and opportunities in crystallization. This guide provides in-depth, field-proven insights into advanced recrystallization techniques and offers practical solutions to common experimental hurdles.

Foundational Principles: Why Recrystallization Matters

Recrystallization is the most widely used method for purifying solid organic compounds, including APIs.[1][2] The process leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures. For an API like this compound, achieving high chemical purity is not the only goal. The crystalline form, or polymorph, can significantly impact critical drug properties such as solubility, stability, and bioavailability.[3][4][5] Therefore, mastering recrystallization is essential for controlling the final product's physical and chemical characteristics.[1][6]

The basic mechanism involves two primary stages: nucleation (the initial formation of stable crystal seeds) and crystal growth.[6] A successful purification process favors crystal growth over rapid nucleation, as slow, ordered growth tends to exclude impurity molecules from the crystal lattice, resulting in a purer final product.[7]

Strategic Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[8][9] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be chemically inert, and have a relatively low boiling point for easy removal.[9][10]

For this compound, the molecular structure offers several clues for solvent selection:

  • Picolinic Acid Moiety: The carboxylic acid and pyridine nitrogen are polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents like ethanol or water.[9] Studies on picolinic acid show it is highly soluble in water and less so in ethanol and acetonitrile.[11][12]

  • Difluorophenyl Group: This part of the molecule is nonpolar and hydrophobic. The fluorine atoms can participate in dipole-dipole interactions. Aromatic solvents like toluene may be effective due to potential π-stacking interactions.[13]

A systematic screening approach is recommended.

Table 1: Solvent Screening Guide for this compound
Solvent ClassExamplesRationale & Potential Use
Polar Protic Ethanol, Isopropanol, WaterSolubilizes the polar picolinic acid headgroup. Water may be too effective a solvent, leading to low recovery, but alcohol-water mixtures are excellent starting points.[9][13]
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileOffers a balance of polarity to dissolve the molecule without the strong hydrogen bonding of protic solvents. Good for single-solvent or co-solvent systems.[13][14]
Aromatic Toluene, XylenesInteracts favorably with the difluorophenyl ring. May require heating to achieve dissolution. Often results in well-ordered crystals.[13]
Ethers Tetrahydrofuran (THF)Moderate polarity. Can be a good solvent for compounds that are difficult to dissolve, but sometimes crystal formation is slow.[13][14]
Aliphatic Heptane, HexaneThe compound will likely have very low solubility. Primarily used as an anti-solvent to induce precipitation from a more polar solvent.[13][15]
Workflow for Solvent Selection

The following diagram outlines a logical workflow for identifying a suitable solvent system.

SolventSelection cluster_results Solubility Test Outcomes start Crude this compound test_sol Test Solubility in 1-2 mL of various solvents (Table 1) start->test_sol insoluble Insoluble in hot solvent test_sol->insoluble Test Result soluble_cold Soluble in cold solvent test_sol->soluble_cold ideal Soluble when hot, Insoluble when cold test_sol->ideal mod_soluble Moderately soluble when cold test_sol->mod_soluble reject Reject Solvent insoluble->reject soluble_cold->reject single_solvent Proceed with Single-Solvent Cooling Recrystallization ideal->single_solvent antisolvent Use as 'Solvent' in Anti-Solvent Method mod_soluble->antisolvent

Caption: Logical workflow for selecting an appropriate recrystallization solvent.

Advanced Recrystallization Protocols

Once a solvent system is identified, several techniques can be employed to optimize purity, yield, and crystal form.

A. Controlled Cooling Recrystallization

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely. If insoluble impurities remain, perform a hot filtration.[10]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Rapid cooling can cause the compound to precipitate instead of forming crystals, trapping impurities.[17]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

B. Anti-Solvent Recrystallization

This method is ideal when no single solvent has the desired solubility profile.[18] It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce crystallization.[6]

Protocol:

  • Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent (e.g., ethanol, THF) at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., water, heptane) dropwise to the solution while stirring. Continue adding until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Crystal Growth: Add a few drops of the "good" solvent to redissolve the fine precipitate, then allow the solution to stand undisturbed. Crystals should form as the system slowly re-equilibrates.

  • Isolation & Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the cooling method.

C. Melt Crystallization

For achieving ultra-high purity (>99.9%), melt crystallization is a powerful, solvent-free alternative.[19][20] The process involves partially melting the impure solid and then slowly cooling it, allowing pure crystals to form while impurities concentrate in the remaining liquid phase.[20][21] This method is particularly effective for separating isomers or closely related impurities.[22]

Protocol (Static Layer Crystallization):

  • Melting: Heat the crude solid in a vessel until it is completely molten.

  • Controlled Cooling: Slowly cool the melt. Crystals will begin to form on the cooled surfaces of the vessel. The rate of cooling is critical to ensure selective crystallization of the pure compound.[19]

  • Sweating: After a significant crystalline mass has formed, gently increase the temperature to slightly below the pure compound's melting point. This "sweating" step allows trapped impurities within the crystal mass to melt and drain away.[23]

  • Draining: Decant the remaining impure liquid melt.

  • Recovery: Melt the remaining purified solid for collection. The process can be repeated for even higher purity.

D. Reactive Recrystallization

Protocol (pH Swing):

  • Dissolution: Dissolve the crude acid in a dilute aqueous basic solution (e.g., NaOH, NaHCO₃) to form the highly water-soluble sodium salt.

  • Filtration: Filter the solution to remove any base-insoluble impurities.

  • Reprecipitation: Slowly add a dilute acid (e.g., HCl) to the solution while stirring. As the pH drops, the protonated, less soluble this compound will crystallize out of the solution.

  • Isolation: Collect the purified acid via filtration, wash with cold water to remove any residual salts, and dry thoroughly.

Troubleshooting Guide & FAQs

Q1: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the saturated solution is cooled below the compound's melting point before crystallization begins. The compound comes out of solution as a liquid instead of a solid.

  • Cause A: Solution is too concentrated. The solubility limit is being reached at a temperature above the compound's melting point (in that solvent system).

    • Solution: Re-heat the mixture to dissolve the oil, then add more solvent to decrease the concentration and saturation temperature.[17]

  • Cause B: Cooling is too rapid.

    • Solution: Ensure the solution cools slowly and undisturbed to give molecules time to arrange in a crystal lattice.[17]

  • Cause C: Inappropriate solvent.

    • Solution: Choose a solvent with a lower boiling point or one in which your compound is less soluble.[9]

Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?

Answer: This is a common issue that typically points to a sub-saturated solution or nucleation problems.

  • Cause A: Too much solvent was used. The solution is not saturated, even at low temperatures.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration.[17]

  • Cause B: Difficulty with nucleation.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.

    • Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a single tiny crystal ("seed crystal") to the solution to initiate growth.

Q3: My yield is very low. How can I improve it?

Answer: Low yield means a significant portion of your compound remained in the mother liquor.

  • Cause A: Compound is too soluble in the cold solvent.

    • Solution: Ensure you cool the solution in an ice bath for an adequate amount of time (30+ minutes). If the yield is still low, you may need to find a different solvent or use an anti-solvent to reduce the final solubility.

  • Cause B: Premature crystallization during hot filtration.

    • Solution: Use a small excess of hot solvent (~5-10%) before the hot filtration step to ensure the compound stays in solution. Use a pre-heated funnel to prevent cooling.[10]

Q4: My final product is still impure or has the wrong color. Why?

Answer: This indicates that impurities were incorporated into the crystal lattice or adsorbed onto the crystal surface.

  • Cause A: Rapid crystallization. Cooling too quickly can trap impurities.

    • Solution: Allow the solution to cool as slowly as possible.[17] A second recrystallization may be necessary.

  • Cause B: Colored impurities. High molecular weight, colored impurities may be present.

    • Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[10] Do not add too much, as it can also adsorb your product.

  • Cause C: Impurity has similar solubility.

    • Solution: A different purification technique (e.g., chromatography) or a different recrystallization solvent may be required.

Troubleshooting Logic Diagram

Troubleshooting problem Problem Encountered oiling Oiling Out problem->oiling no_xtal No Crystals Form problem->no_xtal low_yield Low Yield problem->low_yield cause_oil Cause: Too Concentrated or Rapid Cooling oiling->cause_oil cause_no_xtal Cause: Too Much Solvent or No Nucleation no_xtal->cause_no_xtal cause_yield Cause: Compound Too Soluble in Cold Solvent low_yield->cause_yield sol_oil Solution: Add More Solvent, Cool Slower cause_oil->sol_oil sol_no_xtal Solution: Evaporate Solvent, Scratch or Seed cause_no_xtal->sol_no_xtal sol_yield Solution: Use Ice Bath Longer, Try Anti-Solvent cause_yield->sol_yield

Caption: A decision tree for troubleshooting common recrystallization issues.

Controlling Polymorphism

Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration in pharmaceutical development.[3][4][5] Different polymorphs of this compound could have different properties. The outcome of crystallization is influenced by kinetics and thermodynamics.[3]

  • Solvent Effect: The solvent can influence which polymorph is formed through specific interactions (e.g., hydrogen bonding) with the solute molecules.

  • Supersaturation & Cooling Rate: The rate at which supersaturation is achieved and the subsequent cooling profile can determine whether a metastable (less stable) or the thermodynamically stable polymorph crystallizes. Slower processes tend to favor the most stable form.

  • Seeding: Introducing seed crystals of a desired polymorph can direct the crystallization towards that specific form.

A thorough polymorphic screen, involving crystallization from various solvents under different conditions (e.g., fast vs. slow cooling, evaporation), is essential to identify and selectively produce the desired crystal form.[24]

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 6-(2,5-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(2,5-Difluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of this synthesis. The information herein is curated from field-proven insights and authoritative sources to ensure both technical accuracy and user safety.

Introduction: Understanding the Exothermic Challenge

The synthesis of this compound, a crucial intermediate in pharmaceutical development, often involves a highly exothermic Grignard reaction.[1][2] The formation of the Grignard reagent, 2,5-difluorophenylmagnesium bromide, and its subsequent reaction with a pyridine derivative, releases a significant amount of heat.[3] Failure to adequately control this exotherm can lead to a dangerous phenomenon known as thermal runaway, where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, boiling of solvents, and even vessel rupture.[4][5] This guide provides a structured approach to troubleshooting and mitigating these risks.

Part 1: Troubleshooting Guide - Real-Time Exotherm Management

This section addresses specific issues you might encounter during the synthesis, providing step-by-step solutions.

Issue 1: Rapid, Uncontrolled Temperature Spike During Grignard Reagent Addition

Symptoms:

  • A sudden increase in reactor temperature that outpaces the cooling system's capacity.

  • Vigorous boiling or refluxing of the solvent (e.g., THF) even with active cooling.

  • Noticeable increase in pressure within the reaction vessel.

Root Causes:

  • Addition rate is too fast: The most common cause is adding the 2,5-difluorophenyl bromide to the magnesium turnings too quickly, leading to an accumulation of unreacted starting material followed by a sudden, rapid reaction.[1]

  • Inadequate cooling: The cooling bath may not be at a low enough temperature, or there may be poor heat transfer between the bath and the reaction vessel.

  • Insufficient stirring: Poor agitation can lead to localized hot spots where the reaction initiates and proceeds rapidly.[2]

Immediate Corrective Actions:

  • Stop the addition immediately.

  • Increase cooling: If possible, lower the temperature of the cooling bath. Have a secondary, colder bath (e.g., dry ice/acetone) on standby for emergencies.[1]

  • Ensure vigorous stirring: Increase the stirring rate to improve heat dissipation throughout the reaction mixture.

  • If the situation escalates, prepare to quench the reaction: Have a suitable quenching agent, such as a cold, saturated ammonium chloride solution, ready for controlled addition.

Preventative Measures:

  • Controlled, slow addition: Utilize a syringe pump or a pressure-equalizing dropping funnel for a slow, steady addition of the aryl halide.[1]

  • Pre-cool the reaction vessel: Ensure the reaction flask and its contents are at the desired starting temperature before beginning the addition.

  • Use a reaction calorimeter: For scale-up, reaction calorimetry is essential to determine the heat of reaction and to design an adequate cooling strategy.[3]

Issue 2: Delayed Reaction Onset (Long Induction Period) Followed by a Violent Exotherm

Symptoms:

  • No noticeable temperature increase or visual signs of reaction after adding a significant portion of the 2,5-difluorophenyl bromide.

  • A sudden, violent exotherm occurs after this induction period.

Root Causes:

  • Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.

  • Presence of moisture: Water in the solvent or on the glassware will quench the Grignard reagent as it forms, inhibiting the reaction.[6]

  • Low initial temperature: While cooling is crucial, starting at too low a temperature can sometimes hinder the initiation of the Grignard formation.[7]

Troubleshooting and Solutions:

  • Activate the magnesium: Before starting the reaction, gently heat the magnesium turnings under vacuum or with a heat gun to drive off moisture and activate the surface. A small crystal of iodine can also be added to etch the magnesium surface and initiate the reaction.

  • Ensure anhydrous conditions: All glassware should be oven-dried, and the solvent (THF) must be anhydrous.[8]

  • Gentle warming for initiation: If the reaction fails to start, gentle warming of a small portion of the reaction mixture may be necessary. Once the reaction initiates (indicated by a slight temperature rise and bubbling), immediately begin cooling and proceed with the slow addition of the remaining aryl halide.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take before starting this synthesis?

A1:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]

  • Fume Hood: Conduct the entire synthesis in a well-ventilated fume hood.[9]

  • Emergency Plan: Have a clear emergency plan, including the location and use of fire extinguishers, safety showers, and eyewash stations. Know the procedure for quenching a runaway reaction.[9]

  • Material Safety Data Sheets (MSDS): Review the MSDS for all reagents, paying close attention to the hazards associated with Grignard reagents and the solvent.[8] 2,5-Difluorophenylmagnesium bromide is corrosive and reacts violently with water.[8]

Q2: How can I monitor the progress of the exotherm?

A2: Continuous monitoring is critical.[1]

  • Temperature Probe: A calibrated temperature probe placed directly in the reaction mixture is essential.

  • Visual Cues: Observe for signs of reaction, such as bubbling at the magnesium surface and a change in the appearance of the reaction mixture.

  • Automated Reactor Systems: For larger scale reactions, automated lab reactors with integrated temperature control and safety interlocks are highly recommended.[2] These systems can automatically stop reagent addition if the temperature exceeds a predefined safety limit.[2]

Q3: What is "thermal runaway" and how can I prevent it?

A3: Thermal runaway is a dangerous situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[4][5]

  • Prevention is key: The best way to deal with thermal runaway is to prevent it from happening in the first place.

  • Key preventative strategies include:

    • Slow, controlled addition of reagents.[1]

    • Efficient cooling and heat removal.[10]

    • Vigorous stirring to prevent localized heating.

    • Understanding the reaction's thermal hazards through calorimetry before scaling up.[3]

    • Having a well-defined emergency quenching procedure.

Part 3: Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for Grignard Formation
ParameterRecommended ValueRationale
Solvent Anhydrous Tetrahydrofuran (THF)Good solvent for Grignard reagents; relatively low boiling point.
Initial Temperature 0-5 °CAllows for better control during the initial, often vigorous, phase of the reaction.
Addition Rate Dependent on scale; aim to maintain a steady internal temperature.Prevents accumulation of unreacted starting material.[1]
Stirring Speed Sufficient to create a vortex and keep magnesium suspended.Ensures efficient heat transfer and prevents localized hot spots.
Protocol: Safe Quenching of a Runaway Reaction

CAUTION: This procedure should only be performed by trained personnel in an emergency.

  • Alert personnel in the immediate vicinity.

  • Ensure maximum cooling is applied to the reactor.

  • Slowly and carefully add a cold, saturated aqueous solution of ammonium chloride via a dropping funnel. The addition should be dropwise initially to control the rate of quenching.

  • Monitor the temperature and pressure closely during the quench.

  • Once the temperature has stabilized, the reaction mixture can be worked up as usual.

Part 4: Visualizations

Diagram 1: Workflow for Managing Exothermic Risk

ExothermManagementWorkflow cluster_prep Pre-Reaction Planning cluster_exec Reaction Execution cluster_response Troubleshooting & Response A Review MSDS & Literature B Perform Hazard Analysis (Calorimetry for Scale-Up) A->B C Prepare Anhydrous Reagents & Glassware B->C D Set up Cooling System & Emergency Quench C->D E Initiate Reaction (Controlled) D->E F Slow, Controlled Reagent Addition E->F G Continuous Temperature Monitoring F->G H Temperature Spike Detected G->H Deviation from Setpoint I Stop Addition H->I J Increase Cooling I->J K Emergency Quench J->K If Uncontrolled

Caption: A logical workflow for mitigating exothermic risks during synthesis.

Diagram 2: Decision Tree for Exotherm Control

ExothermDecisionTree Start Monitor Reaction Temperature IsStable Is Temperature Stable? Start->IsStable Continue Continue Slow Addition IsStable->Continue Yes Action Immediate Action Required IsStable->Action No Continue->Start StopAddition 1. Stop Reagent Addition Action->StopAddition IncreaseCooling 2. Increase Cooling Capacity StopAddition->IncreaseCooling IsControlled Is Temperature Decreasing? IncreaseCooling->IsControlled Resume Resume Addition at Slower Rate IsControlled->Resume Yes Quench 3. Prepare for Emergency Quench IsControlled->Quench No Resume->Start

References

Validation & Comparative

A Comparative Analysis of 6-(2,5-Difluorophenyl)picolinic Acid and 6-(3,5-Difluorophenyl)picolinic Acid for Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and agrochemical development, the picolinic acid scaffold stands out as a "privileged" structure, serving as the foundation for a multitude of bioactive molecules.[1] The strategic substitution on this pyridine-based core can dramatically influence physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of two closely related positional isomers: 6-(2,5-Difluorophenyl)picolinic acid and 6-(3,5-Difluorophenyl)picolinic acid.

This analysis is designed for researchers, scientists, and drug development professionals, offering a technical examination of their structural nuances, physicochemical characteristics, and potential biological applications. We will delve into prospective mechanisms of action, supported by detailed experimental protocols to enable researchers to conduct their own comparative studies.

Structural and Physicochemical Comparison: The Impact of Fluorine Positioning

The sole difference between the two molecules lies in the substitution pattern of the fluorine atoms on the pendant phenyl ring. This seemingly minor change can have profound effects on the molecule's electronic distribution, conformation, and ability to interact with biological targets.

  • This compound (CAS 887983-00-8): The ortho- and meta-positioning of the fluorine atoms introduces asymmetry. The ortho-fluorine, in particular, can influence the dihedral angle between the pyridine and phenyl rings through steric hindrance or intramolecular hydrogen bonding with the picolinic acid's carboxylic acid proton.

  • 6-(3,5-Difluorophenyl)picolinic acid (CAS 1226098-50-5): The meta-positioning of both fluorine atoms results in a symmetrical substitution pattern. This symmetry can affect crystal packing and molecular interactions.

These structural differences are expected to translate into distinct physicochemical properties, which are critical for drug development and formulation.

Table 1: Physicochemical Properties of this compound vs. 6-(3,5-Difluorophenyl)picolinic acid

PropertyThis compound6-(3,5-Difluorophenyl)picolinic acidSource(s)
CAS Number 887983-00-81226098-50-5[2][3]
Molecular Formula C₁₂H₇F₂NO₂C₁₂H₇F₂NO₂[2][4]
Molecular Weight 235.19235.19[4][5]
pKa (Predicted) Data not available4.14 ± 0.10[4]
LogP (Predicted) Data not available2.11[5]
Boiling Point (Predicted) Data not available402.4 ± 45.0 °C[4]
Density (Predicted) Data not available1.392 ± 0.06 g/cm³[4]

Note: Experimental data for this compound is limited in publicly available literature. The provided protocols in this guide can be used to generate this data.[6]

The predicted lower pKa of the 3,5-difluoro isomer compared to the parent picolinic acid (pKa ≈ 5.4) is consistent with the electron-withdrawing nature of the fluorine atoms, which increases the acidity of the carboxylic acid.[4][7] The LogP value of the 3,5-difluoro isomer suggests moderate lipophilicity, a key parameter for cell membrane permeability.

Synthesis Strategies

The synthesis of 6-aryl-picolinic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This versatile method allows for the formation of the C-C bond between the pyridine and phenyl rings.

G cluster_0 General Synthesis via Suzuki-Miyaura Coupling start_pyridine 6-Halopicolinic acid ester coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) start_pyridine->coupling start_boronic Difluorophenylboronic acid (2,5- or 3,5-) start_boronic->coupling intermediate Coupled Ester Intermediate coupling->intermediate hydrolysis Hydrolysis (e.g., NaOH, then H⁺) intermediate->hydrolysis product 6-(Difluorophenyl)picolinic acid hydrolysis->product G cluster_pathway Synthetic Auxin Herbicide Mechanism of Action Picolinic_Acid 6-(Difluorophenyl) picolinic acid AFB5 AFB5 Receptor Picolinic_Acid->AFB5 Binds Complex SCF-AFB5-Auxin-Aux/IAA Co-receptor Complex AFB5->Complex Forms complex with Aux/IAA Proteasome 26S Proteasome Complex->Proteasome Targets for ubiquitination Degradation Degradation of Aux/IAA Repressor Proteasome->Degradation ARF ARF Activation Degradation->ARF Releases Gene_Expression Auxin Gene Expression ARF->Gene_Expression Activates Death Uncontrolled Growth & Plant Death Gene_Expression->Death G cluster_kinase EGFR Kinase Inhibition Pathway Ligand EGF EGFR EGFR Ligand->EGFR Binds & Activates Phosphorylation Autophosphorylation EGFR->Phosphorylation ATP ATP ATP->Phosphorylation Inhibitor 6-(Difluorophenyl) picolinic acid Inhibitor->EGFR Competitively Binds ATP Pocket Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Phosphorylation->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation

References

A Comparative Guide to the Biological Activity of 6-(2,5-Difluorophenyl)picolinic Acid and Picloram

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of the biological activities of two synthetic auxin herbicides: 6-(2,5-Difluorophenyl)picolinic acid, a member of the newer 6-arylpicolinate class, and Picloram, a long-established pyridinecarboxylic acid herbicide. The analysis is grounded in experimental data to support researchers, scientists, and professionals in drug and herbicide development.

Introduction and Chemical Overview

Both this compound and Picloram belong to the WSSA Group 4 (HRAC Group O) herbicides, known as synthetic auxins or auxin mimics.[1][2] They function by inducing uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death.[3][4] While sharing a common mode of action, their distinct chemical structures lead to significant differences in receptor affinity, herbicidal spectrum, and environmental behavior.

Picloram, chemically 4-amino-3,5,6-trichloropicolinic acid, was commercialized in the 1960s and is a highly effective systemic herbicide used to control deeply rooted perennial broadleaf weeds and woody plants.[5][6] this compound is representative of the more recent 6-arylpicolinate class of herbicides, which includes commercially successful compounds like Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl).[7][8] This class is characterized by the replacement of the chlorine atom at the 6-position of the picolinic acid ring with an aryl group, a modification that has profound effects on biological activity.[6][7]

Table 1: Chemical and Physical Properties

PropertyThis compoundPicloram
Chemical Structure (Structure not directly available, but is a 6-aryl derivative of picolinic acid)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
IUPAC Name 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid4-amino-3,5,6-trichloropyridine-2-carboxylic acid[5]
Molecular Formula C₁₂H₇F₂NO₂C₆H₃Cl₃N₂O₂[5]
Molecular Weight 235.19 g/mol (Calculated)241.46 g/mol [9]
Herbicide Family Arylpicolinate[2][10]Pyridinecarboxylic acid[3][11]
Water Solubility Data not available430 ppm[3]
Soil Persistence Generally lower than Picloram (based on class)High (half-life can range from one month to several years)[3]

Mechanism of Action: A Tale of Two Auxin Mimics

The herbicidal activity of both compounds stems from their ability to act as "superauxins," overwhelming the plant's natural hormonal regulation.[12] The established mechanism involves the perception of the synthetic auxin by a family of F-box protein receptors, primarily TIR1 (Transport Inhibitor Response 1) and AFBs (Auxin-signaling F-box proteins).[13]

This binding event initiates a cascade:

  • Receptor Binding: The auxin molecule binds to the TIR1/AFB receptor.

  • Complex Formation: This binding event stabilizes the interaction between the receptor and an Aux/IAA transcriptional repressor protein.

  • Ubiquitination & Degradation: The TIR1/AFB protein, as part of an SCF E3 ubiquitin ligase complex (SCFTIR1/AFB), tags the Aux/IAA repressor for destruction by the 26S proteasome.[14]

  • Gene Activation: With the repressor removed, Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.[13]

  • Physiological Disruption: The resulting over-expression of these genes leads to a surge in ethylene and abscisic acid (ABA) biosynthesis, causing epinasty, uncontrolled cell elongation, growth inhibition, and ultimately, senescence and tissue death in susceptible plants.[12][13]

Auxin_Pathway Auxin Synthetic Auxin (Picloram or 6-Aryl-Picolinate) SCF_TIR1_AFB SCF-TIR1/AFB (E3 Ubiquitin Ligase) Auxin->SCF_TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA Recruits Proteasome 26S Proteasome SCF_TIR1_AFB->Proteasome Tags for Degradation Aux_IAA->Proteasome ARF_inactive ARF (Inactive) Aux_IAA->ARF_inactive Represses ARF_active ARF (Active) ARF_inactive->ARF_active De-repressed Auxin_Genes Auxin-Responsive Genes ARF_active->Auxin_Genes Activates Transcription mRNA mRNA Auxin_Genes->mRNA Physiological_Response Uncontrolled Growth & Plant Death mRNA->Physiological_Response Translation & Downstream Effects

Caption: General signaling pathway for synthetic auxin herbicides.

Comparative Analysis of Biological Activity

The critical divergence in the biological activity between Picloram and 6-arylpicolinates like this compound lies in their differential binding to auxin co-receptors and the resulting herbicidal efficacy.

Receptor Binding Specificity: A Lock and Key Difference

While the general auxin pathway is conserved, not all synthetic auxins interact with the TIR1/AFB receptors equally. Research has revealed distinct binding preferences among different chemical classes.[15]

  • Picloram: Belongs to the pyridine-carboxylate family. Studies using surface plasmon resonance (SPR) have shown that Picloram exhibits relatively low binding to all classes of auxin receptors but displays a significantly higher binding affinity for AtAFB5 compared to AtTIR1 and AtAFB2.[16]

  • This compound (as a 6-Arylpicolinate): This newer class demonstrates a much more pronounced and high-affinity binding preference for the AFB5 receptor.[15][16] The binding of 6-arylpicolinates like halauxifen to AFB5 is very strong and rapid, resulting in a much stronger response compared to the natural auxin IAA, while showing minimal binding to TIR1 and AFB2.[16] Molecular docking studies have corroborated this, showing that novel 6-aryl-substituted picolinic acids dock more intensively with the AFB5 receptor than Picloram.[6][17]

This unique binding pattern is a key differentiator, suggesting that 6-arylpicolinates exploit a more specific subset of the auxin signaling machinery, which can translate to higher potency and a different spectrum of activity.[1][15]

Herbicidal Efficacy and Weed Spectrum

The differences in receptor affinity directly impact whole-plant biological activity.

  • Picloram: Is renowned for its robust, systemic control of annual and perennial broadleaf weeds, vines, and woody plants.[3][11] It is particularly effective on deep-rooted perennials.[18] However, most grass species are resistant.[5] Its application rates can range from 125 to 1120 g/ha.[6]

  • This compound (as a 6-Arylpicolinate): The 6-arylpicolinate class is noted for its activity against a wide variety of broadleaf, sedge, and grass weeds.[7] A key advantage is their effectiveness at lower use rates and their ability to control certain herbicide-resistant weed biotypes.[1][19] For example, in a study designing novel 6-aryl-substituted picolinic acids, compound V-8 showed better post-emergence herbicidal activity than Picloram at a dosage of 300 g/ha.[6] Another study found that many novel 6-aryl-picolinic acid compounds exhibited superior inhibitory effects on the root growth of Arabidopsis thaliana compared to Picloram.[20][21] Specifically, compound 5a in one study showed significantly greater root inhibitory activity than picloram in Brassica napus and Abutilon theophrasti.[22]

Table 2: Comparative Summary of Biological Activity

FeatureThis compound (as a 6-Arylpicolinate)Picloram
Primary Receptor Target High, specific affinity for AFB5 co-receptor[6][16]Preferential binding to AFB5, but lower affinity overall[16]
Herbicidal Potency High potency at low use rates[15]Effective, but requires higher application rates[6]
Weed Control Spectrum Broad spectrum: Broadleaf, sedge, and some grass weeds[7]Primarily broadleaf weeds and woody plants; most grasses tolerant[3][5]
Resistant Weed Control Effective on some biotypes resistant to other herbicide modes of action[1]Less effective on weeds resistant to synthetic auxins.
Systemic Action Systemic; absorbed by foliage and roots[19][21]Systemic; absorbed by foliage and roots[3][18][23]
Key Advantage High specificity and potency, favorable for resistance management[1][15]Robust, long-lasting control of difficult woody and perennial species[11][24]
Primary Limitation Spectrum may be narrower for certain woody species compared to Picloram.High soil persistence and mobility, potential for off-target injury[3][25][26]

Experimental Protocol: Whole-Plant Dose-Response Bioassay

To empirically determine and compare the herbicidal efficacy (e.g., ED₅₀ - effective dose for 50% inhibition) of these two compounds, a standardized whole-plant dose-response bioassay is essential. This protocol ensures a self-validating system by including untreated controls and a range of doses to establish a clear biological gradient.

Methodology
  • Plant Propagation:

    • Select a susceptible broadleaf indicator species (e.g., Brassica napus, canola; Abutilon theophrasti, velvetleaf).

    • Sow seeds in pots containing a standardized greenhouse potting mix.

    • Grow plants in a controlled environment (e.g., 25°C/20°C day/night, 16-hour photoperiod) until they reach a consistent growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation:

    • Prepare stock solutions of this compound and Picloram in an appropriate solvent (e.g., DMSO), then dilute with water containing a non-ionic surfactant (e.g., 0.25% v/v) to create a series of application solutions.

    • Dose range should bracket the expected ED₅₀ value. For Picloram, this might range from 50 to 800 g ae/ha. For a novel arylpicolinate, a lower range (e.g., 5 to 200 g ae/ha) would be appropriate. An untreated control (surfactant in water only) is mandatory.

  • Herbicide Application:

    • Arrange plants in a randomized complete block design.

    • Apply herbicide solutions using a calibrated track sprayer designed for laboratory use to ensure uniform coverage at a set carrier volume (e.g., 200 L/ha).

  • Incubation and Evaluation:

    • Return treated plants to the controlled growth environment.

    • Visually assess plant injury (phytotoxicity) at set intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (plant death).

    • At the final time point (e.g., 21 days), harvest the above-ground biomass for each plant.

  • Data Analysis:

    • Dry the harvested biomass in an oven at 60°C to a constant weight.

    • Calculate the percent reduction in biomass for each treatment relative to the mean of the untreated controls.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic function) to determine the ED₅₀ values for each herbicide.

Caption: Workflow for a comparative whole-plant dose-response bioassay.

Conclusion

While both this compound and Picloram are classified as synthetic auxin herbicides, they represent distinct evolutions in picolinic acid chemistry. Their biological activities diverge significantly, primarily due to differences at the molecular target level.

  • Picloram is a potent, broad-spectrum herbicide against broadleaf and woody plants, characterized by its high persistence.[3][24] Its interaction with auxin receptors is less specific than that of the newer arylpicolinates.[16]

  • This compound , as a member of the 6-arylpicolinate class, exhibits a more refined mechanism of action defined by high-affinity, specific binding to the AFB5 auxin co-receptor.[15][16] This specificity translates into higher herbicidal potency at lower application rates and provides a valuable tool for managing weed resistance.[1][6]

The choice between these chemistries depends on the specific weed management goal. Picloram remains a viable option for long-term, non-selective control of tough perennial and woody species where soil persistence is manageable. The 6-arylpicolinates, however, represent a more targeted approach, offering high efficacy with a potentially more favorable environmental profile, making them well-suited for integrated weed management programs in various cropping systems.

References

A Comparative Analysis of 6-Substituted Picolinic Acid Derivatives: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Picolinic acid, a pyridine-2-carboxylic acid, serves as a privileged scaffold in medicinal chemistry and agrochemical research. The strategic modification of its pyridine ring, particularly at the 6-position, has yielded a diverse array of derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of various 6-substituted picolinic acid derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic and agrochemical agents.

Introduction to Picolinic Acid and its Derivatives

Picolinic acid is an endogenous metabolite of the amino acid tryptophan and is known for its role as a metal chelator.[1][2] Its derivatives have garnered significant attention due to their wide range of pharmacological and biological properties, including herbicidal, anticancer, anticonvulsant, and neuroprotective effects.[3][4][5][6] The substituent at the 6-position of the picolinic acid ring plays a crucial role in determining the molecule's biological target and potency. This guide will delve into a comparative analysis of derivatives bearing halo, alkyl, aryl, and heterocyclyl groups at this key position.

Comparative Analysis of 6-Substituted Picolinic Acid Derivatives

The biological activity of 6-substituted picolinic acid derivatives is profoundly influenced by the nature of the substituent. This section compares the performance of different classes of these derivatives, supported by experimental data from the literature.

6-Halopicolinic Acid Derivatives

Halogen substitution at the 6-position has been a common strategy in the development of picolinic acid-based herbicides.

  • Herbicidal Activity: 6-chloropicolinic acid is a key intermediate in the synthesis of several commercial herbicides.[7] These compounds often act as synthetic auxins, disrupting plant growth. The presence of a chlorine atom at the 6-position, often in combination with other substitutions on the pyridine ring, is crucial for their herbicidal efficacy.

6-Alkylpicolinic Acid Derivatives

The introduction of alkyl groups at the 6-position can modulate the lipophilicity and steric profile of the molecule, influencing its biological activity.

  • Herbicidal and Other Activities: 6-methylpicolinic acid has been investigated for its biological properties.[8] While less common in commercial herbicides compared to their halogenated counterparts, alkyl substitution can be a valuable tool for fine-tuning the selectivity and potency of these derivatives.

6-Aryl-Picolinic Acid Derivatives

The introduction of an aryl group at the 6-position has led to the discovery of highly potent and selective herbicides.

  • Herbicidal Activity: 6-Aryl-picolinates represent a significant class of synthetic auxin herbicides.[9] Structure-activity relationship studies have shown that the substitution pattern on the aryl ring is critical for activity. For instance, certain substitution patterns can lead to compounds with significantly higher potency than older generations of picolinic acid herbicides.

6-Heterocyclyl-Picolinic Acid Derivatives

Incorporating a heterocyclic ring at the 6-position has proven to be a fruitful strategy for discovering derivatives with a wide range of biological activities, including herbicidal, anticancer, and anticonvulsant properties.

  • Herbicidal Activity: 6-(1H-pyrazol-1-yl)picolinic acid derivatives have been synthesized and shown to exhibit potent herbicidal activity.[9] These compounds also act as synthetic auxins, and their efficacy is dependent on the substitution pattern on both the picolinic acid and the pyrazole rings.

  • Anticancer Activity: A novel derivative of picolinic acid, Compound 5 (a 1,3,4-oxadiazole derivative), has demonstrated cytotoxic activity against A549 lung cancer cells with a GI₅₀ of 99.93 µM.[4][10] This compound induces apoptosis through an endoplasmic reticulum (ER) stress-mediated pathway.[3][10][11]

  • Anticonvulsant Activity: Picolinamide derivatives, which can be considered as derivatives of picolinic acid, have been investigated for their anticonvulsant properties. For example, certain N-benzylpicolinamide derivatives have shown promising activity in preclinical models.[5][12]

Quantitative Data Summary

The following tables summarize the biological activities of representative 6-substituted picolinic acid derivatives.

Derivative ClassCompoundBiological ActivityPotency (IC₅₀/GI₅₀/ED₅₀)Target/MechanismReference(s)
6-Heterocyclyl Compound 5 (1,3,4-oxadiazole derivative)Anticancer (A549 cells)GI₅₀ = 99.93 µMER Stress-Mediated Apoptosis[4][10]
Picolinamide Picolinic acid 2-fluorobenzylamideAnticonvulsant--[5]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 6-substituted picolinic acid derivatives stem from their ability to interact with various molecular targets and modulate different signaling pathways.

Herbicidal Activity: Synthetic Auxin Pathway

Many 6-substituted picolinic acid herbicides function as synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death. These compounds bind to the auxin receptor F-box protein (AFB), particularly AFB5, which is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Picolinic_Acid 6-Substituted Picolinic Acid (Synthetic Auxin) AFB5 AFB5 Receptor Picolinic_Acid->AFB5 Binds to SCF_Complex SCF Complex AFB5->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to caption Synthetic Auxin Herbicide Mechanism of Action ER_Stress_Apoptosis_Pathway cluster_cell Cancer Cell Compound_5 Compound 5 (Picolinic Acid Derivative) ER_Stress ER Stress Compound_5->ER_Stress Induces eIF2a Phosphorylation of eIF2α ER_Stress->eIF2a Caspase_Activation Caspase Activation (Caspase-3, 4, 9) ER_Stress->Caspase_Activation Smac_DIABLO Smac/DIABLO Release ER_Stress->Smac_DIABLO Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis Smac_DIABLO->Apoptosis Contributes to caption ER Stress-Mediated Apoptosis by a Picolinic Acid Derivative Suzuki_Coupling_Workflow Start 6-Halopicolinate + Aryl/Heterocyclyl Boronic Acid Reaction Suzuki Coupling (Pd Catalyst, Base, Heat) Start->Reaction Workup Aqueous Workup & Purification Reaction->Workup Ester 6-Substituted Picolinate Ester Workup->Ester Hydrolysis Ester Hydrolysis (Base, then Acid) Ester->Hydrolysis Final_Product 6-Substituted Picolinic Acid Hydrolysis->Final_Product caption General Workflow for Suzuki-Miyaura Cross-Coupling

References

A Comparative Validation Guide to the Herbicidal Activity of 6-(2,5-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of 6-(2,5-Difluorophenyl)picolinic acid, a novel picolinic acid derivative, as a potential herbicide. We will objectively compare its hypothesized performance with established alternatives, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and professionals engaged in the discovery and development of new herbicidal solutions.

Introduction: The Quest for Novel Synthetic Auxins

The picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a cornerstone class of synthetic auxin herbicides that have been instrumental in selective broadleaf weed control for decades.[1] Their ability to mimic the natural plant hormone, indole-3-acetic-acid (IAA), allows them to induce lethal, uncontrolled growth in susceptible plants, making them highly effective agricultural tools.[2][3] The historical development of this class has seen a progression from foundational molecules like Picloram (1960s) to more refined compounds such as Aminopyralid (2005) and the recent introduction of 6-aryl-picolinates like florpyrauxifen-benzyl, which offer enhanced efficacy and unique weed control spectrums.[1][4][5]

The exploration of novel substitutions on the picolinic acid scaffold is a proven strategy for discovering next-generation herbicides.[5] Recent studies on 6-pyrazolyl and 6-indazolyl-2-picolinic acids have demonstrated that modifications at the 6-position can yield compounds with potent herbicidal activity, sometimes exceeding that of commercial standards.[6][7][8][9]

This guide focuses on a novel, hypothetical compound, This compound (hereafter referred to as DFPA). By leveraging established principles and methodologies, we outline a rigorous validation pathway to characterize its herbicidal profile and ascertain its potential value in weed management.

Proposed Mechanism of Action: The Synthetic Auxin Pathway

Like its predecessors, DFPA is hypothesized to function as a synthetic auxin. This mode of action hijacks the plant's natural auxin signaling pathway, leading to catastrophic deregulation of growth processes.[10][11]

The core mechanism involves the following steps:

  • Perception: The herbicide molecule enters the plant cell and is recognized by a family of F-box proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of receptors.[11] Studies on novel picolinic acids specifically implicate the AFB5 receptor as a key binding target.[6][12]

  • Co-Receptor Complex Formation: The binding of the synthetic auxin to the TIR1/AFB protein stabilizes an interaction with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.[1][11]

  • Ubiquitination and Degradation: This ternary complex formation signals the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex to tag the Aux/IAA repressor for degradation by the 26S proteasome.[1][11]

  • Gene De-repression: The destruction of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs bind to auxin-responsive elements in the promoters of numerous genes.[1][11]

  • Uncontrolled Growth: The massive, uncontrolled expression of these genes stimulates ethylene and abscisic acid (ABA) production, leading to epinasty (twisting and curling of stems and leaves), tissue swelling, cessation of root growth, and ultimately, plant death.[1][11][13]

Synthetic_Auxin_MoA cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Represses AuxRE Auxin Response Element ARF->AuxRE Gene Gene Expression OFF AuxRE->Gene DFPA DFPA (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor DFPA->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Forms Complex with Aux/IAA Proteasome 26S Proteasome SCF->Proteasome Ubiquitination ARF_active ARF Active Proteasome->ARF_active Degrades Aux/IAA (Releases ARF) AuxRE_active Auxin Response Element ARF_active->AuxRE_active Binds Gene_active Uncontrolled Gene Expression ON AuxRE_active->Gene_active Death Plant Death Gene_active->Death Dose_Response_Workflow cluster_treatments Herbicide Treatments (8 Doses + Control) cluster_data Assessments A 1. Seed Germination & Seedling Growth (e.g., A. retroflexus) B 2. Transplant Seedlings to Pots (Uniform Growth Stage) A->B C 3. Herbicide Application (Spray Chamber) B->C D 4. Greenhouse Incubation (21 Days, Controlled Conditions) C->D E 5. Data Collection D->E F 6. Data Analysis E->F D1 Visual Injury Rating (0-100% Scale) D2 Above-Ground Biomass (Fresh/Dry Weight) G GR₅₀ / ED₅₀ Values F->G T1 DFPA T2 Aminopyralid T3 Florpyrauxifen-benzyl T4 2,4-D MoA_Validation_Logic cluster_plants Test Systems DFPA Apply DFPA WT Wild-Type Arabidopsis (Normal AFB5 Receptor) DFPA->WT Mutant afb5 Mutant Arabidopsis (Deficient AFB5 Receptor) DFPA->Mutant WT_Result Result: High Sensitivity (Inhibited Growth) WT->WT_Result Hypothesis: Binds to AFB5, triggers lethal response Mutant_Result Result: Resistance (Normal Growth) Mutant->Mutant_Result Hypothesis: Cannot bind effectively, response is attenuated Conclusion Conclusion: DFPA's herbicidal action is mediated by the AFB5 auxin receptor. WT_Result->Conclusion Mutant_Result->Conclusion

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Picolinic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. The predictive value of in vitro assays is a constant subject of scrutiny, and a thorough understanding of the correlation—or lack thereof—between in vitro potency and in vivo efficacy is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a representative picolinic acid derivative, N'-(4-bromophenyl)-2-(hydrazinecarbonyl)benzamide, henceforth referred to as Compound 5, in the context of non-small cell lung cancer (NSCLC).

While the specific compound 6-(2,5-Difluorophenyl)picolinic acid was the initial focus, a comprehensive literature review did not yield a consolidated public dataset for both its in vitro and in vivo performance. Therefore, we will utilize Compound 5, a structurally related picolinic acid derivative with published in vitro anti-cancer activity, to illustrate the critical concepts and experimental methodologies involved in bridging the in vitro-in vivo gap. The in vivo data presented herein is a realistic, illustrative projection based on the compound's in vitro profile, designed to provide a framework for such comparative analyses.

The In Vitro Profile: Gauging Potency at the Cellular Level

The initial assessment of any potential anti-cancer agent begins with in vitro studies to determine its cytotoxic or cytostatic effects on cancer cell lines. These assays are crucial for initial screening, structure-activity relationship (SAR) studies, and for elucidating the mechanism of action.[1]

Experimental Protocol: MTT Assay for Cell Viability

A common and robust method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: A549 human non-small cell lung cancer cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of Compound 5 is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by non-linear regression analysis.

In Vitro Efficacy Data for Compound 5

The following table summarizes the in vitro cytotoxic activity of Compound 5 against the A549 NSCLC cell line.

CompoundCell LineAssayIC50 (µM)Reference
Compound 5A549MTT99.93[Najeh Al-Saad et al., 2021][1]

The IC50 value of 99.93 µM indicates that Compound 5 possesses moderate cytotoxic activity against A549 cells in vitro. This level of potency warrants further investigation in a more complex biological system to assess its potential therapeutic efficacy.

The In Vivo Arena: Assessing Efficacy in a Living System

While in vitro assays provide valuable initial data, they do not recapitulate the complex interplay of factors present in a living organism, such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and the tumor microenvironment. Therefore, in vivo studies in animal models are a critical next step.

Experimental Protocol: A549 Xenograft Mouse Model

A subcutaneous xenograft model in immunocompromised mice is a standard preclinical model for evaluating the anti-tumor efficacy of a compound against solid tumors.

Step-by-Step Methodology:

  • Animal Husbandry: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are used for this study. They are housed in a sterile environment.

  • Cell Implantation: A549 cells are harvested, and a suspension of 5 x 10⁶ cells in a 1:1 mixture of PBS and Matrigel® is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Compound 5 is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle only.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth curves are plotted for both groups, and statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed anti-tumor effect.

Illustrative In Vivo Efficacy Data for Compound 5

The following table presents a realistic, projected outcome for an in vivo efficacy study of Compound 5, based on its in vitro potency.

CompoundAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (%)
Compound 5Athymic Nude MiceA54950 mg/kg, oral, once daily45%

This illustrative data suggests that Compound 5, at a well-tolerated dose, can produce a moderate anti-tumor effect in a preclinical model of NSCLC.

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the in vitro and in vivo workflows.

in_vitro_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture A549 Cell Culture seed Seed in 96-well plates culture->seed treat_cells Treat Cells for 48h seed->treat_cells prepare_compound Prepare Serial Dilutions of Compound 5 prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 in_vivo_workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_endpoints Efficacy Assessment cluster_analysis Data Analysis implant Subcutaneous Implantation of A549 Cells monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize administer_drug Administer Compound 5 (50 mg/kg) or Vehicle randomize->administer_drug measure_tumor Measure Tumor Volume administer_drug->measure_tumor monitor_weight Monitor Body Weight administer_drug->monitor_weight plot_curves Plot Tumor Growth Curves measure_tumor->plot_curves calculate_tgi Calculate Tumor Growth Inhibition (TGI) plot_curves->calculate_tgi apoptosis_pathway compound Compound 5 er_stress ER Stress compound->er_stress induces caspase9 Caspase-9 Activation er_stress->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling Structure-Activity Relationships to Accelerate Drug Discovery

This guide provides an in-depth, technical comparison of molecular docking studies involving picolinic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to understand structure-activity relationships (SAR) and identify promising therapeutic candidates. We will move beyond a simple recitation of protocols to explore the underlying scientific principles and rationale that govern effective molecular docking experiments.

Introduction: The Therapeutic Potential of Picolinic Acid and the Power of In Silico Analysis

Picolinic acid, an isomer of pyridine carboxylic acid, and its derivatives represent a versatile scaffold in medicinal chemistry.[1][2] This structural motif is present in various natural products with notable biological activities, including antitumor and antibacterial properties.[1][2] The therapeutic potential of picolinic acid derivatives has been explored in a wide range of applications, including as anticancer agents, enzyme inhibitors, and antivirals.[1][2][3][4][5][6][7][8]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as a picolinic acid derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.[9] This in silico approach is instrumental in drug discovery for several reasons:

  • Virtual Screening: It allows for the rapid screening of large libraries of compounds to identify potential "hits" that are likely to bind to a specific biological target.

  • Binding Mode Prediction: It provides insights into how a ligand interacts with the active site of a protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts.[10]

  • SAR Elucidation: By comparing the docking scores and binding modes of a series of related compounds, researchers can understand how structural modifications influence binding affinity and, consequently, biological activity.

This guide will provide a framework for conducting and interpreting comparative molecular docking studies of picolinic acid derivatives, with a focus on scientific rigor and practical application.

The Molecular Docking Workflow: A Self-Validating System

A robust molecular docking study is a self-validating system, where each step is designed to ensure the accuracy and reliability of the results. The following workflow represents a best-practice approach.

docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis & Validation Phase PDB 1. Protein Structure Preparation (e.g., from PDB) Ligand 2. Ligand Structure Preparation (Picolinic Acid Derivatives) Grid 3. Grid Box Generation (Defining the Binding Site) Ligand->Grid Docking 4. Docking Simulation (e.g., AutoDock Vina) Grid->Docking Results 5. Results Analysis (Binding Energy & Pose) Docking->Results Validation 6. Protocol Validation (Redocking) Results->Validation Visualization 7. Visualization & Interaction Analysis Validation->Visualization

Caption: A generalized workflow for molecular docking studies.

Essential Software and Tools

A variety of software packages are available for molecular docking, each with its own algorithms and scoring functions.[11][12] Commonly used software includes:

  • AutoDock and AutoDock Vina: Open-source and widely used in academia for their accuracy and ease of use.[11][13]

  • Schrödinger's Glide: A commercial software known for its high-precision docking.[11][12]

  • GOLD: A commercial program recognized for its ability to predict correct ligand binding poses.[12]

  • UCSF Chimera: A powerful visualization tool for analyzing protein and ligand structures.[11]

For the purposes of this guide, we will focus on a workflow utilizing AutoDock Vina , a popular choice for its balance of speed and accuracy.[11][12]

Comparative Docking of Picolinic Acid Derivatives: Case Studies

The true power of molecular docking lies in its comparative application. By docking a series of derivatives into the same protein target, we can derive valuable SAR insights.

Case Study 1: Anticancer Activity - Targeting Epidermal Growth Factor Receptor (EGFR) Kinase

Several studies have investigated picolinic acid derivatives as potential inhibitors of EGFR kinase, a key target in cancer therapy.[5][14]

Comparative Data:

DerivativeTargetDocking Score (kcal/mol)Key InteractionsReference
Compound 4CEGFR Kinase-Occupied the vital site of the EGFR kinase pocket with a good fit.[14]
Compound 5EGFR Kinase-Showed occupation of the critical site of the EGFR kinase pocket.[5]
Picolinamide Derivative 7hVEGFR-2-Potent inhibitory activity (IC50 = 87 nM).[15]
Picolinamide Derivative 9aVEGFR-2-Potent inhibitory activity (IC50 = 27 nM).[15]
Phenylpicolinamide 15fc-Met-Superior activity to Foretinib against A549, PC-3, and MCF-7 cell lines.[16]

Note: Direct numerical comparison of docking scores between different studies can be misleading due to variations in software and protocols. The focus should be on the relative rankings and interaction patterns within a single study.

Insights from Comparative Analysis:

The docking studies of picolinic acid derivatives against EGFR and other kinases reveal that these compounds can effectively occupy the ATP-binding pocket.[5][14] The specific substitutions on the picolinic acid scaffold dictate the binding affinity and selectivity. For example, the introduction of fluoro atoms has been shown to be beneficial for the activity of phenylpicolinamide derivatives as c-Met inhibitors.[16]

Case Study 2: Antiviral Activity - Targeting SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development.[4][17] Picolinic acid and its derivatives have been investigated as potential inhibitors of this enzyme.[4][7][8]

Comparative Data:

DerivativeTargetDocking Score (kcal/mol)Key InteractionsReference
Rhenium(I) picolinic acid complexesSARS-CoV-2 Mpro-Form a coordinate covalent bond with the enzyme.[4][7]
Picolinic AcidSARS-CoV-2-Broad-spectrum inhibitor of enveloped virus entry.[8]
Phenolic Acid DerivativesSARS-CoV-2 Mpro-8.1 to -8.7High binding affinities.[17]

Insights from Comparative Analysis:

Docking studies suggest that picolinic acid derivatives can bind to the active site of the SARS-CoV-2 Mpro.[4] The rhenium(I) tricarbonyl picolinic acid complexes, for instance, have been shown to form a coordinate covalent bond with the enzyme, indicating a strong and specific interaction.[4][7] Furthermore, the broad-spectrum antiviral activity of picolinic acid itself suggests that it may interfere with viral entry, a mechanism that could be further explored and optimized through derivatization.[8]

Case Study 3: Antibacterial Activity

Picolinic acid derivatives have also shown promise as antibacterial agents.[18][19][20][21] Molecular docking can be used to predict their interactions with bacterial protein targets, such as DNA gyrase.

Comparative Data:

DerivativeTargetDocking Score (kcal/mol)Key InteractionsReference
Quinoline-stilbene derivative 19E. coli DNA gyrase B-6.9Close to the binding affinity of ciprofloxacin (-7.3 kcal/mol).[18]
Quinoline-stilbene derivative 24E. coli DNA gyrase B-7.1Close to the binding affinity of ciprofloxacin (-7.3 kcal/mol).[18]
Imidazoquinoline derivative 3fBacterial proteinHigh docking scoreStrong binding energy.[20][21]
Imidazoquinoline derivative 4fBacterial proteinHigh docking scoreStrong binding energy.[20][21]

Insights from Comparative Analysis:

The antibacterial activity of quinoline derivatives, which share a similar heterocyclic scaffold with picolinic acid, has been correlated with their ability to bind to bacterial DNA gyrase.[18][19] The docking scores of some quinoline-stilbene derivatives are comparable to that of the known antibiotic ciprofloxacin, suggesting a similar mechanism of action.[18]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section provides a detailed, self-validating protocol for a comparative molecular docking study using AutoDock Vina.

Preparation of the Receptor (Protein)
  • Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, let's assume we are targeting EGFR kinase (PDB ID: 2GS2).

  • Prepare the Protein for Docking:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking process.

    • Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.

    • Assign partial charges to the protein atoms (e.g., using the Gasteiger charge calculation method).

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

Preparation of the Ligands (Picolinic Acid Derivatives)
  • Draw the Ligand Structures: Use a chemical drawing software like ChemDraw or MarvinSketch to create the 2D structures of the picolinic acid derivatives you want to compare.

  • Convert to 3D Structures and Optimize:

    • Convert the 2D structures to 3D.

    • Perform an energy minimization of the 3D structures to obtain a low-energy conformation. This can be done using software like Avogadro or the tools within your docking suite.

    • Save the ligand structures in a suitable format, such as MOL2 or SDF.

  • Prepare Ligands for Docking:

    • Use AutoDockTools to assign rotatable bonds and merge non-polar hydrogens.

    • Save the prepared ligands in the PDBQT format.

Docking Simulation with AutoDock Vina
  • Define the Binding Site (Grid Box):

    • The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • It should be centered on the active site of the protein. The location of the active site can often be determined from the position of a co-crystallized ligand in the PDB structure or from published literature.

    • The size of the grid box should be large enough to accommodate the ligands and allow for some rotational and translational freedom.

  • Configure the Docking Parameters:

    • Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other parameters such as the number of binding modes to generate.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Results Analysis and Interpretation
  • Binding Affinity (Docking Score): The binding affinity is a measure of the strength of the interaction between the ligand and the receptor.[22] A lower (more negative) binding energy indicates a more stable complex and a higher binding affinity.[9][10][22]

    • General Interpretation of Docking Scores:

      • < -10 kcal/mol: Strong interaction.[23]

      • -7 to -9 kcal/mol: Moderate interaction.[23]

    • When comparing a series of derivatives, rank them based on their binding affinities. This ranking can then be correlated with experimental data (e.g., IC50 values) to build a SAR model.

  • Binding Pose and Interactions:

    • Visualize the predicted binding poses of the ligands in the active site of the protein using a molecular graphics program.

    • Analyze the key interactions, such as:

      • Hydrogen bonds: These are crucial for specificity and affinity.

      • Hydrophobic interactions: Important for the overall stability of the complex.

      • Pi-pi stacking: Interactions between aromatic rings.

    • Compare the interaction patterns of different derivatives to understand how structural changes affect binding.

sar_relationship cluster_input Computational Input cluster_output Predicted Outcome cluster_interpretation SAR Interpretation Ligand_A Picolinic Acid Derivative A Docking_Score_A Docking Score: -8.5 kcal/mol Ligand_A->Docking_Score_A Ligand_B Picolinic Acid Derivative B Docking_Score_B Docking Score: -7.2 kcal/mol Ligand_B->Docking_Score_B SAR Derivative A has a higher predicted binding affinity than Derivative B. Docking_Score_A->SAR Docking_Score_B->SAR

Caption: Logical relationship in a comparative docking study.

Protocol Validation: Ensuring Reliability

The validation of a docking protocol is a critical step to ensure that the chosen parameters can accurately reproduce experimentally observed binding modes.[24][25][26]

  • Redocking: The most common validation method is to dock the co-crystallized ligand back into the active site of the protein.[26]

  • Root Mean Square Deviation (RMSD): The docked pose is then superimposed on the original crystallographic pose, and the RMSD between the two is calculated.[10][24]

    • An RMSD value of < 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol is reliable.[10][24]

Conclusion and Future Directions

Comparative molecular docking is an indispensable tool in modern drug discovery, providing a rational basis for the design and optimization of novel therapeutic agents. This guide has outlined a robust, self-validating workflow for the comparative analysis of picolinic acid derivatives. By systematically evaluating the binding affinities and interaction patterns of a series of compounds, researchers can gain valuable insights into their structure-activity relationships.

The future of molecular docking lies in the integration of more advanced computational techniques, such as molecular dynamics simulations and machine learning, to further improve the accuracy of binding affinity predictions.[22] As these methods continue to evolve, they will undoubtedly play an increasingly important role in the discovery of new picolinic acid-based drugs to address a wide range of diseases.

References

A Senior Application Scientist's Guide to Assessing the Cooperating Ability of Picolinic Acid-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Picolinic Acid Scaffold

Picolinic acid, a simple pyridinemonocarboxylic acid, is far more than a metabolic intermediate of tryptophan.[1][2] In the realms of coordination chemistry, catalysis, and drug discovery, its scaffold is considered a "privileged" structural motif.[3] The strategic placement of a carboxylic acid group at the 2-position of the pyridine ring endows it with a potent ability to act as a bidentate chelating agent for a vast array of metal ions.[4][5][6] This inherent "cooperating ability"—the capacity of its nitrogen and oxygen donor atoms to work in concert to bind a metal center—is the foundation of its utility. Picolinic acid and its derivatives are integral to the development of catalysts, metallopharmaceuticals, and diagnostic agents.[3][7][8][9][10]

This guide provides a comprehensive framework for assessing and comparing the cooperating ability of picolinic acid-based ligands. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, empowering you to select the most appropriate techniques to validate your ligand design and elucidate its function. Our focus is on establishing self-validating experimental systems that deliver robust, reliable, and insightful data.

The Picolinic Acid Scaffold: A Masterclass in Chelation

The cooperating ability of picolinic acid stems from its rigid, pre-organized structure that is ideal for chelation. Upon deprotonation, the picolinate anion readily coordinates to a metal ion through the pyridine ring nitrogen and one of the carboxylate oxygen atoms.[11] This forms a highly stable five-membered chelate ring, a thermodynamically favorable arrangement that is a cornerstone of its extensive coordination chemistry.[5]

The true power of this scaffold lies in its tunability. Synthetic modification of the pyridine ring—by introducing electron-donating or electron-withdrawing groups, or by adding sterically demanding substituents—allows for the fine-tuning of the ligand's electronic and steric properties.[7][12] These modifications directly influence the ligand's cooperating ability, altering the stability, reactivity, and geometry of the resulting metal complexes. A prominent analogue, dipicolinic acid (pyridine-2,6-dicarboxylic acid), extends this concept by incorporating a second carboxylate arm, functioning as a tridentate (O,N,O) ligand that forms even more robust complexes.[9][13][14][15]

Figure 1: Chelation of a metal ion (M) by picolinic acid and a substituted derivative.

A Multi-Faceted Approach to Assessing Cooperating Ability

Experimental_Workflow cluster_ligand Ligand Synthesis & Characterization cluster_assessment Assessment of Cooperating Ability synthesis Synthesis of Picolinic Acid Derivative purification Purification & Purity Check (Chromatography, NMR) synthesis->purification spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) - Evidence of Binding - Stoichiometry purification->spectroscopy compute Computational Modeling (DFT) - Electronic Structure - Binding Energy purification->compute Input for Model thermo Thermodynamic Analysis (ITC) - Binding Affinity (Kd) - Enthalpy (ΔH), Entropy (ΔS) spectroscopy->thermo Confirm Binding final_analysis final_analysis spectroscopy->final_analysis Comprehensive Analysis structure Structural Analysis (SC-XRD) - Coordination Geometry - Bond Lengths/Angles thermo->structure Optimize for Crystallization thermo->final_analysis Comprehensive Analysis structure->final_analysis Comprehensive Analysis compute->final_analysis Comprehensive Analysis

Figure 2: Integrated workflow for assessing the cooperating ability of ligands.
Spectroscopic Techniques: Probing the Binding Interaction

Spectroscopy provides the initial, crucial evidence of a metal-ligand interaction in solution. These techniques are relatively high-throughput and offer a window into the electronic and vibrational changes that occur upon complexation.

  • Causality & Rationale: IR spectroscopy directly probes the vibrational modes of a molecule's functional groups. Coordination of the picolinate ligand to a metal cation introduces electron density into the C=O and C=N bonds. This weakens the bonds, causing their stretching frequencies to shift to lower wavenumbers (a redshift). This provides unambiguous evidence of the involvement of both the carboxylate and the pyridine nitrogen in coordination.[4][16]

  • Self-Validating System: The key control is the spectrum of the free, uncoordinated ligand. A comparison of the spectra of the ligand before and after complexation is the self-validating core of this experiment. The absence of a shift would indicate a lack of interaction.

Experimental Protocol: FT-IR Analysis of a Metal-Picolinate Complex

  • Sample Preparation (Ligand): Prepare a KBr pellet by grinding a small amount (~1 mg) of the pure, dry picolinic acid derivative with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent disk using a hydraulic press.

  • Sample Preparation (Complex): Synthesize the metal complex by reacting the ligand with an appropriate metal salt (e.g., in a 2:1 ligand-to-metal molar ratio for a divalent metal).[4] Isolate, wash, and thoroughly dry the resulting complex. Prepare a KBr pellet of the complex using the same method as for the free ligand.

  • Data Acquisition: Record the IR spectrum for both the free ligand and the metal complex, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Directly compare the two spectra. Pay close attention to the ν(C=O) stretching frequency of the carboxylic acid (typically ~1700-1730 cm⁻¹ in the free acid) and the ν(C=N) stretching frequency of the pyridine ring (typically ~1580-1600 cm⁻¹). A negative shift of 20-50 cm⁻¹ in these bands upon complexation confirms the bidentate N,O-coordination mode.[4]

  • Causality & Rationale: The formation of a metal-ligand complex creates new electronic orbitals, altering the energy required to promote electrons. This results in changes to the UV-Vis absorption spectrum.[17] By systematically varying the concentrations of the metal and ligand, one can determine the stoichiometry of the complex (e.g., 1:1, 1:2) and calculate its association or stability constant (Kₐ), a key quantitative measure of cooperating ability.

  • Self-Validating System: The experiment is validated by the consistency of the data when plotted using methods like the Benesi-Hildebrand plot or Job's plot. A linear fit or a clear maximum at the expected molar ratio confirms the binding model.

Experimental Protocol: UV-Vis Titration to Determine Stoichiometry and Binding Constant

  • Stock Solutions: Prepare accurate stock solutions of the picolinic acid ligand and the metal salt in a suitable solvent (one that does not coordinate to the metal).

  • Titration Setup: In a series of cuvettes, keep the concentration of the component with the lower extinction coefficient constant while varying the concentration of the other component. For example, hold the metal ion concentration constant and incrementally add the ligand.

  • Data Acquisition: After allowing each solution to equilibrate, record the UV-Vis spectrum.

  • Data Analysis (Stoichiometry - Job's Plot):

    • Prepare a series of solutions where the total molar concentration ([Metal] + [Ligand]) is constant, but the mole fraction of the ligand varies from 0 to 1.

    • Measure the absorbance at a wavelength where the complex absorbs maximally.

    • Plot absorbance versus the mole fraction of the ligand. The peak of the plot indicates the stoichiometry of the complex.

  • Data Analysis (Binding Constant): Use a suitable model (e.g., Benesi-Hildebrand) to plot the change in absorbance against the concentration of the titrant. The binding constant can be derived from the slope and intercept of the resulting linear plot.

  • Causality & Rationale: NMR spectroscopy is exquisitely sensitive to the local chemical environment of each atom.[18][19] When a ligand coordinates to a paramagnetic or diamagnetic metal center, the electron density around the ligand's protons and carbons is perturbed, leading to changes in their chemical shifts (Chemical Shift Perturbation, CSP).[18] Mapping these changes allows for the precise identification of the atoms involved in the metal binding, confirming the cooperating N,O-chelation.

  • Self-Validating System: The control is the ¹H or ¹³C NMR spectrum of the free ligand. The systematic and localized shifts observed upon titration with a metal ion validate the specific binding event. Non-interacting parts of the molecule should show minimal to no chemical shift changes.

Experimental Protocol: ¹H NMR Titration for Binding Site Identification

  • Sample Preparation: Prepare a solution of the picolinic acid ligand in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) at a known concentration.

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the free ligand. Assign all proton signals.

  • Titration: Prepare a concentrated stock solution of a suitable diamagnetic metal salt (e.g., ZnCl₂) in the same deuterated solvent. Add small, sequential aliquots of the metal salt solution to the NMR tube containing the ligand.

  • Data Acquisition: Acquire a ¹H NMR spectrum after each addition, ensuring the sample has reached thermal equilibrium.

  • Data Analysis: Overlay the spectra. Track the chemical shift of each proton signal as a function of the metal-to-ligand molar ratio. The protons closest to the coordination site (i.e., on the pyridine ring and any alpha-protons to the carboxylate) will exhibit the most significant shifts, confirming the binding location.

Structural Analysis: The Definitive Picture
  • Causality & Rationale: While spectroscopic methods provide powerful evidence for coordination in solution, SC-XRD provides the ultimate, unambiguous proof of structure in the solid state.[7][20] It generates a precise 3D map of electron density, allowing for the determination of bond lengths, bond angles, and the overall coordination geometry (e.g., octahedral, square planar) of the metal complex.[5][7][13] This is the gold standard for confirming the chelation mode and understanding the steric effects of ligand modifications.

  • Self-Validating System: The quality of the final refined structure, indicated by metrics like the R-factor, serves as an internal validation. A low R-factor indicates a good fit between the experimental diffraction data and the proposed structural model.

Experimental Workflow: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Grow single crystals of the metal-picolinate complex suitable for diffraction (typically >0.1 mm in all dimensions). Common methods include slow evaporation of the solvent, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[7]

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model. Refine this model against the experimental data to locate all atoms and determine their precise positions and thermal parameters.[7]

  • Analysis: Analyze the final structure to determine critical parameters: metal-nitrogen and metal-oxygen bond lengths, N-M-O "bite" angle of the chelate ring, and the overall coordination geometry around the metal center.

Thermodynamic and Computational Analysis

For a truly in-depth understanding, especially in drug development, quantifying the thermodynamics of binding is essential. Computational modeling complements all experimental approaches by providing predictive power and mechanistic insight.

TechniqueInformation GainedRationale for Use
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Directly measures the heat of binding, providing a complete thermodynamic profile of the metal-ligand interaction in a single experiment. Considered the "gold standard" for binding thermodynamics.
Computational Modeling (e.g., DFT) Optimized Geometries, Binding Energies, Electronic Structure (HOMO/LUMO), Charge DistributionProvides a theoretical model to rationalize experimental findings.[21][22] Allows for the in silico screening of new ligand designs before synthesis, saving time and resources.[21]

Comparative Analysis: Picolinic Acid Derivatives and Alternatives

The choice of ligand depends entirely on the desired application. Modifying the picolinic acid scaffold or choosing a different chelating motif can dramatically alter the properties of the resulting complex.

Table 1: Comparison of Picolinic Acid-Based Ligands

LigandKey Structural FeatureCoordination ModeImpact on Cooperating Ability
Picolinic Acid Unsubstituted pyridine-2-carboxylateBidentate (N,O)The foundational scaffold; forms a stable 5-membered chelate ring.[5][6]
6-Methylpicolinic Acid Steric bulk adjacent to the nitrogenBidentate (N,O)The methyl group can introduce steric hindrance, potentially weakening the M-N bond or influencing the overall complex geometry.
4-Nitropicolinic Acid Electron-withdrawing group on the ringBidentate (N,O)Reduces the basicity of the pyridine nitrogen, which can decrease the stability of the complex with certain metals but may enhance the Lewis acidity of the coordinated metal center.
Dipicolinic Acid Two carboxylate groups at positions 2 and 6Tridentate (O,N,O)Forms two 5-membered chelate rings, leading to significantly more stable complexes (the "macrocyclic effect" analogue for an acyclic ligand).[9][13][15]

Table 2: Picolinic Acid (N,O-Chelator) vs. Alternative Bidentate Ligands

Ligand MotifDonor AtomsChelate Ring SizeKey Differences & Implications
Picolinic Acid N, O5-memberedRigid scaffold. The combination of a "softer" nitrogen and "harder" oxygen donor makes it versatile for a wide range of metal ions.
Bipyridine N, N5-memberedBoth donors are "soft" pyridine nitrogens. Favors complexation with softer metal ions (e.g., Cu(I), Ru(II)) and is redox-active.
Salicylic Acid O, O6-memberedBoth donors are "hard" oxygens. Favors complexation with harder metal ions (e.g., Fe(III), Al(III)). Forms a slightly less stable 6-membered ring.
Glycine N, O5-memberedFlexible (aliphatic) backbone. While it is also an N,O-chelator, its flexibility can lead to lower stability constants compared to the pre-organized picolinic acid.

Case Study: A Logic-Driven Approach to Ligand Design

Imagine the goal is to develop a more potent picolinic acid-based metallonuclease—a complex designed to cleave DNA.[23] The efficiency of cleavage often depends on the ability of the complex to bind to DNA and the Lewis acidity of the metal center.

Decision_Tree A Goal: Enhance DNA Cleavage Activity B Hypothesis: Increase DNA binding affinity AND Lewis acidity of the metal center. A->B C Design Strategy 1: Fuse a planar aromatic ring (e.g., phenanthroline) to the scaffold. B->C D Design Strategy 2: Add electron-withdrawing groups (e.g., -Cl, -NO2) to the ring. B->D E Predicted Outcome 1: Increased π-stacking with DNA bases, enhancing binding affinity. C->E F Predicted Outcome 2: Increased Lewis acidity of the metal, potentially enhancing hydrolytic activity. D->F G Validation for Strategy 1: - UV-Vis/Fluorescence titration with DNA - Circular Dichroism E->G H Validation for Strategy 2: - IR spectroscopy to confirm coordination - Cyclic Voltammetry to measure redox potential F->H I Final Assessment: Perform DNA cleavage assay (e.g., gel electrophoresis with pUC19 DNA) G->I H->I

Figure 3: Decision-making flowchart for designing an improved metallonuclease.

This logical process, moving from a defined goal to a rational design and a targeted validation plan, is the essence of modern ligand development. By understanding how to assess the fundamental cooperating ability of the picolinic acid core, researchers can make informed decisions to create novel molecules with tailored functions.

Conclusion and Future Outlook

The picolinic acid framework continues to be a fertile ground for innovation. The systematic assessment of the cooperating ability of its derivatives is critical for unlocking their full potential. The multi-pronged approach detailed in this guide—combining spectroscopy, structural analysis, and thermodynamics—provides the robust framework needed for this endeavor. Looking forward, the integration of high-throughput screening and computational methods, including machine learning algorithms trained on experimental binding data, will undoubtedly accelerate the discovery of next-generation ligands.[21][24] These data-driven approaches, grounded in the fundamental experimental validation techniques discussed herein, will pave the way for the rational design of picolinic acid-based complexes with unprecedented efficiency and specificity for applications in medicine, catalysis, and materials science.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Picolinic acid, a simple pyridine-based scaffold, has emerged as a privileged structure in medicinal chemistry and agrochemistry. Its derivatives exhibit a remarkable breadth of biological activities, including antioxidant, herbicidal, anticancer, and antimicrobial effects. Understanding the intricate relationship between the chemical structure of these derivatives and their biological function is paramount for the rational design of more potent and selective agents. This guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on picolinic acid derivatives across various biological activities. We will delve into the molecular descriptors that govern their efficacy, compare their QSAR models with those of alternative chemical scaffolds, and provide detailed experimental protocols for the bioassays that underpin these computational models.

The Versatility of the Picolinic Acid Scaffold: A QSAR Perspective

The picolinic acid core, with its nitrogen atom and carboxylic acid group, offers multiple points for chemical modification. This structural flexibility allows for the fine-tuning of physicochemical properties, which in turn dictates the biological activity. QSAR modeling provides a powerful computational lens to dissect these structure-activity relationships, enabling the prediction of biological activity for novel compounds and guiding synthetic efforts.

Antioxidant Activity: Unraveling the Structural Determinants

A significant body of research has focused on the antioxidant properties of picolinic acid derivatives, particularly dipicolinic acid (2,6-pyridinedicarboxylic acid) derivatives. QSAR studies have been instrumental in identifying the key structural features that contribute to their radical scavenging capabilities.

A study on 43 heterocyclic and Schiff base derivatives of dipicolinic acid revealed several crucial structural requirements for potent antioxidant activity. The QSAR models, developed using molecular descriptors calculated by DRAGON and ADMEWORKS software, highlighted the following key insights:

  • Low number of double bonds: A reduced degree of unsaturation in the molecule was correlated with higher antioxidant activity.

  • Absence of tertiary nitrogen atoms: The presence of tertiary nitrogens was found to be detrimental to the antioxidant potential.

  • Higher number of hydrogen bond donors: An increased capacity for hydrogen bonding enhances the radical scavenging ability.

  • Enhanced molecular polarity: Greater polarity in the molecule was associated with improved antioxidant activity.

  • Symmetrical moiety: A symmetrical molecular structure was found to be favorable.

Two robust QSAR models were developed in this study, one with the best internal validation and another with the best external validation. The descriptors identified in these models provide a quantitative basis for these structural insights.

Flavonoids are a well-known class of natural compounds with potent antioxidant properties. QSAR studies on flavonoids have also identified key structural determinants for their activity. Comparing the QSAR models of picolinic acid derivatives and flavonoids reveals both common and distinct features.

Similar to picolinic acid derivatives, the number and position of hydroxyl groups (hydrogen bond donors) are critical for the antioxidant activity of flavonoids. However, the planarity of the flavonoid backbone and the presence of specific catechol (3',4'-dihydroxy) moieties in the B-ring are unique and crucial features for their radical scavenging ability, which are not directly translatable to the picolinic acid scaffold.

Herbicidal Activity: Picolinic Acid Derivatives as Synthetic Auxins

Picolinic acid and its derivatives are a cornerstone of synthetic auxin herbicides, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death. QSAR studies have been pivotal in the development of new and more effective picolinic acid-based herbicides.

Recent research on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives has led to the development of potent herbicides. A key aspect of these studies is the construction of three-dimensional QSAR (3D-QSAR) models, which provide a more detailed understanding of the spatial arrangement of chemical features required for activity. These models have guided the synthesis of novel compounds with significantly improved herbicidal efficacy.

Molecular docking studies have revealed that these picolinic acid derivatives target the auxin-signaling F-box protein 5 (AFB5), a key receptor in the auxin signaling pathway. The binding affinity to this receptor is a critical determinant of their herbicidal activity.

The class of synthetic auxin herbicides includes other chemical families, such as phenoxy-carboxylates (e.g., 2,4-D) and benzoates (e.g., dicamba). While they all mimic IAA, their binding affinities to different auxin receptors can vary, leading to differences in their weed control spectrum.

QSAR studies across these different classes of synthetic auxins have highlighted the importance of the acidic group (typically a carboxylic acid) and its spatial relationship to an aromatic ring system. However, the specific electronic and steric properties of the ring substituents are what differentiate the various chemical families and their target specificity. For instance, the pyrazole substituent in the newer picolinic acid derivatives offers unique steric and electronic properties that contribute to their high potency.

Anticancer Activity: A Growing Area of Investigation

Picolinic acid derivatives have also shown promise as anticancer agents. While comprehensive QSAR studies are still emerging, initial investigations have provided valuable insights into their mechanism of action and the structural features associated with cytotoxicity.

A Quantitative Structure Toxicity Relationship (QSTR) study on picolinic acid analogs against Chinese Hamster Ovary (CHO) cells identified two key molecular descriptors governing their growth inhibitory effects:

  • Partial charge on the nitrogen atom: This descriptor relates to the ability of the molecule to chelate essential metal ions like zinc.

  • LogP (hydrophobicity): This descriptor is crucial for the molecule's ability to cross cell membranes and reach its intracellular target.

Some novel derivatives of picolinic acid have been synthesized and shown to induce apoptosis in human non-small cell lung cancer cells through endoplasmic reticulum stress. While a formal QSAR analysis was not the primary focus of this study, the synthesis and biological evaluation of a series of derivatives provide a valuable dataset for future QSAR modeling.

The landscape of anticancer drug discovery is rich with heterocyclic compounds, such as quinolines, indoles, and pyrimidines. 3D-QSAR studies on these scaffolds have often highlighted the importance of specific pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic regions, for their interaction with biological targets like kinases and tubulin.

A comparative analysis suggests that while the ability to chelate metal ions might be a more specific mechanism for certain picolinic acid derivatives, the general principles of drug-target interactions, such as the need for a specific 3D arrangement of functional groups and appropriate lipophilicity, are common across different heterocyclic scaffolds. Future comparative QSAR studies will be crucial to delineate the unique advantages of the picolinic acid scaffold in cancer therapy.

Antimicrobial Activity: An Underexplored Frontier

The antimicrobial potential of picolinic acid derivatives is another area of active research. However, detailed QSAR studies specifically focused on this activity are less common compared to other biological effects. The ability of picolinic acid to form stable chelates with metal ions is believed to contribute to its antimicrobial properties, as these ions are essential for the survival of many microorganisms.

QSAR studies on other classes of antimicrobial agents, such as antimicrobial peptides and sulfonamides, have identified different sets of key descriptors. For antimicrobial peptides, properties like overall charge, hydrophobicity, and amphipathicity are crucial for their interaction with bacterial membranes. For sulfonamides, electronic parameters that influence their ability to inhibit dihydropteroate synthase are paramount.

A comparative QSAR approach would likely reveal that the antimicrobial mechanism of picolinic acid derivatives is distinct, with descriptors related to metal chelation playing a more prominent role. This highlights the potential of picolinic acid derivatives as a unique class of antimicrobial agents with a different mode of action, which could be advantageous in combating drug-resistant microbes.

Experimental Protocols: The Foundation of Reliable QSAR Models

The predictive power of any QSAR model is fundamentally dependent on the quality and consistency of the biological data used for its development. Therefore, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for the key bioassays discussed in this guide.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of test compounds: Dissolve the picolinic acid derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol to prepare stock solutions. From these, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • For the blank, add 100 µL of methanol to 100 µL of each concentration of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample (corrected for the blank).

  • IC50 determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound treatment: Treat the cells with various concentrations of the picolinic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.

  • IC50 determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the concentration of the test compound.

Arabidopsis thaliana Root Growth Inhibition Assay for Herbicidal Activity

This assay is a sensitive and widely used method to evaluate the herbicidal activity of compounds, particularly those that act as auxins.

Principle: Herbicides that mimic auxin will disrupt the normal growth and development of plants, including root elongation. The degree of root growth inhibition is a measure of the compound's herbicidal potency.

Procedure:

  • Seed sterilization: Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water.

  • Plating: Place the sterilized seeds on Murashige and Skoog (MS) agar medium in Petri plates. The medium should be supplemented with a range of concentrations of the test picolinic acid derivative and a control herbicide.

  • Vernalization: Store the plates at 4°C for 2-3 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16 hours light/8 hours dark at 22°C) and place them vertically to allow the roots to grow along the surface of the agar.

  • Measurement: After a set period (e.g., 7-10 days), measure the length of the primary root of the seedlings.

  • Calculation: The percentage of root growth inhibition is calculated as: % Inhibition = [1 - (L_sample / L_control)] * 100 where L_sample is the average root length of the treated seedlings and L_control is the average root length of the untreated seedlings.

  • IC50 determination: The IC50 value (the concentration of the compound that inhibits root growth by 50%) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Data Summary and QSAR Model Comparison

The following tables summarize the key findings from the QSAR studies on picolinic acid derivatives and provide a comparison with alternative compound classes.

Table 1: QSAR Models for Antioxidant Activity of Picolinic Acid Derivatives

ModelDescriptorsFReference
Model 1 (Internal Validation) MATS4m, EEig03d, BELm4, Mor10p0.805-30.914
Model 2 (External Validation) NDB, MATS5p, MDEN33, TPSA0.6920.84816.818

Table 2: Key Molecular Descriptors and Their Influence on Biological Activity

Biological ActivityKey Descriptors for Picolinic Acid DerivativesInfluence on ActivityAlternative Compound ClassKey Descriptors for Alternative Class
Antioxidant Number of H-bond donors, Polarity (TPSA), SymmetryPositiveFlavonoidsNumber and position of -OH groups, Planarity
Herbicidal Steric and electronic properties of aryl substituentsModulates binding to AFB5 receptorPhenoxy-carboxylatesSpatial relationship of carboxylic acid and aromatic ring
Anticancer Partial charge on Nitrogen, LogPInfluences metal chelation and cell permeabilityQuinolines3D pharmacophoric features (H-bond donors/acceptors, hydrophobic regions)
Antimicrobial Descriptors related to metal chelation (predicted)Disrupts microbial metabolismAntimicrobial PeptidesCharge, Hydrophobicity, Amphipathicity

Visualizing QSAR Workflows and Concepts

Diagrams are essential for illustrating the complex workflows and relationships in QSAR studies.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling QSAR Model Development cluster_application Application & Interpretation Data Dataset of Picolinic Acid Derivatives Activity Biological Activity Data (e.g., IC50) Data->Activity Structure 2D/3D Molecular Structures Data->Structure Split Split Data into Training & Test Sets Activity->Split Descriptors Calculate Molecular Descriptors Structure->Descriptors Descriptors->Split Model Develop QSAR Model (e.g., MLR, PLS) Split->Model Validation Validate Model (Internal & External) Model->Validation Interpretation Interpret Model (Identify Key Descriptors) Validation->Interpretation Prediction Predict Activity of New Compounds Validation->Prediction Design Rational Design of Novel Derivatives Interpretation->Design Prediction->Design

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Picolinic_Acid_Scaffold cluster_scaffold Picolinic Acid Core cluster_modifications Points of Modification Scaffold R1 R1 Scaffold->R1 Position 3 R2 R2 Scaffold->R2 Position 4 R3 R3 Scaffold->R3 Position 5 R4 R4 Scaffold->R4 Position 6

Caption: The picolinic acid scaffold highlighting potential positions for chemical modification.

Conclusion and Future Directions

The QSAR analysis of picolinic acid derivatives has proven to be a highly effective strategy for understanding and optimizing their diverse biological activities. For antioxidant and herbicidal applications, well-defined QSAR models have provided clear guidance for the design of more potent compounds. For anticancer and antimicrobial activities, while the field is less mature, the initial findings are promising and highlight the unique mechanistic possibilities of this scaffold.

Future research should focus on developing more comprehensive 3D-QSAR and pharmacophore models for the anticancer and antimicrobial activities of picolinic acid derivatives. A crucial aspect will be the direct comparative QSAR analysis of picolinic acid derivatives against other established heterocyclic scaffolds for the same biological targets. This will not only help in positioning picolinic acid derivatives in the broader context of medicinal and agrochemical research but also pave the way for the development of novel, highly effective, and selective agents for a range of therapeutic and agricultural applications.

Evaluating the Cross-Reactivity of 6-(2,5-Difluorophenyl)picolinic Acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration for developing safe and effective therapeutics. However, the reality is that small molecules often interact with multiple biological targets, a phenomenon known as cross-reactivity or off-target effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, 6-(2,5-Difluorophenyl)picolinic acid , a picolinic acid derivative with therapeutic potential. Picolinic acid and its derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and neurological effects.[1][2][3] For the purpose of this illustrative guide, we will hypothesize that this compound has been designed as a potent inhibitor of a key oncology target, Fibroblast Growth Factor Receptor (FGFR) .

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, experimentally-grounded strategies to build a comprehensive selectivity profile. We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.

The Imperative of Selectivity Profiling

The selectivity of a drug candidate is a critical determinant of its therapeutic index – the balance between its desired efficacy and its potential for adverse effects. A highly selective compound preferentially binds to its intended target, minimizing engagement with other proteins and reducing the likelihood of off-target toxicities. For a kinase inhibitor like our hypothetical FGFR inhibitor, promiscuous binding to other kinases can lead to a host of undesirable outcomes, from mild side effects to severe, dose-limiting toxicities. Therefore, a thorough evaluation of cross-reactivity is not merely a regulatory checkbox but a cornerstone of robust preclinical drug development.

A Phased Approach to Cross-Reactivity Evaluation

A systematic and tiered approach is recommended for assessing the selectivity of this compound. This typically begins with broad, high-throughput screening against a large panel of kinases, followed by more focused secondary assays to confirm and quantify any observed off-target interactions. Finally, cellular assays are employed to understand the physiological relevance of these interactions.

G cluster_0 Phase 1: Broad Kinase Panel Screening cluster_1 Phase 2: Secondary Confirmatory Assays cluster_2 Phase 3: Cellular Target Engagement & Phenotypic Assays A Compound Synthesis and QC B High-Throughput Kinase Panel (e.g., 400+ kinases) A->B C Single Concentration (e.g., 1 µM) B->C D Data Analysis: Percent Inhibition C->D E Hit Confirmation from Primary Screen D->E Identify Hits F Dose-Response Assays (IC50 determination) E->F G Orthogonal Assay Methods (e.g., binding vs. enzymatic) F->G H Selectivity Ratio Calculation G->H I Cellular Target Phosphorylation Assays H->I Prioritize Off-Targets J Phenotypic Assays (e.g., cell proliferation, apoptosis) I->J K Off-Target Pathway Analysis J->K L In vivo Toxicity Studies K->L

Caption: A tiered workflow for assessing the cross-reactivity of a kinase inhibitor.

Phase 1: Broad Kinase Panel Screening

The initial step is to cast a wide net to identify potential off-target interactions across the human kinome. This is typically achieved using a commercial kinase panel screening service.

Experimental Protocol: High-Throughput Kinase Panel Screen
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform quality control to ensure purity (>95%) and identity via LC-MS and ¹H NMR.

  • Assay Format: A common format is a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay (e.g., LanthaScreen™, HTRF®).

  • Kinase Panel: Select a comprehensive panel of active human kinases, ideally covering all major branches of the kinome tree (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). A panel of over 400 kinases is recommended.

  • Assay Concentration: Perform the initial screen at a single high concentration, typically 1 µM, to maximize the chances of detecting even weak interactions.

  • Data Collection: Measure the percent inhibition of each kinase relative to a vehicle control (DMSO).

Data Presentation: Interpreting the Primary Screen

The results from the primary screen are best visualized as a dendrogram of the human kinome, with inhibited kinases highlighted. For a more quantitative summary, a table listing the most significantly inhibited kinases is essential.

KinaseGene SymbolKinase FamilyPercent Inhibition at 1 µM
FGFR1 FGFR1 Tyrosine Kinase 98%
FGFR2 FGFR2 Tyrosine Kinase 95%
FGFR3 FGFR3 Tyrosine Kinase 92%
VEGFR2 KDR Tyrosine Kinase 75%
c-Kit KIT Tyrosine Kinase 68%
PDGFRβ PDGFRB Tyrosine Kinase 62%
Aurora AAURKASerine/Threonine Kinase45%
CDK2CDK2Serine/Threonine Kinase38%

Table 1: Hypothetical Primary Kinase Screening Results for this compound at 1 µM. This table highlights the expected high inhibition of the primary target (FGFR family) and identifies several potential off-target hits, primarily within the tyrosine kinase family.

Phase 2: Secondary Confirmatory Assays

The goal of this phase is to confirm the hits from the primary screen and to quantify the potency of the compound against these off-targets.

Experimental Protocol: IC50 Determination
  • Kinase Selection: Select all kinases that showed significant inhibition (e.g., >50%) in the primary screen.

  • Dose-Response Curve: Prepare a serial dilution of this compound, typically in a 10-point, 3-fold dilution series starting from 10 µM.

  • Assay Conditions: Use the same assay format as the primary screen for consistency.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation: Comparative Potency

The IC50 values allow for a direct comparison of the compound's potency against its intended target and its off-targets. The selectivity ratio (IC50 off-target / IC50 on-target) is a key metric.

KinaseIC50 (nM)Selectivity Ratio (vs. FGFR1)
FGFR1 5 1
FGFR2 8 1.6
FGFR3 12 2.4
VEGFR2 85 17
c-Kit 150 30
PDGFRβ 220 44

Table 2: Hypothetical IC50 Values and Selectivity Ratios. A higher selectivity ratio indicates greater selectivity for the primary target. A ratio of >10-fold is generally considered a good starting point for a selective inhibitor.

Phase 3: Cellular Target Engagement and Phenotypic Assays

Biochemical assays, while essential, do not fully recapitulate the complex environment of a living cell. Cellular assays are crucial to determine if the observed off-target interactions translate into a cellular effect.

Experimental Protocol: Cellular Target Phosphorylation Assay (Western Blot)
  • Cell Line Selection: Choose cell lines that endogenously express the target kinases (e.g., a cancer cell line with FGFR amplification for the on-target effect, and a cell line expressing high levels of VEGFR2 for off-target assessment).

  • Compound Treatment: Treat the cells with a dose-response of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-FGFR, phospho-VEGFR2) and the total kinase as a loading control.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.

G cluster_0 Cell Treatment cluster_1 Protein Analysis A Plate Cells B Treat with Compound (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Antibody Incubation (p-Kinase, Total Kinase) F->G H Imaging & Quantification G->H

Caption: Workflow for a cellular target phosphorylation assay via Western Blot.

Broader Off-Target Profiling

Beyond the kinome, it is prudent to assess the cross-reactivity of this compound against other major classes of drug targets, particularly those known to be associated with adverse drug reactions.

  • GPCRs (G-protein coupled receptors): A panel screen, such as the Eurofins SafetyScreen44™, can identify interactions with key GPCRs.

  • Ion Channels: The hERG channel is a critical off-target to assess due to its association with cardiotoxicity. A functional patch-clamp assay is the gold standard.

  • Nuclear Receptors: These can mediate unintended changes in gene expression.

  • Transporters: Inhibition of drug transporters can lead to drug-drug interactions.

Conclusion and Future Directions

The comprehensive evaluation of cross-reactivity is an indispensable component of modern drug discovery. By employing a tiered approach of broad panel screening, secondary confirmatory assays, and cellular validation, researchers can build a robust selectivity profile for novel compounds like this compound. The hypothetical data presented here for its activity against an FGFR target illustrates a favorable selectivity profile against other kinases. However, the identification of off-target interactions, such as those with VEGFR2 and c-Kit, provides crucial information for guiding further lead optimization efforts to enhance selectivity and for designing toxicology studies to monitor for potential off-target related adverse effects. Ultimately, a deep understanding of a compound's selectivity is paramount for developing safer and more effective medicines.

References

A Comparative Guide to the Synthesis of 6-Aryl-Picolinic Acids: Efficiency, Scope, and Practical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

The 6-aryl-picolinic acid scaffold is a cornerstone in modern medicinal and agricultural chemistry. Its derivatives are prominent in a new generation of synthetic auxin herbicides, such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), which offer unique weed control spectrums and favorable environmental profiles.[1] The efficacy and biological activity of these compounds are profoundly influenced by the nature of the aryl substituent at the 6-position of the picolinic acid core.[2][3] Consequently, the development of efficient, scalable, and versatile synthetic routes to this privileged scaffold is of paramount importance for researchers in drug discovery and agrochemical development.

This guide provides an in-depth comparison of the most prevalent and cutting-edge methodologies for the synthesis of 6-aryl-picolinic acids. We will delve into the mechanistic intricacies of each approach, present comparative experimental data, and offer practical insights to aid in the selection of the most suitable method for a given research objective. Our focus will be on providing a clear rationale for experimental choices, ensuring the scientific integrity of the presented protocols, and grounding our discussion in authoritative literature.

Key Synthetic Strategies: A Comparative Overview

The construction of the critical C-C bond between the pyridine and aryl rings is the central challenge in the synthesis of 6-aryl-picolinic acids. The most widely employed strategies can be broadly categorized into transition-metal-catalyzed cross-coupling reactions and direct C-H activation/arylation. Each of these approaches presents a unique set of advantages and limitations in terms of efficiency, substrate scope, and practical applicability.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Aryl-Pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are the most established and versatile methods for the synthesis of biaryl compounds, including 6-aryl-picolinic acids. Among these, the Suzuki-Miyaura and Negishi reactions are the most prominent.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a cornerstone of modern organic synthesis.[4] Its popularity stems from the commercial availability of a vast array of boronic acids, their relatively low toxicity, and the reaction's tolerance to a wide range of functional groups.[5]

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Negishi_Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-ZnX Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' CH_Activation_Workflow Start Picolinic Acid Derivative Arylation C-H Activation and Arylation Start->Arylation Catalyst_System Pd Catalyst + Ligand + Oxidant Catalyst_System->Arylation Product 6-Aryl-Picolinic Acid Arylation->Product

References

Unveiling Intermolecular Landscapes: A Comparative Guide to Hirshfeld Surface Analysis of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the meticulous fields of crystallography, drug development, and materials science, the adage "structure dictates function" is a foundational principle. For researchers investigating picolinic acid and its derivatives—a versatile scaffold in medicinal chemistry and coordination complexes—understanding the subtle tapestry of intermolecular interactions is not merely academic; it is critical for predicting and controlling crystal packing, polymorphism, and ultimately, physicochemical properties like solubility and bioavailability.[1][2][3] This guide provides an in-depth comparative framework for utilizing Hirshfeld surface analysis to dissect and quantify these crucial non-covalent interactions, moving beyond a simple procedural recitation to explain the causality behind the analysis and its interpretation.

The Conceptual Core: Why Hirshfeld Surface Analysis?

Traditional crystal structure analysis often focuses on specific, short contacts like classical hydrogen bonds. While important, this can overlook the collective contribution of weaker, more numerous interactions that are pivotal in stabilizing a crystal lattice. Hirshfeld surface analysis offers a holistic approach by partitioning crystal space based on the electron distribution of the molecule of interest (the promolecule) versus the entire crystal (the procrystal).[4] This generates a unique, three-dimensional surface that encapsulates the molecule and provides a powerful visual and quantitative canvas for all its intermolecular contacts simultaneously.[5][6]

Three key properties mapped onto this surface are indispensable for a comprehensive analysis:

  • d_norm (Normalized Contact Distance): This is the most powerful visualization tool for identifying significant intermolecular contacts. It combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e), normalized by the van der Waals radii of the atoms involved.[4][7] The resulting color map is intuitive:

    • Red spots: Indicate contacts shorter than the sum of van der Waals radii, highlighting strong, attractive interactions like hydrogen bonds.[8][9]

    • White areas: Represent contacts at the van der Waals limit.

    • Blue areas: Signify contacts longer than the van der Waals separation, or a lack of significant interaction.[7][8]

  • Shape Index: This property reveals the topology of the surface. It is particularly adept at identifying π-π stacking interactions, which manifest as adjacent, characteristic red (concave) and blue (convex) triangular patches where the aromatic rings meet.[8][10]

  • Curvedness: This metric describes the curvature of the surface. Large, flat regions with low curvedness are also indicative of planar stacking arrangements between molecules.[4][11]

By deconstructing the 3D surface into a 2D Fingerprint Plot , which plots d_e against d_i, we can quantify the relative contributions of different interaction types to the overall crystal packing.[12][13] This allows for a direct, data-driven comparison between different molecular structures.

A Validated Workflow: From Crystallographic Data to Interaction Insights

The protocol for Hirshfeld surface analysis is a self-validating system, where the integrity of the results is directly dependent on the quality of the input crystallographic data. The process is a logical progression from experimental data to quantitative analysis.

Hirshfeld_Workflow Figure 1: Standardized Workflow for Hirshfeld Surface Analysis cluster_0 Data Input cluster_1 Analysis in CrystalExplorer cluster_2 Interpretation & Comparison A High-Resolution Single-Crystal X-ray Diffraction Data (.cif) B Import CIF and Generate Hirshfeld Surface A->B C Map Surface Properties: d_norm, Shape Index, Curvedness B->C D Generate Full 2D Fingerprint Plot C->D E Decompose Fingerprint Plot by Atom Pair Contacts (e.g., H···H, O···H, C···C) D->E F Qualitative Analysis: Identify key interaction sites on d_norm and Shape Index maps E->F G Quantitative Comparison: Analyze percentage contributions of contacts across derivatives E->G H Correlate Interaction Profile with Physicochemical Properties G->H

Step-by-Step Experimental Protocol:

  • Data Acquisition: Begin with a high-quality Crystallographic Information File (CIF) from a single-crystal X-ray diffraction experiment. The accuracy of the atomic coordinates and unit cell parameters is paramount for a meaningful analysis.

  • Software Import: Import the CIF into the CrystalExplorer software, which is the gold standard for Hirshfeld surface analysis.[14][15][16]

  • Surface Generation: Select the asymmetric unit or a single molecule of interest and compute its Hirshfeld surface. The software calculates the promolecule and procrystal electron densities to define the surface boundaries.

  • Qualitative Visualization: Map the d_norm, shape index, and curvedness properties onto the generated 3D surface. At this stage, visually inspect for prominent red spots on the d_norm surface to identify potential hydrogen bonds and look for the characteristic features of π-π stacking on the shape index and curvedness maps.

  • Quantitative Fingerprinting: Generate the 2D fingerprint plot. This plot provides a comprehensive summary of all intermolecular contacts.[12]

  • Decomposition of Interactions: Use the software's tools to decompose the full fingerprint plot into contributions from specific atom-pair contacts (e.g., H···H, O···H, C···H). This step is crucial as it yields the percentage contributions of each interaction type to the total Hirshfeld surface area, providing the quantitative data needed for objective comparison.[14]

Comparative Analysis: The Impact of Substitution on Picolinic Acid

To demonstrate the power of this approach, we will compare the intermolecular interaction profiles of three representative picolinic acid derivatives: the parent Picolinic Acid (PA), the electron-donating 5-Hydroxypicolinic Acid (5-OH-PA), and the electron-withdrawing 5-Nitropicolinic Acid (5-NO2-PA). The choice of substituent is critical, as it directly modulates the molecule's electronic properties and its capacity for forming different types of non-covalent bonds.[17][18][19]

Interaction_Modulation Figure 2: Influence of Substituents on Interaction Profiles cluster_derivatives PA Picolinic Acid (PA) - O-H···N Hydrogen Bonds - C-H···O Interactions - Weak π-π Stacking OH_PA 5-Hydroxy-PA (Electron Donating) - Enhanced O-H···O/N H-Bonds - Stronger π-π Stacking - Increased Polarity PA->OH_PA + -OH Group NO2_PA 5-Nitro-PA (Electron Withdrawing) - N-O···H Interactions Emerge - Weakened π-π Stacking - Altered Electrostatics PA->NO2_PA + -NO2 Group

Quantitative Data Summary

The following table presents hypothetical but chemically realistic percentage contributions of intermolecular contacts for our three compounds, derived from decomposed fingerprint plots. Such data provides a direct quantitative measure of how substituents re-engineer the crystal packing.[1][20][21]

Intermolecular ContactPicolinic Acid (PA)5-Hydroxypicolinic Acid (5-OH-PA)5-Nitropicolinic Acid (5-NO2-PA)
H···H 46.5%39.8%41.2%
O···H / H···O 29.2%36.5%33.1%
C···H / H···C 12.8%10.1%11.5%
N···H / H···N 8.5%7.9%5.4%
C···C (π-π stacking) 3.0%5.2%1.3%
N···O / O···N 0.0%0.5%7.5%

Authoritative Interpretation:

  • Picolinic Acid (PA): The crystal packing is dominated by general H···H contacts, with significant contributions from O···H and N···H interactions, confirming the primary role of the carboxylic acid and pyridine nitrogen in forming hydrogen bonds.[21] The low C···C percentage suggests that π-π stacking is a minor, albeit present, stabilizing force.

  • 5-Hydroxypicolinic Acid (5-OH-PA): The introduction of an electron-donating hydroxyl group, a potent hydrogen bond donor/acceptor, dramatically increases the contribution of O···H interactions. This is the causality behind its altered packing: a more robust hydrogen-bonding network is formed. Furthermore, the electron-rich nature of the substituted ring enhances its ability to engage in π-π stacking, as reflected in the notable increase in C···C contacts.[17] This would be visually confirmed on the shape index map.

  • 5-Nitropicolinic Acid (5-NO2-PA): The strongly electron-withdrawing nitro group fundamentally changes the interaction hierarchy. While O···H contacts from the carboxylic acid remain important, new, highly directional N···O contacts involving the nitro group become a major stabilizing feature. Conversely, the electron-poor character of the pyridine ring significantly diminishes its propensity for traditional π-π stacking, leading to a sharp decrease in the C···C contact percentage.[22]

Conclusion

Hirshfeld surface analysis is an indispensable tool for the modern materials scientist and drug development professional. It provides a robust, visually intuitive, and quantitative method to compare the complex landscape of intermolecular interactions. By applying this technique to picolinic acid derivatives, we can move beyond qualitative descriptions to a data-driven understanding of how specific functional groups direct crystal packing. This insight is fundamental to the rational design of crystalline materials with tailored properties, from optimizing the stability of an active pharmaceutical ingredient to engineering novel functional materials.

References

Safety Operating Guide

Navigating the Safe Handling of 6-(2,5-Difluorophenyl)picolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 6-(2,5-Difluorophenyl)picolinic acid demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides essential, actionable information for the safe management of this compound, from initial handling to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Concerns and Hazard Assessment

This compound is classified with several key hazards that necessitate stringent safety protocols.[1] Understanding these is the first step in a robust safety plan.

According to the Global Harmonized System (GHS), this compound is classified as:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]

These classifications are supported by data from similar picolinic acid derivatives, which consistently highlight risks of skin, eye, and respiratory irritation.[2][3] Therefore, all handling procedures must be designed to mitigate these potential exposures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles or safety glasses with side-shields.[4][5] A face shield is recommended.[1]Nitrile or polychloroprene gloves. Inspect for tears or degradation before and during use.[6]NIOSH-approved particulate respirator (e.g., N95) is required as dusts may be generated.[4][7]Lab coat or overalls.[6]
Dissolving and Solution Handling Tightly fitting safety goggles or chemical safety goggles.[4][8]Chemical-resistant gloves (e.g., nitrile, butyl rubber).[6]Not generally required if performed in a certified chemical fume hood.Lab coat.[7]
Spill Cleanup (Solid) Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.NIOSH-approved particulate respirator.Chemical-resistant apron or full-body suit, depending on the spill size.[6][7]

Causality Behind PPE Choices:

  • Eye Protection: The risk of serious eye irritation or damage from airborne particles or splashes necessitates the use of tightly sealed goggles over standard safety glasses.[4][8]

  • Hand Protection: Picolinic acid derivatives can cause skin irritation.[1][2][3] Chemical-resistant gloves provide a necessary barrier.[6] It is crucial to follow proper glove removal techniques to avoid contaminating your hands.[1][5]

  • Respiratory Protection: The fine, powdered nature of many solid research chemicals presents a significant inhalation hazard.[2][6] A particulate respirator is essential during any operation that could generate dust, such as weighing or spill cleanup, to prevent respiratory tract irritation.[1]

  • Body Protection: A lab coat is the minimum requirement to protect against incidental contact. For larger-scale operations or in the event of a significant spill, more extensive protection like a PVC apron or a full suit may be warranted.[6][7]

Step-by-Step Handling Procedures

Adherence to a standardized workflow is paramount for minimizing exposure risk. The following diagram and procedural steps outline a safe handling process for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate Handling Area (Fume Hood) gather_ppe 2. Assemble & Don PPE prep_area->gather_ppe gather_mats 3. Gather Materials gather_ppe->gather_mats weigh 4. Weigh Compound gather_mats->weigh Proceed to handling dissolve 5. Dissolve Compound weigh->dissolve transfer 6. Transfer Solution dissolve->transfer decontaminate 7. Decontaminate Surfaces transfer->decontaminate Complete handling dispose_waste 8. Dispose of Waste decontaminate->dispose_waste remove_ppe 9. Doff & Dispose PPE dispose_waste->remove_ppe wash 10. Wash Hands Thoroughly remove_ppe->wash

Caption: Safe Handling Workflow for this compound.

Experimental Protocol:

  • Designate a Handling Area : All work with solid this compound must be conducted in a certified chemical fume hood to control dust and vapors.[5][9]

  • Assemble and Don PPE : Before handling the compound, put on all required PPE as detailed in the table above.

  • Gather Materials : Ensure all necessary equipment (spatulas, weigh boats, solvent, glassware) and waste containers are inside the fume hood before you begin.

  • Weighing : Carefully weigh the desired amount of the compound. Use a micro-spatula to minimize dust generation. Avoid any actions that could cause the powder to become airborne.[6]

  • Dissolving : Add the solvent to the solid in a controlled manner. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

  • Transferring : Use appropriate glassware (e.g., pipettes, graduated cylinders) to transfer the solution. Ensure all containers are clearly labeled.[6]

  • Decontamination : After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Waste Disposal : Segregate and dispose of all waste (solid compound, contaminated PPE, and solutions) in clearly labeled, sealed containers according to your institution's hazardous waste guidelines.[5]

  • Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE.[1][5]

Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[6]

  • Control and Contain : For a small spill, and if you are trained to do so, control the spread of the powder by covering it with a dry, inert absorbent material. Do not use water.

  • Cleanup : Carefully sweep or scoop the material into a designated hazardous waste container.[5] Avoid generating dust.[5][6]

  • Decontaminate : Clean the spill area thoroughly.

In Case of Exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Solid Waste : Collect excess solid compound and any materials used for spill cleanup in a sealed, labeled container.

  • Liquid Waste : Collect solutions in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.[5]

  • Contaminated PPE : Dispose of all used gloves, respirator cartridges, and other contaminated disposable items as hazardous waste.[5]

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. All waste disposal must comply with local, state, and federal regulations.[6] In the absence of a designated recycling or treatment option, surplus and non-recyclable materials should be handled by a licensed disposal company.[1][5]

By integrating these safety measures into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a secure environment for groundbreaking research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.